molecular formula C11H12O2 B044456 Ethyl Cinnamate CAS No. 103-36-6

Ethyl Cinnamate

Cat. No.: B044456
CAS No.: 103-36-6
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N
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Description

Ethyl cinnamate, the ethyl ester of cinnamic acid, is a versatile and naturally occurring compound of significant interest in multiple research fields. It is a prominent subject of study in flavor and fragrance science due to its characteristic sweet, balsamic, and fruity aroma, reminiscent of cinnamon and honey. Researchers utilize this compound as a key standard and reference material in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of aromatic compounds in natural products, foods, and perfumes. In pharmacological research, its biological activities are extensively investigated. Studies focus on its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. A key mechanism of action involves its interaction with the TRPV1 ion channel, where it acts as an agonist, inducing a state of desensitization. This property makes it a valuable tool for probing TRPV1-mediated signaling pathways in neuropharmacology and pain research. Furthermore, its role as a pheromone in certain insect species elevates its importance in entomology and agrochemical research for developing novel pest management strategies. This product is provided as a high-purity compound to ensure reliable and reproducible results in these diverse experimental contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
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InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
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InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
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Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
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Molecular Weight

176.21 g/mol
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Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
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Density

1.044-1.051
Record name Ethyl cinnamate
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Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
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CAS No.

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
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Record name Ethyl trans-cinnamate
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Record name ETHYL CINNAMATE
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Record name ETHYL CINNAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate (B1238496), the ethyl ester of cinnamic acid, is an organic compound with the chemical formula C₁₁H₁₂O₂.[1][2] It is a key component in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.

Physical Properties

Ethyl cinnamate is a colorless to pale yellow oily liquid at room temperature with a characteristic sweet, fruity, and balsamic odor reminiscent of cinnamon.[3][5] It is found naturally in the essential oil of cinnamon and in storax.[1][6] The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[2][7]
Molecular Weight 176.21 g/mol [1][8]
Appearance Colorless to pale yellow oily liquid[5][9]
Odor Sweet, balsamic, fruity, cinnamon-like[1][6]
Melting Point 6-8 °C (43-46 °F; 279-281 K)[1][10]
Boiling Point 271 °C (520 °F; 544 K) at 760 mmHg[1][10]
Density 1.049 g/mL at 20 °C[6][10]
Refractive Index (n²⁰/D) 1.558[6][10]
Vapor Pressure 0.00327 mmHg at 25 °C[5][9]
Flash Point >110 °C (>230 °F)[2][11]
Solubility Insoluble in water; miscible with alcohols and ether. Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[5][6][12]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[13] Its chemical reactivity is primarily dictated by the ester functional group and the carbon-carbon double bond in the acrylate (B77674) moiety.

  • Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions to yield cinnamic acid and ethanol (B145695).

  • Reactions of the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation to form ethyl 3-phenylpropanoate, and halogenation.

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6][13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of its functional groups. Key peaks are observed for the C=O stretch of the ester at approximately 1707 cm⁻¹, the C=C stretch of the alkene at around 1638 cm⁻¹, and the C-O stretch of the ester at about 1173 cm⁻¹.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the structure. The signals for the ethyl group appear as a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The vinyl protons of the double bond appear as doublets in the region of 6.4 and 7.7 ppm, with a coupling constant characteristic of a trans-configuration. The aromatic protons of the phenyl group typically appear as a multiplet between 7.3 and 7.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, including Fischer esterification, Claisen-type condensation, and the Wittig reaction.

1. Fischer Esterification

This method involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.[4]

  • Methodology: A mixture of cinnamic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.[15] The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by distillation. The residue is then neutralized, extracted with a suitable organic solvent, washed, dried, and purified by distillation under reduced pressure.

2. Claisen-Type Condensation

This synthesis involves the condensation of benzaldehyde (B42025) with ethyl acetate in the presence of a strong base like sodium ethoxide.[16]

  • Methodology:

    • Prepare sodium ethoxide by reacting sodium metal with absolute ethanol.

    • Cool the sodium ethoxide solution in an ice bath.

    • Add a mixture of freshly distilled benzaldehyde and ethyl acetate dropwise to the cooled sodium ethoxide solution with constant stirring.

    • After the addition is complete, allow the mixture to stand at room temperature and then heat it on a water bath.

    • Pour the reaction mixture into water and acidify with a dilute acid.

    • Separate the oily layer of this compound, wash it with water and a sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate (B86663).

    • Purify the crude product by vacuum distillation.[17]

3. Solvent-Free Wittig Reaction

A more modern and greener approach involves the Wittig reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[18]

  • Methodology:

    • In a conical vial, mix benzaldehyde and (carbethoxymethylene)triphenylphosphorane. The stoichiometric ratio is typically 1:1.15.[18]

    • Stir the mixture at room temperature for about 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[18]

    • Extract the product by adding hexanes to the reaction mixture and stirring.[18]

    • Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.[18]

    • Evaporate the solvent from the filtrate to obtain the crude this compound.[18]

    • Further purification can be achieved by column chromatography or distillation.

Purification of this compound

Regardless of the synthetic route, the crude this compound often requires purification.

  • Methodology:

    • Wash the crude ester with a 10% aqueous sodium carbonate solution to remove any unreacted acidic starting materials or byproducts.[11]

    • Wash with water to remove any remaining sodium carbonate and other water-soluble impurities.[11]

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

    • Filter to remove the drying agent.

    • Distill the dried ester under reduced pressure to obtain pure this compound.[11]

Visualizations

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_esterification Fischer Esterification cluster_wittig Solvent-Free Wittig Reaction start_ester Mix Cinnamic Acid, Ethanol, H₂SO₄ reflux Reflux Reaction Mixture start_ester->reflux distill Remove Excess Ethanol reflux->distill neutralize Neutralize & Extract distill->neutralize purify_ester Purify by Distillation neutralize->purify_ester start_wittig Mix Benzaldehyde & Phosphorane Reagent stir Stir at Room Temperature start_wittig->stir extract Extract with Hexanes stir->extract filter Filter Mixture extract->filter evaporate Evaporate Solvent filter->evaporate Purification_Workflow start Crude this compound wash_carbonate Wash with 10% Na₂CO₃ Solution start->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry over Anhydrous MgSO₄ wash_water->dry filter Filter dry->filter distill Vacuum Distillation filter->distill end Pure this compound distill->end

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for ethyl cinnamate (B1238496), a widely used compound in the flavor, fragrance, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of ethyl cinnamate.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.68Doublet16.01HCinnamate Vinyl H (α to phenyl)
7.53-7.51Multiplet-2HAromatic H (ortho)
7.39-7.37Multiplet-3HAromatic H (meta, para)
6.44Doublet16.01HCinnamate Vinyl H (β to phenyl)
4.27Quartet7.12HO-CH₂
1.34Triplet7.13HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
166.9C=O (Ester)
144.5=CH (α to phenyl)
134.4Aromatic C (quaternary)
130.1Aromatic CH (para)
128.8Aromatic CH (meta)
128.0Aromatic CH (ortho)
118.2=CH (β to phenyl)
60.4O-CH₂
14.3CH₃

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H StretchAromatic/Vinylic
~2980C-H StretchAliphatic (CH₂)
1707-1717C=O Stretchα,β-Unsaturated Ester
1637C=C StretchAlkene
1450-1600C=C StretchAromatic Ring
1170-1200C-O StretchEster
980=C-H BendTrans Olefin

Table 4: Mass Spectrometry (EI-MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
176~14[M]⁺ (Molecular Ion)
148~18[M - C₂H₄]⁺
131100[M - OCH₂CH₃]⁺
103~89[C₆H₅CH=CH]⁺
77~82[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of liquid this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Thoroughly mix the solution until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Set the number of scans (typically 8 to 16) and a relaxation delay (e.g., 1-2 seconds) to ensure adequate signal-to-noise.

    • For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1] A higher number of scans (e.g., 128 or more) and a relaxation delay of 2 seconds are typically required due to the low natural abundance of ¹³C.[1][2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR, and the residual CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol (B130326) or ethanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Analysis:

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[3][4]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups present in this compound.

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue, followed by cleaning with an appropriate solvent to prepare for the next measurement.[4]

GC-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[5]

    • Transfer the solution to a 2 mL glass autosampler vial and cap it with a septum.

  • Instrument Setup and Method Programming:

    • Injector: Set the injector temperature to a value high enough to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • GC Column: Use a suitable capillary column, such as a non-polar DB-5 or HP-5ms column.

    • Oven Program: Program the oven temperature to separate the components of interest. A typical program might start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, and then ramp up at a rate of 10-20 °C/min to a final temperature of around 280 °C.

    • Carrier Gas: Use high-purity helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The analysis is typically performed in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

    • The instrument software will record the total ion chromatogram (TIC), which shows the separated compounds eluting from the GC column over time.

    • Identify the peak corresponding to this compound in the TIC.

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern in the mass spectrum to confirm the structure of the compound. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the mass spectral fragmentation of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve/Dilute) NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Prep->IR_Acq MS_Acq GC-MS System Prep->MS_Acq NMR_Proc Fourier Transform Phasing Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram Extraction MS_Acq->MS_Proc NMR_Analysis Assign Chemical Shifts Analyze Coupling NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Groups IR_Proc->IR_Analysis MS_Analysis Analyze Fragmentation Pattern MS_Proc->MS_Analysis Final_Report Structural Confirmation & Reporting NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Ethyl_Cinnamate_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound mol C₆H₅CH=CHCOOCH₂CH₃⁺˙ m/z = 176 (M⁺˙) frag1 C₆H₅CH=CHCOOH⁺˙ m/z = 148 mol->frag1 - C₂H₄ frag2 C₆H₅CH=CHCO⁺ m/z = 131 (Base Peak) mol->frag2 - •OCH₂CH₃ frag3 C₆H₅CH=CH⁺ m/z = 103 frag2->frag3 - CO frag4 C₆H₅⁺ m/z = 77 frag3->frag4 - C₂H₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496) is an organic compound, specifically the ester formed from cinnamic acid and ethanol.[1] It is a naturally occurring substance found in the essential oil of cinnamon and other plants like Kaempferia galanga.[1][2] Possessing a characteristic fruity and balsamic odor reminiscent of cinnamon, it finds extensive use in the flavor and fragrance industries.[1][3] Beyond its sensory properties, ethyl cinnamate has garnered significant attention from the scientific community for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of interest for drug development and biomedical research.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[7][8] The most common isomer is the trans (E) isomer. The primary CAS number for this compound (trans-isomer) is 103-36-6 .[1][3][7][9][10] The cis (Z) isomer has the CAS number 4610-69-9.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 103-36-6 (trans)[1][3][7][9][10]
Molecular Formula C₁₁H₁₂O₂[1][7]
Molecular Weight 176.21 g/mol [1][7]
Appearance Colorless to pale yellow liquid[7][8]
Density 1.049 g/mL at 20 °C[7][11]
Melting Point 6-8 °C[2][7]
Boiling Point 271 °C[1][2][7]
Flash Point >230 °F (>110 °C)[7]
Refractive Index (n20/D) 1.558[7][11]
Solubility Insoluble in water; soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][10]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2][7]
Spectroscopic Data
Spectrum TypeKey Features and AssignmentsReference(s)
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons.[12][13][14][15]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the double bond, aromatic carbons, and the ethyl group carbons.[16]
Infrared (IR) Characteristic peaks for C=O stretching (ester), C=C stretching (alkene), and C-H stretching (aromatic and aliphatic).[12][15]
Mass Spectrometry (MS) Molecular ion peak (m/z 176) and characteristic fragmentation patterns.[15]

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and the Wittig reaction.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction of cinnamic acid with ethanol.[1]

Materials:

  • Cinnamic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium carbonate solution

  • Distilled water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a clean reaction vessel, combine an appropriate amount of cinnamic acid with a sufficient excess of anhydrous ethanol.[17]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[17]

  • Heat the mixture to reflux using a water bath, stirring continuously to ensure even mixing and complete reaction.[17]

  • Monitor the reaction progress (e.g., by observing changes in the solution or using thin-layer chromatography).

  • After the reaction is complete, allow the mixture to cool.[17]

  • Transfer the cooled mixture to a separatory funnel and add water. This compound, being insoluble in water, will form a separate layer.[17]

  • Separate the organic layer containing the this compound.[17]

  • Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid, followed by several washes with distilled water until the washings are neutral.[17]

  • Dry the this compound layer over an anhydrous drying agent like sodium sulfate.

  • Purify the final product by distillation under reduced pressure to obtain pure this compound.[17]

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes and can be adapted for the preparation of this compound from benzaldehyde.[18][19]

Materials:

Procedure:

  • In a dry 5 mL conical vial, accurately weigh the benzaldehyde.[18]

  • Calculate and weigh the required amount of (carbethoxymethylene)triphenylphosphorane (typically a 1.15:1 molar ratio to benzaldehyde).[18]

  • Add the solid phosphorane reagent to the vial containing benzaldehyde.[18]

  • Add a spin vane and stir the mixture at room temperature for 15 minutes. Periodically scrape any solid from the sides of the vial.[18]

  • After the reaction period, add 1.5 mL of hexanes to the vial and stir to extract the this compound.[18]

  • Filter the mixture through a cotton-plugged pipet into a pre-weighed clean, dry conical vial, collecting the hexane (B92381) solution.[18]

  • Perform a second extraction of the reaction mixture with another 1.5 mL of hexanes and filter into the same collection vial.[18]

  • Evaporate the hexanes by gently heating the collection vial on a hotplate (around 85-90°C) with stirring.[18]

  • Once all the solvent has evaporated, allow the vial to cool, remove the stir vane, and weigh the vial to determine the yield of this compound.[18]

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_products Products benzaldehyde Benzaldehyde mix Mix and Stir (Room Temperature, 15 min) benzaldehyde->mix ylide (Carbethoxymethylene)- triphenylphosphorane ylide->mix extract Extract with Hexanes mix->extract phosphine_oxide Triphenylphosphine Oxide (Byproduct) mix->phosphine_oxide filter Filter extract->filter evaporate Evaporate Hexanes filter->evaporate ethyl_cinnamate This compound evaporate->ethyl_cinnamate

Workflow for the Wittig Synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest to the drug development community.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory activity against various bacteria and fungi.[20][21] Studies have shown its effectiveness against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[21] The mechanism of its antifungal action is suggested to involve interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall.[20][22]

Anticancer and Anti-angiogenic Effects

Recent research has highlighted the potential of this compound as an anticancer agent, particularly in colorectal cancer.[5][6][23] It has been shown to suppress tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6][23]

The primary mechanism for this anti-angiogenic effect is the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5][23] this compound inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[5][23] It also induces apoptosis in these cells.[23]

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes EthylCinnamate This compound EthylCinnamate->VEGFR2 Inhibits Phosphorylation

Inhibition of the VEGFR2 Signaling Pathway by this compound.
Other Biological Activities

  • Monoamine Oxidase (MAO) Inhibition: The p-methoxy derivative of this compound has been reported to be a monoamine oxidase inhibitor.[1]

  • Vasorelaxant Activity: this compound can inhibit tonic contractions induced by high potassium and phenylephrine (B352888) in rat aorta, suggesting vasorelaxant properties.[5][6]

  • Tissue Clearing: Due to its refractive index, this compound is also used as a tissue clearing reagent in biomedical imaging, allowing for deep tissue visualization without physical sectioning.[24]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds, including intermediates for the anticancer drug camptothecin (B557342) and specific ERK1/2 inhibitors.[25][26]

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

HazardDescriptionReference(s)
Acute Oral Toxicity May be harmful if swallowed in large amounts.[27]
Skin Contact May cause mild skin irritation.[27][28]
Eye Contact May cause mild eye irritation.[27][28]
Inhalation May cause respiratory tract irritation.[28]
Chronic Exposure No specific data available on chronic exposure effects.[28]
PBT/vPvB Assessment Not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[29][30][31]

Handling and Storage:

  • Handle in a well-ventilated area.[28]

  • Wear appropriate personal protective equipment, including safety glasses and gloves.[29]

  • Store in a cool, dry, well-ventilated place away from incompatible substances.[28] Keep containers tightly closed.[28]

Conclusion

This compound is a multifaceted compound with significant applications ranging from flavors and fragrances to promising roles in drug development and biomedical research. Its well-defined chemical properties and established synthesis routes, combined with its intriguing biological activities, particularly its anti-angiogenic effects via the VEGFR2 pathway, make it a valuable molecule for further investigation. This guide provides a foundational resource for researchers and scientists working with or exploring the potential of this compound.

References

The Natural Abundance of Ethyl Cinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl cinnamate (B1238496) (ethyl (2E)-3-phenylprop-2-enoate) is an aromatic ester naturally occurring in a variety of plant species. Valued for its characteristic sweet, fruity, and balsamic aroma, it is a significant component in many essential oils, fragrances, and flavor profiles. Beyond its sensory attributes, ethyl cinnamate and its derivatives, such as ethyl p-methoxycinnamate, have garnered scientific interest for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed protocols for its extraction and analysis, and an outline of its biosynthetic pathway. This document is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

This compound is distributed across the plant kingdom, found in rhizomes, barks, fruits, and other plant tissues. Its presence is most pronounced in the essential oils of specific aromatic plants.

Primary Botanical Sources

The most significant and commercially relevant natural source of this compound and its derivatives is the rhizome of Kaempferia galanga L. , a member of the Zingiberaceae (ginger) family.[1][2] Commonly known as kencur, aromatic ginger, or galangal, its essential oil is exceptionally rich in this compound.[3][4]

Another well-known source is the Cinnamomum genus , from which cinnamon is derived. This compound is a constituent of the essential oil extracted from the bark and leaves of species like Cinnamomum cassia and Cinnamomum verum.[5][6][7]

Other reported plant sources include:

  • Mandragora autumnalis[8]

  • Artemisia judaica (contains the (Z)-isomer)

  • Storax (Soviet Union balsam), an oleoresin from Liquidambar species[9]

Occurrence in Fruits and Other Edibles

This compound contributes to the flavor and aroma profile of numerous fruits and food products. While typically present at lower concentrations than in the aforementioned essential oils, it is a key aromatic molecule in:

  • Fruits: Strawberries, plums, cherries, passion fruit, guavas, pears, and various berries.[5][10]

  • Beverages & Foods: It has also been identified in cocoa and beer.

Quantitative Data

The concentration of this compound varies significantly based on the plant species, cultivar, geographical origin, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of this compound in Kaempferia galanga Essential Oil

Plant PartExtraction MethodRelative Concentration (%)Reference
RhizomeHydrodistillation19.50%[3][11]
MinirhizomeNot Specified (Oil)39.42%[4]
MicrorhizomeNot Specified (Oil)9.16% - 9.21%[4]
RhizomeSteam Distillation29.48%[12]
Mother RhizomeNot Specified (Oil)0.79%[4]

Table 2: Concentration of Ethyl p-Methoxycinnamate (a major derivative) in Kaempferia galanga

Plant PartExtraction MethodRelative Concentration (%)Reference
RhizomeGC/MS of Essential Oil66.39%[2]
RhizomeHydrodistillation32.01%[3][11]
MicrorhizomeNot Specified (Oil)58.09%[4]
MinirhizomeNot Specified (Oil)31.24%[4]
RhizomeSteam Distillation18.42%[12]
Mother RhizomeNot Specified (Oil)2.13%[4]

Table 3: Concentration of this compound in Other Sources

SourcePlant Part / TypeRelative Concentration (%)Reference
Cinnamomum cassiaNot Specified0.19%[5]
Salvia officinalis (Sage)Not Specified0.46%[5]

Biosynthesis of this compound

This compound is a phenylpropanoid, derived from the aromatic amino acid L-phenylalanine. The biosynthesis involves two primary stages: the formation of the cinnamic acid precursor followed by its esterification.

  • Phenylpropanoid Pathway (Cinnamic Acid Formation): The process begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. This is the gateway to the entire phenylpropanoid network in plants.[13][14]

  • Esterification: The final step is the esterification of trans-cinnamic acid with ethanol (B145695). In plants, this reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[15][16] These enzymes utilize an acyl-CoA intermediate or catalyze the direct condensation to form the ester.

This compound Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Ester Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid Phenylalanine Ammonia-Lyase (PAL) This compound This compound trans-Cinnamic Acid->this compound Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->this compound Alcohol Acyltransferase (AAT)

Fig. 1: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The isolation and quantification of this compound from natural sources involve extraction from the plant matrix followed by analytical separation and detection.

Extraction Methodologies

The choice of extraction method depends on the plant material, the scale of extraction, and the desired purity of the final product.

Protocol 4.1.1: Hydrodistillation for Essential Oil Extraction from K. galanga

This is a common laboratory and industrial method for extracting volatile compounds.

  • Sample Preparation: Fresh or dried rhizomes of K. galanga are thoroughly washed and sliced or pulverized to increase the surface area for extraction.

  • Apparatus Setup: The plant material is placed in a round-bottom flask with distilled water (e.g., a 1:5 w/v ratio).[17] The flask is connected to a Clevenger-type apparatus.

  • Distillation: The water is heated to boiling. The resulting steam ruptures the plant's oil glands, releasing the volatile essential oil. The mixture of steam and oil vapor travels to the condenser.

  • Condensation & Separation: The vapor is cooled and condensed back into a liquid. In the separator part of the Clevenger apparatus, the less dense essential oil naturally separates from the aqueous layer (hydrosol).

  • Collection: The essential oil layer, containing this compound, is collected. The process is typically run for several hours (e.g., 3-8 hours) to ensure complete extraction.[17]

  • Drying: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and then stored in a sealed, dark vial at low temperature (e.g., 4°C).

Protocol 4.1.2: Solvent Extraction (Maceration) from K. galanga

This method is suitable for extracting a broader range of compounds, including semi-volatiles.

  • Sample Preparation: Air-dried and powdered rhizomes are used.

  • Extraction: The powdered material (e.g., 100 g) is submerged in a suitable organic solvent, such as n-hexane or ethanol (e.g., 150 mL), in a sealed container.[18][19]

  • Maceration: The mixture is allowed to stand at room temperature for an extended period (e.g., 24-72 hours), often with periodic agitation to enhance extraction efficiency.[20]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract (miscella). The process may be repeated with fresh solvent to maximize yield.

  • Solvent Removal: The solvent is removed from the combined filtrates using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-45°C) to yield the crude extract.[20]

  • Purification (Optional): The resulting crude extract can be further purified by crystallization or column chromatography to isolate pure ethyl (p-methoxy)cinnamate.[18]

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile components like this compound in complex extracts.

Protocol 4.2.1: GC-MS Analysis of Essential Oil

  • Sample Preparation: The essential oil extract is diluted in a volatile solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for absolute quantification.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A common setup includes an Agilent GC-MS system or equivalent.

  • Chromatographic Separation:

    • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), is typically used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split or splitless mode. The injector temperature is set high to ensure volatilization (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Impact (EI) ionization is used, typically at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range (e.g., m/z 40-550).

    • Interface Temperature: The transfer line temperature is maintained at a high temperature (e.g., 280°C) to prevent condensation.

  • Compound Identification & Quantification:

    • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by matching their spectra against established libraries (e.g., NIST, Wiley).

    • Quantification: The relative percentage of each compound is calculated by integrating the peak area from the total ion chromatogram (TIC) and expressing it as a percentage of the total integrated area.

Experimental Workflow Plant Plant Material (e.g., K. galanga rhizome) Prep Sample Preparation (Drying, Grinding) Plant->Prep Extract Extraction Prep->Extract HD Hydrodistillation Extract->HD Volatiles SE Solvent Extraction (Maceration/Soxhlet) Extract->SE Broader Polarity Crude Crude Extract / Essential Oil HD->Crude SE->Crude Analysis Analysis Crude->Analysis GCMS GC-MS Analysis Analysis->GCMS Data Data Processing GCMS->Data Ident Compound Identification (Library Matching) Data->Ident Quant Quantification (Peak Area %) Data->Quant Result Results Ident->Result Quant->Result

Fig. 2: General workflow for extraction and analysis of this compound.

Conclusion

This compound is a naturally abundant ester with significant importance in the flavor, fragrance, and pharmaceutical industries. Kaempferia galanga stands out as the most prominent natural source, containing exceptionally high concentrations of this compound and its p-methoxy derivative in its essential oil. Various fruits and Cinnamomum species also contribute to its natural occurrence. Its biosynthesis follows the well-established phenylpropanoid pathway, culminating in an esterification step likely catalyzed by an alcohol acyltransferase. Standardized extraction techniques, particularly hydrodistillation, coupled with robust analytical methods like GC-MS, are essential for the accurate quantification and quality control of this valuable natural compound. This guide provides the foundational technical information required for researchers to explore, isolate, and utilize this compound from its natural sources.

References

The Multifaceted Biological Activities of Ethyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol, is a naturally occurring compound found in the essential oil of cinnamon and other plants.[1] Traditionally recognized for its characteristic fruity and balsamic odor, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning it as a molecule of significant interest for pharmaceutical and therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core biological activities of ethyl cinnamate, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further research and drug development endeavors. This compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[3][4]

Anti-inflammatory Activity

This compound and its derivatives, particularly ethyl-p-methoxycinnamate (EPMC), have demonstrated significant anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and pathways.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. EPMC has been shown to non-selectively inhibit both COX-1 and COX-2, with a more pronounced effect on COX-2.[5] Beyond COX inhibition, EPMC also suppresses the synthesis of crucial pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[6][7] This dual action on both the enzymatic and cytokine-mediated inflammatory pathways highlights its potential as a potent anti-inflammatory agent.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayTargetIC50 / InhibitionReference
Ethyl-p-methoxycinnamate (EPMC)In vitroCOX-11.12 µM[5]
Ethyl-p-methoxycinnamate (EPMC)In vitroCOX-20.83 µM[5]
Indomethacin (Standard)In vitroCOX-10.33 µM[5]
Indomethacin (Standard)In vitroCOX-20.51 µM[5]
Ethyl-p-methoxycinnamate (EPMC)In vivo (Cotton Pellet Granuloma)Granuloma Tissue Formation38.98% inhibition at 200 mg/kg
Ethyl-p-methoxycinnamate (EPMC)In vivo (Cotton Pellet Granuloma)Granuloma Tissue Formation44.21% inhibition at 400 mg/kg
Ethyl-p-methoxycinnamate (EPMC)In vivo (Cotton Pellet Granuloma)Granuloma Tissue Formation51.65% inhibition at 800 mg/kg
Experimental Protocol: Cotton Pellet-Induced Granuloma Assay

This in vivo model is used to evaluate the chronic anti-inflammatory activity of a compound.

Workflow for Cotton Pellet-Induced Granuloma Assay

G cluster_0 Preparation cluster_1 Implantation & Treatment cluster_2 Analysis prep1 Sterilize cotton pellets (10±1 mg) prep2 Administer anesthesia to rats prep1->prep2 implant Subcutaneously implant pellets into the ventral region prep2->implant treat Administer this compound or vehicle orally for 7 days implant->treat sacrifice Sacrifice animals on day 8 treat->sacrifice dissect Dissect and remove pellets with granulomatous tissue sacrifice->dissect weigh_wet Weigh wet pellets dissect->weigh_wet dry Dry pellets at 60°C until constant weight weigh_wet->dry weigh_dry Weigh dry pellets dry->weigh_dry calculate Calculate exudate and granuloma inhibition weigh_dry->calculate

Caption: Workflow for the cotton pellet-induced granuloma assay.

Methodology

  • Preparation: Sterilized cotton pellets (weighing approximately 10±1 mg) are prepared.[8]

  • Implantation: Under light anesthesia, four pellets are subcutaneously implanted into the ventral region of each rat, with two on each side.[8]

  • Treatment: The test compound (this compound derivative) and a vehicle control are administered orally to the respective groups of rats for seven consecutive days, starting from the day of pellet implantation.[8]

  • Dissection and Measurement: On the eighth day, the animals are euthanized. The cotton pellets, along with the surrounding granulomatous tissue, are carefully dissected and freed from any extraneous tissue.[8]

  • Data Analysis: The wet weight of the pellets is recorded immediately. Subsequently, the pellets are dried in an incubator at 60°C until a constant dry weight is achieved.[8] The amount of exudate is determined by the difference between the wet and dry weights. The weight of the granulomatous tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage of inhibition of both exudate and granuloma formation is then calculated relative to the control group.[8]

Anticancer Activity

This compound has demonstrated promising anticancer properties, primarily through the induction of apoptosis and the inhibition of angiogenesis.[2]

Mechanism of Action: Anti-angiogenesis

A key mechanism of this compound's antitumor effect is its ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] this compound has been shown to suppress the phosphorylation of VEGFR2 and its downstream signaling components. This disruption of the VEGFR2 cascade inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in angiogenesis.

VEGFR2 Signaling Pathway Inhibition by this compound

G cluster_0 VEGFR2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes EC This compound EC->Inhibition Inhibition->pVEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Mechanism of Action: Apoptosis Induction

In addition to its anti-angiogenic effects, this compound can directly induce apoptosis in cancer cells. Studies on various cancer cell lines have shown that treatment with this compound leads to an increase in apoptotic cell populations.[9]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayIC50Reference
Ethyl-p-methoxycinnamate (EPMC)Cholangiocarcinoma (CL-6)MTT245.5 µg/mL[9]
Ethyl-p-methoxycinnamate (EPMC)Colon Cancer (Caco-2)MTT347.0 µg/mL[9]
This compoundHuman Umbilical Vein Endothelial Cells (HUVECs)MTT (Anti-proliferative)160 µg/mL[10]
Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing early and late apoptosis.

Workflow for Annexin V/PI Apoptosis Assay

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis seed Seed cancer cells in a 6-well plate treat Treat cells with this compound for 24-48h seed->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) resuspend->stain incubate Incubate for 15-20 min in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze on a flow cytometer add_buffer->analyze quantify Quantify cell populations (viable, early apoptotic, late apoptotic) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology

  • Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere. They are then treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[5]

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Cells are detached using a gentle method (e.g., trypsin-EDTA) and then centrifuged.[5]

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS) to remove any residual medium.[5]

  • Staining: The washed cells are resuspended in a 1X binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[5]

  • Incubation: The cells are incubated at room temperature in the dark for approximately 15-20 minutes.[5]

  • Flow Cytometry: After incubation, an additional volume of 1X binding buffer is added, and the samples are analyzed on a flow cytometer.[5] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

Antimicrobial Activity

This compound and other cinnamate esters exhibit a broad spectrum of antimicrobial activity against various fungi and bacteria.[11]

Mechanism of Action

The antimicrobial action of cinnamate esters is linked to their lipophilicity, which allows them to penetrate microbial cell membranes more effectively than cinnamic acid itself.[10] Once inside the cell, they are thought to disrupt essential cellular processes, potentially including enzyme inhibition and interference with cell division.[10]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMIC (µM)Reference
This compoundCandida albicans ATCC-76485726.36[11]
This compoundCandida tropicalis ATCC-13803726.36[11]
This compoundCandida glabrata ATCC-90030726.36[11]
Mthis compoundCandida albicans ATCC-76485789.19[11]
Butyl CinnamateCandida albicans ATCC-76485626.62[11]
This compoundAspergillus niger61
This compoundBacillus subtilis203
This compoundEscherichia coli203
This compoundStaphylococcus aureus252
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prep_inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum prep_compound Prepare stock solution of this compound serial_dilute Perform serial dilutions in a 96-well plate prep_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate plate under appropriate conditions add_inoculum->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Methodology

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate containing the appropriate broth.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control with broth only) are included.[6]

  • Incubation: The plate is incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria).[6]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.[6]

Antioxidant Activity

This compound exhibits moderate antioxidant activity, which is attributed to its ability to scavenge free radicals.

Mechanism of Action

The antioxidant capacity of this compound is due to its chemical structure, which can donate a hydrogen atom to stabilize free radicals. Its lipophilic nature may enhance its ability to protect lipid membranes from oxidative damage.[12]

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 (µg/mL)Reference
This compound (synthesized)DPPH0.64[12]
Cinnamic AcidDPPH1.2[12]
Vitamin C (Standard)DPPH0.34[12]
Ethyl-p-methoxycinnamate (EPMC)DPPH>1000 ppm[13][14]
p-methoxycinnamic acid (hydrolyzed EPMC)DPPH518.58 ppm[13][14]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at 517 nm.[13]

  • Reaction Mixture: Various concentrations of the test compound (this compound) are mixed with the DPPH solution.[13]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

  • Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.[13]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Larvicidal and Insecticidal Activity

This compound and its derivatives have shown significant larvicidal activity, particularly against mosquito larvae like Aedes aegypti, the vector for several viral diseases.[13]

Mechanism of Action

The larvicidal action of cinnamate derivatives is thought to be associated with the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[15]

Quantitative Data: Larvicidal Activity
CompoundSpeciesLC50Reference
This compoundAedes aegypti0.74 mM[13][16]
Mthis compoundAedes aegypti35.4 µg/mL[17]
p-chlorocinnamateAedes aegypti8.3 µg/mL[15]
Butyl CinnamateAedes aegypti0.21 mM[13][16]
Pentyl CinnamateAedes aegypti0.17 mM[13][16]
Experimental Protocol: Mosquito Larvicidal Bioassay

This assay evaluates the toxicity of a compound against mosquito larvae.

Methodology

  • Larvae Rearing: Fourth-instar larvae of Aedes aegypti are used for the bioassay.

  • Preparation of Test Solutions: Various concentrations of this compound are prepared in a suitable solvent (e.g., ethanol) and then diluted in water.

  • Exposure: Groups of larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group with the solvent and water is also included.

  • Mortality Assessment: After a 24-hour exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentration (LC50), which is the concentration that causes 50% mortality in the larval population.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and larvicidal effects. Its multifaceted mechanisms of action, particularly the inhibition of the VEGFR2 signaling pathway in angiogenesis and the suppression of pro-inflammatory mediators, make it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl cinnamate (B1238496) in various solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility of active pharmaceutical ingredients and excipients is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility of Ethyl Cinnamate

The solubility of this compound has been reported in a variety of organic solvents. While it is known to be miscible with alcohols and ether, and insoluble in water, quantitative data provides more precise insights for formulation and process development.[1][2][3][4][5] An estimated water solubility at 25°C is 160.6 mg/L.[6]

The following table summarizes the available quantitative solubility data for this compound in several organic solvents at 25°C.

SolventSolubility (g/L) at 25°C[7]
Acetone734.73
Acetonitrile501.91
n-Butanol169.53
Cyclohexanone588.1
Dichloromethane1625.94
1,4-Dioxane687.44
DMF1524.61
Ethanol294.52
Ethyl Acetate483.03
Isobutanol111.09
Isopropyl Acetate222.75
Isopropanol125.74
Methanol381.86
Methyl Acetate434.56
n-Propanol192.84
Propylene Glycol84.27
Toluene237.39
Water0.16

This compound is also reported to be soluble in chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO).[1][8] One source indicates a solubility of 1 mL in 5 mL of 70% ethanol.[9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial applications. The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[10][11][12][13]

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath or incubator

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solute should be clearly visible as a separate phase.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets of the solute.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[14][15][16][17] A pre-established calibration curve of this compound in the same solvent should be used for quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly when the solute is non-volatile.[18][19][20][21][22]

Principle: A known volume or weight of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Thermostatic water bath

  • Vials or flasks with airtight seals

  • Analytical balance

  • Evaporating dish or weighing boat

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal shake-flask method (Section 2.1, step 1).

  • Sample Collection and Weighing:

    • After equilibration and phase separation, carefully transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed evaporating dish.

  • Solvent Evaporation:

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing any degradation or evaporation of the this compound. The temperature should be well below the boiling point of this compound (271 °C). A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate solvent removal.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility is calculated by dividing the mass of the dried this compound by the initial volume or mass of the saturated solution taken.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration in Thermostatic Shaker prep->equil Excess solute in solvent sep Phase Separation equil->sep Constant Temperature & Agitation sample Sampling of Supernatant sep->sample filter Filtration sample->filter dilute Dilution of Saturated Solution filter->dilute hplc HPLC Analysis dilute->hplc data Data Analysis & Solubility Calculation hplc->data Concentration Determination

Solubility Determination Workflow

References

An In-depth Technical Guide to the Properties of Trans-ethyl Cinnamate and Cis-ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol (B145695), exists as two geometric isomers: trans-ethyl cinnamate and cis-ethyl cinnamate. These isomers, while structurally similar, exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of the core properties of trans- and cis-ethyl cinnamate, presenting quantitative data in structured tables, detailing experimental protocols for their synthesis and characterization, and visualizing key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

The trans and cis isomers of ethyl cinnamate display notable differences in their physical and spectroscopic properties, which are crucial for their identification, separation, and application. The trans isomer is generally more stable and thus more commonly encountered and characterized.

Physical Properties

The physical properties of the two isomers are summarized in the table below. The data for cis-ethyl cinnamate is less abundant in the literature, with some values being estimates.

Propertytrans-Ethyl Cinnamatecis-Ethyl Cinnamate
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [1]176.21 g/mol [2]
Appearance Colorless to pale yellow liquid[3][4]Colorless to pale yellow liquid (est.)[5]
Melting Point 6-8 °C12 °C[6]
Boiling Point 271-272 °C[4][7]269-270 °C (est.)[5]
Density 1.049 g/mL at 20 °CNot available
Refractive Index (n²⁰/D) 1.558-1.561[8]Not available
Solubility Insoluble in water; miscible in ethanol and ether[4]Not available
Vapor Pressure 0.007 mmHg at 25 °C (est.)[5]0.007 mmHg at 25 °C (est.)[5]
Flash Point >110 °C[9]148.60 °C (est.)[5]
Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and differentiation of the trans and cis isomers. The key differences are often observed in the coupling constants of the vinylic protons in ¹H NMR spectroscopy.

Spectrumtrans-Ethyl Cinnamatecis-Ethyl Cinnamate
¹H NMR (CDCl₃, δ in ppm) ~7.68 (d, 1H, J=16.0 Hz), ~7.52 (m, 2H), ~7.37 (m, 3H), ~6.44 (d, 1H, J=16.0 Hz), ~4.26 (q, 2H), ~1.33 (t, 3H)[10]Olefinic proton at ~5.93 ppm[11]
¹³C NMR (CDCl₃, δ in ppm) ~167.0, ~144.5, ~134.4, ~130.2, ~128.8, ~128.0, ~118.3, ~60.4, ~14.3[12]Not available
IR (cm⁻¹) ~2974 (C-H), ~1700 (C=O, ester), ~1636 (C=C, conjugated), ~1162 (C-O, ester)[13]Not available
UV-Vis (in Ethanol) Absorbs in the UVB range (290-320 nm)[13]Not available

Experimental Protocols

Detailed methodologies for the synthesis and isomerization of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of trans-Ethyl Cinnamate via Fischer Esterification

This method involves the acid-catalyzed esterification of trans-cinnamic acid with ethanol.

Materials:

  • trans-Cinnamic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude trans-ethyl cinnamate, which can be further purified by distillation under reduced pressure.

Synthesis of cis-Ethyl Cinnamate via E-to-Z Isomerization

This protocol utilizes a visible-light-driven photoredox-catalyzed isomerization of the trans isomer.

Materials:

  • trans-Ethyl cinnamate

  • Acetonitrile (CH₃CN)

  • Photoredox catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆)

  • Blue LED light source

Procedure:

  • In a suitable reaction vessel, dissolve trans-ethyl cinnamate and a catalytic amount of the photoredox catalyst in acetonitrile.

  • Irradiate the solution with a blue LED light source at room temperature.

  • Monitor the progress of the reaction by techniques such as TLC or GC-MS.

  • Once the desired conversion is achieved, remove the solvent under reduced pressure.

  • The resulting mixture of cis and trans isomers can be separated by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound in drug development, particularly in cancer therapy. The biological activities can be isomer-specific.

Anti-Angiogenic Activity in Colorectal Cancer

This compound has been shown to suppress tumor growth in colorectal cancer by inhibiting angiogenesis. This effect is mediated through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[14]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis Ethyl_Cinnamate This compound Ethyl_Cinnamate->VEGFR2 Inhibits phosphorylation

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Radiomodulatory Effects in Cancer Cells

This compound has demonstrated potential as a radiosensitizer in cancer therapy. It is suggested to modulate the response to radiation by interacting with key signaling pathways involved in DNA damage and cell cycle regulation, including NF-κB, p53, and p21.[15]

Radiomodulatory_Effect Ionizing_Radiation Ionizing Radiation DNA_Damage DNA Damage Ionizing_Radiation->DNA_Damage NF_kB NF-κB Ionizing_Radiation->NF_kB Activates p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis Promotes Cell_Survival Cell Survival NF_kB->Cell_Survival Promotes Ethyl_Cinnamate This compound Ethyl_Cinnamate->p53 Potentiates Ethyl_Cinnamate->NF_kB Inhibits

Caption: Radiomodulatory Action of this compound.

Antimicrobial and Acaricidal Activities

Both isomers of this compound have been investigated for their antimicrobial and acaricidal properties. Studies have shown that the (E)-isomer (trans-ethyl cinnamate) is generally more effective than the (Z)-isomer (cis-ethyl cinnamate) against certain microbes and mites.[16] The antimicrobial activity is believed to be related to the compound's ability to disrupt the cell membrane of the microorganisms.[17]

Conclusion

The trans and cis isomers of this compound, while sharing the same molecular formula, exhibit distinct physicochemical properties and biological activities. The trans isomer is more stable and has been more extensively studied, with well-documented spectroscopic data and established synthesis protocols. Emerging research on the biological activities of this compound, particularly its anti-angiogenic and radiomodulatory effects, positions it as a compound of interest for drug development. Further investigation into the specific properties and therapeutic potential of the cis isomer is warranted. This guide provides a foundational resource for researchers to navigate the complexities of these two isomers and to stimulate further exploration of their applications.

References

In-Depth Technical Guide: Thermogravimetric Analysis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ethyl cinnamate (B1238496), a widely used fragrance and flavoring agent. Understanding the thermal stability of this compound is crucial for its application in various industries, including pharmaceuticals, where it may be subjected to different temperature conditions during manufacturing, storage, and formulation. This document details the experimental protocol for TGA, presents quantitative data on its thermal decomposition, and outlines the typical workflow for such an analysis.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a thermal analysis technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition temperatures, and the composition of multi-component systems.

For a volatile or semi-volatile organic compound like ethyl cinnamate, TGA can determine the temperature at which it begins to degrade, providing critical data for defining its upper-temperature limits in various applications.

Experimental Protocol for TGA of this compound

The following experimental protocol is based on the methodology reported in the study by Barandiaran et al. (2023), which investigated the thermal properties of various cinnamic acid derivatives.

ParameterDescription
Instrument TGA/SDTA 851e thermobalance (Mettler-Toledo, L'Hospitalet de Llobregat, Spain)
Sample Mass Approximately 5-10 mg
Crucible Alumina crucibles (70 µL)
Temperature Program Heating from 30 °C to 700 °C
Heating Rate 10 °C/min
Atmosphere Dynamic nitrogen atmosphere
Gas Flow Rate 50 mL/min

Quantitative Data: Thermal Decomposition of this compound

The thermal stability of this compound was evaluated by analyzing its mass loss as a function of temperature. The key parameters determined from the TGA curve are the onset temperature of decomposition (Tonset), which indicates the temperature at which significant degradation begins, and the temperature at which 50% of the initial mass has been lost (T50%), providing a midpoint for the decomposition process.

ParameterTemperature (°C)Source
Onset Decomposition Temperature (Tonset) 165.4Barandiaran et al. (2023)
Temperature at 50% Mass Loss (T50%) 202.3Barandiaran et al. (2023)

The TGA curve for this compound shows a single-step decomposition process, characteristic of the volatilization and subsequent thermal degradation of a relatively pure organic compound.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for conducting a thermogravimetric analysis of a liquid sample such as this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation sample Liquid this compound Sample pipette Micropipette ~5-10 mg sample->pipette crucible Place in Alumina Crucible pipette->crucible load Load Crucible into TGA Instrument crucible->load purge Purge with Nitrogen (50 mL/min) load->purge program Set Temperature Program (30°C to 700°C at 10°C/min) purge->program run Initiate TGA Run program->run record Record Mass vs. Temperature Data run->record plot Generate TGA Curve record->plot analyze Analyze TGA Curve plot->analyze tonset Determine T_onset analyze->tonset t50 Determine T_50% analyze->t50

Ethyl Cinnamate: A Comprehensive Technical Guide on its Potential as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cinnamate (B1238496), a naturally occurring ester with a favorable safety profile, presents a compelling case for its broader application as a versatile pharmaceutical excipient. Traditionally used as a flavoring and fragrance agent, emerging research highlights its potential in drug formulation to enhance solubility, permeability, and provide therapeutic benefits. This technical guide delves into the physicochemical properties, synthesis, and multifaceted functionalities of ethyl cinnamate, supported by experimental data and protocols. It explores its role as a solvent, a potential plasticizer, and a penetration enhancer, while also examining its intrinsic anti-inflammatory, antioxidant, and cytotoxic activities. This document aims to provide a comprehensive resource for researchers and formulation scientists to evaluate and harness the potential of this compound in modern drug delivery systems.

Introduction to this compound

This compound (ethyl (2E)-3-phenylprop-2-enoate) is an ester of cinnamic acid and ethanol (B145695), found naturally in the essential oil of cinnamon and other plants like Kaempferia galanga.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, balsamic, and fruity odor.[3][4] Recognized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), its primary commercial applications have been in the food and fragrance industries.[5] However, its chemical structure and inherent biological activities suggest a more significant role in pharmaceutical formulations, not merely as an inactive carrier but as a functional excipient that can contribute to the overall efficacy and stability of a drug product.[6][7]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application as a pharmaceutical excipient.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Its lipophilic nature, indicated by its solubility profile, suggests its utility in formulations for poorly water-soluble drugs.

PropertyValueReference(s)
Chemical Formula C₁₁H₁₂O₂[8]
Molecular Weight 176.21 g/mol [9]
Appearance Clear colorless to pale yellow liquid[10]
Odor Sweet, balsamic, fruity, reminiscent of cinnamon[3][4]
Melting Point 6-8 °C[10]
Boiling Point 271 °C[10]
Density 1.049 g/mL at 20 °C[10]
Refractive Index n20/D 1.558[10]
Solubility Insoluble in water; miscible with alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9][10]
Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer esterification of cinnamic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[2][11] Another notable method is the Wittig reaction, which involves the reaction of benzaldehyde (B42025) with (carbethoxymethylene)triphenylphosphorane.[10]

This protocol describes a common laboratory-scale synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cinnamic acid (1 equivalent), absolute ethanol (a sufficient excess, e.g., 4-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the weight of cinnamic acid).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.[12]

Pharmaceutical Excipient Potential

This compound's properties make it a candidate for several excipient functions in pharmaceutical formulations.

Solvent and Solubility Enhancer

Given its solubility in a range of organic solvents and its lipophilic character, this compound can act as a co-solvent in liquid and semi-solid formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6] Its low volatility also makes it a suitable carrier for active ingredients in certain specialty formulations.[5]

The related compound, ethyl p-methoxycinnamate (EPMC), which has low water solubility, has been the subject of solubility enhancement studies. Techniques such as the formation of co-crystals with succinic acid have been shown to increase its solubility by 36.5%. Another study demonstrated a 2.63-fold increase in the solubility of EPMC when confined within mesoporous silica (B1680970) nanoparticles. These approaches could potentially be applied to this compound and drug-ethyl cinnamate formulations.

Plasticizer in Film Coatings
Permeation Enhancer in Topical Formulations

Chemical penetration enhancers are substances that reversibly decrease the barrier resistance of the stratum corneum, facilitating the transport of drugs into the skin.[17] The lipophilic nature of this compound suggests it may partition into the lipid-rich stratum corneum, potentially disrupting its highly ordered structure and thereby enhancing the permeation of co-administered drugs. While direct quantitative data on the penetration enhancement effect of this compound is limited, its properties align with those of known chemical enhancers.[17]

Intrinsic Biological Activities

Beyond its role as an excipient, this compound and its derivatives exhibit several biological activities that could provide synergistic therapeutic effects in a formulation.

Anti-inflammatory Activity

Both this compound and its p-methoxy derivative (EPMC) have demonstrated anti-inflammatory properties.[1][12] EPMC has been shown to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[12] The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, EPMC has been found to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[12][18]

The following table summarizes the in vitro COX inhibitory activity of ethyl p-methoxycinnamate (EPMC) compared to indomethacin.[12]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ethyl p-methoxycinnamate (EPMC) 1.120.83
Indomethacin 0.330.51

The anti-inflammatory action of this compound derivatives involves the inhibition of COX enzymes, which are critical in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation EthylCinnamate This compound (or EPMC) EthylCinnamate->COX Inhibition

COX Inhibition Pathway
Antioxidant Activity

While specific data for this compound is limited, studies on EPMC have shown that its hydrolyzed form, p-methoxycinnamic acid, exhibits stronger DPPH radical scavenging activity, suggesting the free hydroxyl group is important for this effect. This indicates that while this compound itself may have modest antioxidant properties, it can be a precursor to more active compounds.

Cytotoxic and Anti-Angiogenic Activity

This compound and its derivatives have been investigated for their anti-cancer properties. This compound has been shown to suppress tumor growth through anti-angiogenesis by attenuating the VEGFR2 signaling pathway in colorectal cancer.[16] It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[19] EPMC has also demonstrated cytotoxic effects against various cancer cell lines.[20]

The following table presents the 50% inhibitory concentration (IC₅₀) values for ethyl p-methoxycinnamate (EPMC) and other cinnamic acid derivatives against different cell lines.

CompoundCell LineIC₅₀Reference(s)
Ethyl p-methoxycinnamate (EPMC) Human Umbilical Vein Endothelial Cells (HUVECs)160 µg/mL[18]
Ethyl p-methoxycinnamate (EPMC) Human oral squamous carcinoma (HSC-3)0.075 mg/mL[20]
Ethyl p-methoxycinnamate (EPMC) Human oral squamous carcinoma (Ca922)0.085 mg/mL[20]
Cinnamic acid derivatives HeLa, K562, Fem-x, MCF-742 - 166 µM[7][21]
This compound Human Umbilical Vein Endothelial Cells (HUVECs)31.79 µM (induces apoptosis)[19]

This compound's anti-angiogenic effect is mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., Akt, ERK) VEGFR2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Downstream->Angiogenesis EthylCinnamate This compound EthylCinnamate->VEGFR2 Inhibition

VEGFR2 Inhibition Pathway

Safety and Toxicology

This compound is considered to have low toxicity. The oral lethal dose (LD₅₀) in rats is reported to be 4 g/kg.[11] It may cause mild skin and eye irritation.[22]

RouteSpeciesLD₅₀Reference(s)
OralRat4 g/kg[11]
DermalRabbit>5 g/kg[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound's potential as a pharmaceutical excipient.

Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells SeedCells 3. Seed Cells in 96-well Plate CellCulture->SeedCells PrepareEC 2. Prepare this compound Solutions TreatCells 4. Treat Cells with this compound PrepareEC->TreatCells SeedCells->TreatCells Incubate 5. Incubate (e.g., 24-72h) TreatCells->Incubate AddMTT 6. Add MTT Reagent Incubate->AddMTT IncubateMTT 7. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 8. Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance 9. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC₅₀ Value CalculateViability->DetermineIC50

Workflow for MTT Cytotoxicity Assay
MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[1]

  • Inhibitor Incubation: Add various concentrations of this compound (or EPMC) to the wells and incubate for approximately 15 minutes to allow for binding to the enzyme.[1]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Incubation and Termination: Incubate for a specific time at 37°C, then stop the reaction with a suitable stop solution (e.g., HCl).[1]

  • Detection: Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using a suitable method like an enzyme immunoassay (EIA).[6]

  • Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal permeability of drugs.[24]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • For apical to basolateral (A-B) transport, add the this compound solution (in a suitable transport buffer) to the apical side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a multifunctional pharmaceutical excipient. Its favorable safety profile, combined with its properties as a solvent and potential plasticizer and permeation enhancer, makes it an attractive candidate for various formulation challenges. Furthermore, its intrinsic anti-inflammatory and anti-angiogenic activities could offer therapeutic advantages in specific drug delivery applications.

While the existing data is promising, further research is required to fully elucidate its excipient functionalities. Specifically, quantitative studies on its plasticizing effects on various pharmaceutical polymers and its efficacy as a penetration enhancer in different topical and transdermal formulations are needed. The development of oral formulations leveraging its solubility enhancement properties also presents a promising avenue for future investigation. As the pharmaceutical industry continues to seek innovative excipients that can improve drug efficacy and patient compliance, this compound stands out as a versatile and promising candidate worthy of continued exploration.

References

Investigating the Antioxidant Properties of Ethyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate (B1238496), an ester derived from cinnamic acid and ethanol (B145695), is a naturally occurring compound found in the essential oil of cinnamon.[1] Beyond its well-known application as a fragrance and flavoring agent, emerging scientific evidence has highlighted its potential as a significant antioxidant agent. This technical guide provides an in-depth exploration of the antioxidant properties of ethyl cinnamate, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are interested in the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and modulating cellular defense mechanisms. This compound has garnered attention for its antioxidant capabilities, which appear to surpass those of its precursor, cinnamic acid.[2][3] This enhancement in activity is attributed to its increased lipophilicity, which may facilitate its passage across cellular membranes to reach intracellular targets.[2] This guide will delve into the multifaceted antioxidant properties of this compound, from direct radical scavenging to the modulation of pivotal signaling pathways.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and the activation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound has demonstrated the ability to directly scavenge various free radicals, a property commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][4] The esterification of cinnamic acid to this compound has been shown to enhance this radical scavenging activity.[2]

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Pathway

A significant aspect of this compound's antioxidant capacity lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] This pathway is a master regulator of cellular defense against oxidative stress.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Upon exposure to oxidative or electrophilic stress, which can be induced by compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[8]

The downstream targets of Nrf2 activation include a suite of antioxidant enzymes and proteins, such as:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[9]

  • NAD(P)H:quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[9]

  • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.[10]

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[10]

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) Antioxidant_Response Cellular Antioxidant Response

Quantitative Data on Antioxidant Activity

The antioxidant activity of this compound has been quantified using various in vitro assays. The following tables summarize the available data.

Table 1: Radical Scavenging Activity of this compound and Related Compounds

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH0.64[2]
This compound (isolated)DPPH0.48[11]
Cinnamic AcidDPPH1.2[2]
Cinnamyl AlcoholDPPH0.84[2]
Vitamin CDPPH0.34[2]

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Keep the solution in a dark container to prevent degradation.[12]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).[12]

  • Assay Procedure:

    • To 3 mL of each this compound dilution, add 1 mL of the 0.1 mM DPPH solution.[12]

    • Prepare a control sample containing 3 mL of methanol and 1 mL of the DPPH solution.

    • Vigorously shake the mixtures and incubate them in the dark at room temperature for 30 minutes.[12]

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.[12]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Reagents Prepare 0.1 mM DPPH in Methanol Mix Mix 3 mL Sample with 1 mL DPPH Solution Reagents->Mix Samples Prepare this compound Dilutions in Methanol Samples->Mix Incubate Incubate for 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[13]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 150 µL of the diluted ABTS•+ solution to 50 µL of each this compound dilution in a 96-well plate.[13]

    • Incubate the mixture at room temperature for 6 minutes.[13]

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined from a plot of scavenging percentage against concentration.

Lipid Peroxidation Inhibition Assay (MDA Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the protective effect of an antioxidant.

Protocol:

  • Reagent Preparation:

    • Thiobarbituric acid (TBA) solution: Prepare as per the manufacturer's instructions, often involving dissolution in acetic acid and water.[14]

    • MDA Standard: Prepare a series of dilutions of a known concentration of MDA standard (e.g., from a stock solution of 1,1,3,3-tetramethoxypropane).[14]

  • Sample Preparation and Induction of Lipid Peroxidation:

    • Prepare tissue homogenates or cell lysates as the lipid source.

    • Incubate the lipid source with an oxidizing agent (e.g., FeSO4/ascorbate) in the presence and absence of various concentrations of this compound.

  • Assay Procedure:

    • To 200 µL of the standard or sample, add 600 µL of the TBA solution.[15]

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[15]

    • Cool the samples in an ice bath for 10 minutes to stop the reaction.[15]

    • Centrifuge the samples to pellet any precipitate.

  • Measurement:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the colored adduct at 532 nm.[6]

  • Calculation:

    • The concentration of MDA in the samples is determined from the standard curve.

    • The percentage inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the this compound-treated samples to the control (oxidized sample without antioxidant).

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)

The effect of this compound on the activity of key antioxidant enzymes can be assessed in cell cultures or tissue homogenates pre-treated with the compound.

General Protocol Outline:

  • Cell/Tissue Preparation:

    • Culture cells (e.g., HepG2, Caco-2) or prepare tissue homogenates.

    • Treat the cells or homogenates with various concentrations of this compound for a specified period.

    • Induce oxidative stress if required (e.g., with H2O2).

    • Prepare cell lysates or tissue extracts for enzyme assays.

  • Enzyme Activity Assays:

    • SOD Activity: Can be measured using commercially available kits, often based on the inhibition of a reaction that generates a colored product (e.g., reduction of nitroblue tetrazolium).[16]

    • CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide at 240 nm.[16]

    • GPx Activity: Can be determined using a coupled reaction where the oxidation of NADPH is monitored at 340 nm.[8]

  • Data Analysis:

    • Enzyme activities are typically normalized to the total protein content of the sample.

    • The results are expressed as units of activity per milligram of protein.

    • Compare the enzyme activities in this compound-treated groups to the control group to determine the modulatory effect.

Enzyme_Assay_Workflow Cell_Prep Prepare and Treat Cells/Tissues with this compound Lysate_Prep Prepare Cell Lysates or Tissue Homogenates Cell_Prep->Lysate_Prep SOD_Assay Measure SOD Activity Lysate_Prep->SOD_Assay CAT_Assay Measure CAT Activity Lysate_Prep->CAT_Assay GPx_Assay Measure GPx Activity Lysate_Prep->GPx_Assay Data_Analysis Normalize to Protein Content and Analyze Data SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GPx_Assay->Data_Analysis

Conclusion and Future Directions

This compound exhibits promising antioxidant properties through both direct radical scavenging and the modulation of the Nrf2-ARE signaling pathway. The available data suggests that it is a more potent antioxidant than its parent compound, cinnamic acid. The detailed protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antioxidant potential.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and to understand the bioavailability, metabolism, and efficacy of this compound in animal models of oxidative stress-related diseases.

  • Mechanism of Nrf2 activation: Elucidating the precise molecular interaction between this compound and the Keap1-Nrf2 complex to better understand its mechanism of action.

  • Clinical trials: To evaluate the safety and efficacy of this compound as a potential therapeutic agent or nutraceutical for human health.

By continuing to explore the antioxidant properties of this compound, the scientific community can unlock its full potential for the prevention and treatment of a wide range of pathological conditions.

References

A Comprehensive Technical Guide to Preliminary Studies on Ethyl Cinnamate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of ethyl cinnamate (B1238496) and its derivatives. It consolidates quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to facilitate a comprehensive understanding of its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic effects of ethyl cinnamate and its primary derivative, ethyl p-methoxycinnamate (EPMC), have been evaluated across a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data is summarized below.

CompoundCell LineCell TypeIC50 ValueCitation(s)
This compoundHUVECsHuman Umbilical Vein Endothelial31.79 µM (apoptosis induction)[1]
HL-60Human Promyelocytic Leukemia35.69 µM[1]
Ethyl p-methoxycinnamate (EPMC)HCT-116Human Colorectal Carcinoma>6 (Selectivity Index vs CCD-18co)[2]
B16Murine Melanoma97.09 µg/mL[2]
A549Human Lung Carcinoma1407.75 µg/mL[2]
CL-6Human Cholangiocarcinoma245.5 µg/mL[2][3]
OUMS-36T-1FHuman Fibroblast (Normal)899.60 µg/mL[2][3]
Caco-2Human Colorectal Adenocarcinoma347.0 µg/mL[2][3]
MCF-7Human Breast Adenocarcinoma360 µg/mL[4]
B16F10-NFκB Luc2Murine Melanoma (NFκB reporter)88.7 µM (NFκB inhibition)[5]
Ca922Human Oral Squamous Carcinoma0.085 mg/mL[6]
HSC-3Human Oral Squamous Carcinoma0.075 mg/mL[6]
Ethyl p-hydroxycinnamate (EPHC)MCF-7Human Breast Adenocarcinoma340 µg/mL[4]

Key Mechanisms of this compound Cytotoxicity

Preliminary studies have elucidated several mechanisms through which this compound and its derivatives exert their cytotoxic effects. These include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.

Induction of Apoptosis

This compound and EPMC have been shown to induce apoptosis in various cancer cell lines. In human umbilical vein endothelial cells (HUVECs), this compound increased the apoptosis rate and decreased the Bcl-2/Bax expression ratio with an IC50 value of 31.79 µM[1]. EPMC was also found to induce both early and late-stage apoptosis in CL-6 cholangiocarcinoma cells in a time- and concentration-dependent manner, which was confirmed by an increase in caspase 3/7 activity[7].

Cell Cycle Arrest

EPMC has been observed to inhibit cell division by arresting the cell cycle at the G2/M phase in CL-6 cells. At both IC25 and IC50 concentrations, EPMC significantly increased the population of cells in the G2/M phase after 24 and 48 hours of exposure[7]. In Ehrlich ascites tumor cells (EATCs), ethyl p-methoxycinnamate was found to cause a G1/S cell cycle transition arrest[8].

Anti-Angiogenesis via VEGFR2 Pathway Inhibition

A significant mechanism of action for this compound is its anti-angiogenic activity. It has been shown to suppress tumor growth by attenuating the VEGFR2 signaling pathway in colorectal cancer[1][9][10]. This compound inhibits VEGF-induced proliferation, migration, invasion, and tube formation of HUVECs[1][9]. Further studies have demonstrated that it suppresses the phosphorylation of VEGFR2 and its downstream signaling pathways[9]. The binding of this compound to the ATP binding site of VEGFR2 has also been confirmed[9].

Inhibition of Fatty Acid Synthesis and ATP Depletion

In Ehrlich ascites tumor cells, ethyl p-methoxycinnamate has been found to inhibit tumor growth by suppressing de novo fatty acid synthesis, which leads to a depletion of ATP[8]. This study highlighted that EMC suppressed the expression of key enzymes involved in this process, including Acly, Acc1, and Fasn[8]. The reduction in ATP was associated with the inhibition of the c-Myc/SREBP1 pathway[8].

NFκB Pathway Inhibition

Ethyl p-methoxycinnamate has been identified as a potent inhibitor of NFκB activation in melanoma cells[5]. It was found to inhibit p38 and subsequently Akt phosphorylation at serine 473, which in turn inhibits NFκB-dependent transcription[5]. This inhibition of the PI3K/Akt/NFκB pathway is crucial in its anti-metastasis effects[5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assays
  • MTT Assay:

    • Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • PrestoBlue™ Assay:

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • Add PrestoBlue™ reagent to each well and incubate for 1-2 hours.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • WST-1 Assay:

    • Cells are seeded and treated in a 96-well plate[11].

    • After the incubation period, WST-1 reagent is added to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance of the formazan dye produced at the appropriate wavelength.

Apoptosis Assays
  • Flow Cytometry with FITC-Annexin V and Propidium Iodide (PI) Staining:

    • Culture and treat cells with this compound at desired concentrations for 24 or 48 hours[7].

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add FITC-Annexin V and PI to the cell suspension according to the manufacturer's protocol[3].

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

  • Caspase Activity Assay:

    • Plate and treat cells as required.

    • Lyse the cells to release cellular contents.

    • Add a luminogenic or fluorogenic substrate for the caspase of interest (e.g., caspase-3/7).

    • Incubate to allow the caspase to cleave the substrate.

    • Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining:

    • Culture and treat CL-6 cells with EPMC at IC25 and IC50 concentrations for 24 and 48 hours[3][7].

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and PI.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting
  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-VEGFR2, p-Akt, p-ERK1/2, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Angiogenesis (Tube Formation) Assay
  • Coat a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with various concentrations of this compound in the presence of an angiogenic stimulus like VEGF.

  • Incubate for a period that allows for the formation of tube-like structures (typically 6-12 hours).

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

Visualizations of Pathways and Workflows

Signaling Pathways

Ethyl_Cinnamate_Signaling_Pathways cluster_EC_Action This compound Action cluster_VEGFR_Pathway VEGFR2 Signaling Pathway cluster_PI3K_Akt_NFkB_Pathway PI3K/Akt/NFκB Signaling Pathway EC This compound / EPMC VEGFR2 VEGFR2 EC->VEGFR2 Inhibits (Blocks ATP binding site) p38 p38 EC->p38 Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_VEGF PI3K VEGFR2->PI3K_VEGF Activates ERK ERK1/2 PLCg->ERK Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt_VEGF->Angiogenesis ERK->Angiogenesis Akt_NFkB Akt (Ser473) p38->Akt_NFkB Phosphorylates NFkB NFκB Akt_NFkB->NFkB Activates Metastasis Metastasis NFkB->Metastasis

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_mechanistic Mechanistic Studies start Start: Select Cell Line culture Cell Culture & Seeding (96-well plates) start->culture treatment Treatment with this compound (Dose- and time-dependent) culture->treatment viability_assay Cell Viability Assay (e.g., MTT, WST-1) treatment->viability_assay ic50 Calculate IC50 Value viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Protein Expression) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: A typical workflow for evaluating this compound cytotoxicity.

Logical Relationships

Logical_Relationships cluster_cellular_effects Cellular Effects cluster_outcomes Phenotypic Outcomes EC_treatment This compound Treatment pathway_inhibition Signaling Pathway Inhibition (VEGFR2, PI3K/Akt) EC_treatment->pathway_inhibition metabolism_disruption Metabolic Disruption (↓ Fatty Acid Synthesis, ↓ ATP) EC_treatment->metabolism_disruption apoptosis_induction Induction of Apoptosis (Caspase activation) pathway_inhibition->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest (G2/M, G1/S) pathway_inhibition->cell_cycle_arrest inhibited_angiogenesis Inhibited Angiogenesis pathway_inhibition->inhibited_angiogenesis inhibited_metastasis Inhibited Metastasis pathway_inhibition->inhibited_metastasis reduced_viability Reduced Cell Viability apoptosis_induction->reduced_viability cell_cycle_arrest->reduced_viability metabolism_disruption->reduced_viability tumor_growth_suppression Tumor Growth Suppression reduced_viability->tumor_growth_suppression inhibited_angiogenesis->tumor_growth_suppression inhibited_metastasis->tumor_growth_suppression

Caption: Logical relationships of this compound's cytotoxic effects.

References

Ethyl Cinnamate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate (B1238496), the ethyl ester of cinnamic acid, is a key building block in organic synthesis, valued for its versatile chemical structure.[1][2] Possessing an aromatic ring, a conjugated alkene, and an ester functional group, it serves as a precursor for a wide array of more complex molecules. Its applications span from the synthesis of pharmaceuticals and fine chemicals to its use in the flavor and fragrance industries.[1][3] This guide provides a detailed overview of ethyl cinnamate's role as a precursor in several pivotal organic reactions, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Reactions and Transformations

This compound's reactivity is centered around its α,β-unsaturated ester moiety, making it an excellent substrate for a variety of addition and cycloaddition reactions. Furthermore, its derivatives are instrumental in sophisticated cross-coupling reactions.

Michael Addition: Formation of Carbon-Carbon Bonds

The conjugated system of this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles in a 1,4-conjugate addition to form new carbon-carbon bonds. This reaction is fundamental for constructing more complex carbon skeletons.[4][5][6]

Table 1: Michael Addition Reactions with this compound

Michael DonorCatalyst/BaseSolventReaction ConditionsProductYield (%)Reference
Diethyl malonateSodium ethoxideEthanol (B145695)RefluxDiethyl 2-(1-phenyl-2-(ethoxycarbonyl)ethyl)malonateNot specified[5]
NitromethaneDBUAcetonitrileRoom TemperatureEthyl 4-nitro-3-phenylbutanoateHigh[4]
ThiophenolTriethylamine (B128534)Dichloromethane0 °C to RTEthyl 3-phenyl-3-(phenylthio)propanoateGood[5]
Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

This protocol is a representative example of the Michael addition using this compound as the acceptor.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Addition of Donor: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • Reaction with Acceptor: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for Michael Addition

Michael_Addition_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_purification Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt dissolve in EtOH Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix add to Donor Diethyl Malonate Donor->ReactionMix add to Acceptor This compound Acceptor->ReactionMix add to Product_crude Crude Product ReactionMix->Product_crude Reflux, then Work-up Purified_Product Purified Michael Adduct Product_crude->Purified_Product Column Chromatography

Caption: Workflow for the Michael addition of diethyl malonate to this compound.

Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Diols

The alkene moiety of this compound can be dihydroxylated to form a vicinal diol. The Sharpless asymmetric dihydroxylation provides a powerful method for achieving this transformation with high enantioselectivity, yielding chiral diols that are valuable intermediates in pharmaceutical synthesis.[7][8][9] The choice of chiral ligand (either DHQ or DHQD based) determines the stereochemical outcome of the reaction.[9]

Table 2: Sharpless Asymmetric Dihydroxylation of this compound

Chiral Ligand MixOxidantSolvent SystemTemperature (°C)Product EnantiomerEnantiomeric Excess (ee %)Reference
AD-mix-βK₃Fe(CN)₆ / K₂CO₃t-BuOH/H₂O0(2R,3S)-dihydroxy>95[8][9]
AD-mix-αK₃Fe(CN)₆ / K₂CO₃t-BuOH/H₂O0(2S,3R)-dihydroxy>95[8][9]
Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β
  • Preparation: In a round-bottom flask, dissolve AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) in a 1:1 mixture of t-butanol and water at room temperature.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Substrate Addition: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The color of the reaction mixture typically changes from orange to a paler yellow upon completion.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) and stir for one hour.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting diol by silica gel chromatography.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Cycle OsO4_L OsO₄-Ligand Complex Cyclic_Intermediate Cyclic Osmate Ester OsO4_L->Cyclic_Intermediate [3+2] Cycloaddition Alkene This compound Alkene->Cyclic_Intermediate Diol Chiral Diol Product Cyclic_Intermediate->Diol Hydrolysis Reduced_Os Reduced Os(VI) Species Cyclic_Intermediate->Reduced_Os Hydrolysis Reduced_Os->OsO4_L Oxidation Oxidant Re-oxidant (e.g., K₃Fe(CN)₆) Oxidant->OsO4_L

Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] While this compound itself is a product of some Heck reactions, its derivatives are often synthesized using this method. A notable industrial application is the synthesis of the UV-B sunscreen agent, 2-ethylhexyl-4-methoxycinnamate, from 4-bromoanisole (B123540) and 2-ethylhexyl acrylate (B77674).[11][12][13]

Table 3: Heck Reaction for the Synthesis of Cinnamate Derivatives

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
4-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂TriethylamineIonic Liquid92[11]
IodobenzeneEthyl acrylatePdCl₂K₂CO₃DMF85[10]
4-IodoanilineEthyl acrylatePd/CNaOAcWater/Toluene>90[14]
Experimental Protocol: Synthesis of 2-Ethylhexyl-4-methoxycinnamate[11]
  • Reaction Setup: In a reaction vessel, combine 4-bromoanisole (1 equivalent), 2-ethylhexyl acrylate (1.2 equivalents), palladium(II) acetate (catalytic amount, e.g., 1 mol%), and a suitable ligand (e.g., triphenylphosphine, 2 mol%).

  • Solvent and Base: Add a high-boiling point solvent, such as an ionic liquid or DMF, followed by a base like triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 100-140 °C. Monitor the reaction by GC or TLC.

  • Work-up: After completion, cool the reaction mixture. If an ionic liquid is used, the product can often be extracted with a nonpolar solvent like petroleum ether, leaving the catalyst in the ionic liquid phase for recycling.[11]

  • Purification: Concentrate the organic extracts and purify the crude product by vacuum distillation or column chromatography to yield 2-ethylhexyl-4-methoxycinnamate.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Coord Alkene Coordination OxAdd->Coord Alkene Alkene Alkene->Coord Insert Migratory Insertion Coord->Insert BetaHydride β-Hydride Elimination Insert->BetaHydride Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination (H-Pd(II)-X) BetaHydride->RedElim Base Base Base->Pd0 RedElim->Pd0 Baylis_Hillman_Mechanism cluster_0 Reaction Steps cluster_1 Intermediates step1 1. Conjugate addition of DABCO to activated alkene step2 2. Aldol-type addition to aldehyde step1->step2 Zwitterion Zwitterionic Enolate step3 3. Elimination of catalyst step2->step3 Alkoxide Intermediate Alkoxide Product Allylic Alcohol Product Beta_Amino_Acid_Synthesis Start This compound Func Alkene Functionalization (e.g., Aminohydroxylation) Start->Func Intermediate Protected β-Amino Ester Func->Intermediate Deprotect Deprotection/Hydrolysis Intermediate->Deprotect Final β-Amino Acid Deprotect->Final

References

An In-depth Technical Guide to the Olfactory Receptor Response to Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Olfactory Receptors and Odorant Coding

The perception of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs), which are located on the surface of olfactory sensory neurons in the nasal epithelium.[1] ORs belong to the G-protein coupled receptor (GPCR) superfamily, the largest family of genes in mammals, with approximately 400 functional receptors in humans.[1] The olfactory system utilizes a combinatorial coding scheme to discriminate a vast array of odors.[1] This means that a single odorant can be recognized by multiple ORs, and a single OR can be activated by multiple odorants. The specific pattern of OR activation creates a unique neural signature for each odor, which is then interpreted by the brain. The process of identifying the specific ligands for an orphan OR is known as deorphanization.

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol, is known for its fruity and balsamic odor, reminiscent of cinnamon.[2][3] It is found in the essential oil of cinnamon and is used as a fragrance and flavoring agent.[2] While it is known to elicit an olfactory response, the specific olfactory receptors that are activated by ethyl cinnamate and the quantitative details of these interactions are yet to be fully characterized in publicly available literature.

The Canonical Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to an OR initiates a rapid and sensitive signal transduction cascade. This process converts the chemical signal of the odorant into an electrical signal in the olfactory sensory neuron.

The key steps in the canonical olfactory signaling pathway are:

  • Odorant Binding and Receptor Activation: An odorant molecule binds to a specific OR on the cilia of an olfactory sensory neuron. This binding induces a conformational change in the OR, activating it.

  • G-protein Activation: The activated OR interacts with and activates a heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf. This activation causes the Gαolf subunit to dissociate from the Gβγ subunits and exchange GDP for GTP.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gαolf subunit then binds to and activates adenylyl cyclase type III (ACIII). ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in the intracellular concentration of cAMP.

  • Ion Channel Gating: cAMP molecules bind to and open cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane.

  • Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane. If this depolarization reaches the threshold, it triggers an action potential that travels along the axon to the olfactory bulb of the brain.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cilium) This compound This compound OR Olfactory Receptor (OR) This compound->OR Binding G_protein Gαolf/βγ OR->G_protein Activation G_alpha_active Gαolf-GTP G_protein->G_alpha_active GDP/GTP Exchange ACIII Adenylyl Cyclase III (ACIII) cAMP cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ CNG_channel->Ca_Na Influx G_alpha_active->ACIII Activation ATP ATP ATP->cAMP ACIII cAMP->CNG_channel Binding Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Experimental Protocols for Characterizing Olfactory Receptor Response

To determine which olfactory receptors respond to this compound and to quantify this response, in vitro assays using heterologous expression systems are commonly employed. In these systems, ORs are expressed in non-neuronal cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express ORs.

Heterologous Expression of Olfactory Receptors

A major challenge in studying ORs is their often poor expression and trafficking to the cell surface in heterologous cells. To overcome this, ORs are often co-transfected with receptor-transporting proteins (RTPs), such as RTP1S, which facilitate the functional expression of ORs on the plasma membrane.

Luciferase Reporter Assay

The luciferase reporter assay is a widely used high-throughput method to screen for OR activation. This assay measures the increase in intracellular cAMP levels that occurs upon OR activation.

Principle: The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing a cAMP response element (CRE). When an OR is activated, the resulting increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of OR activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in 96-well plates.

    • Transfect the cells with plasmids encoding:

      • The olfactory receptor of interest.

      • A CRE-driven firefly luciferase reporter.

      • A constitutively expressed Renilla luciferase (for normalization).

      • RTP1S to enhance OR cell surface expression.

  • Odorant Stimulation:

    • 24 hours post-transfection, replace the culture medium with a serum-free medium containing the desired concentration of this compound (or other odorants). A vehicle control (e.g., DMSO) should also be included.

    • Incubate the cells with the odorant for a defined period (typically 4-6 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Calculate the fold increase in luciferase activity for the odorant-stimulated cells compared to the vehicle-treated cells.

    • For dose-response experiments, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow start Start plate_cells Plate HEK293 cells in 96-well plate start->plate_cells transfect Transfect with plasmids: - Olfactory Receptor - CRE-Luciferase - Renilla Luciferase - RTP1S plate_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 stimulate Stimulate with This compound incubate1->stimulate incubate2 Incubate for 4-6 hours stimulate->incubate2 lyse Lyse cells and add luciferase substrates incubate2->lyse measure Measure Firefly and Renilla luminescence lyse->measure analyze Analyze data: - Normalize Firefly/Renilla - Calculate fold change - Determine EC50 measure->analyze end End analyze->end

GloSensor™ cAMP Assay

The GloSensor™ assay is a live-cell, real-time method for measuring cAMP dynamics.

Principle: This assay uses a genetically engineered form of firefly luciferase that is fused to a cAMP-binding domain. When cAMP binds to this biosensor, it undergoes a conformational change that increases luciferase activity. This results in a light signal that is directly proportional to the intracellular cAMP concentration and can be measured in real-time.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in a 96-well plate.

    • Co-transfect the cells with plasmids for the OR of interest, RTP1S, and the GloSensor™ cAMP plasmid.

  • Equilibration:

    • 24 hours post-transfection, replace the culture medium with a CO2-independent medium containing the GloSensor™ cAMP reagent.

    • Incubate at room temperature for 2 hours to allow the substrate to enter the cells.

  • Odorant Stimulation and Luminescence Measurement:

    • Measure the basal luminescence using a luminometer.

    • Add the this compound solution to the wells.

    • Immediately begin kinetic measurement of luminescence over a period of 15-30 minutes.

  • Data Analysis:

    • Plot the luminescence signal over time to observe the kinetics of the cAMP response.

    • For dose-response curves, the peak luminescence signal is plotted against the logarithm of the odorant concentration to calculate the EC50.

GloSensor_Assay_Workflow start Start plate_cells Plate HEK293 cells in 96-well plate start->plate_cells transfect Transfect with plasmids: - Olfactory Receptor - GloSensor™ cAMP - RTP1S plate_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 equilibrate Equilibrate with GloSensor™ reagent incubate1->equilibrate measure_basal Measure basal luminescence equilibrate->measure_basal stimulate Add this compound measure_basal->stimulate measure_kinetic Measure kinetic luminescence stimulate->measure_kinetic analyze Analyze data: - Plot time course - Determine EC50 from peak response measure_kinetic->analyze end End analyze->end

Calcium Imaging Assay

Calcium imaging is another common method to measure OR activation, as the canonical signaling pathway leads to an influx of extracellular Ca²⁺.

Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM) or transfected with a genetically encoded Ca²⁺ indicator (e.g., GCaMP). When an OR is activated and intracellular Ca²⁺ levels rise, the fluorescence of the indicator changes. This change in fluorescence is monitored using a fluorescence microscope.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 cells on glass coverslips.

    • Transfect the cells with plasmids for the OR of interest and RTP1S.

  • Loading with Calcium Indicator:

    • 24 hours post-transfection, load the cells with a Ca²⁺ indicator dye by incubating them in a solution containing the dye for 30-60 minutes at room temperature.

  • Imaging and Stimulation:

    • Mount the coverslip on a perfusion chamber on a fluorescence microscope.

    • Continuously perfuse the cells with a buffer solution.

    • Acquire a baseline fluorescence measurement.

    • Switch the perfusion to a buffer containing this compound and record the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity is quantified and plotted over time.

    • For dose-response analysis, the peak change in fluorescence is plotted against the logarithm of the odorant concentration to determine the EC50.

Calcium_Imaging_Workflow start Start plate_cells Plate HEK293 cells on coverslips start->plate_cells transfect Transfect with plasmids: - Olfactory Receptor - RTP1S plate_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 load_dye Load with Ca²⁺ indicator dye incubate1->load_dye mount Mount on microscope perfusion chamber load_dye->mount baseline Record baseline fluorescence mount->baseline stimulate Perfuse with This compound baseline->stimulate record Record fluorescence change stimulate->record analyze Analyze data: - Plot fluorescence vs. time - Determine EC50 from peak response record->analyze end End analyze->end

Quantitative Data Presentation

Once experimental data is obtained, it should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table is a template for how quantitative data on the response of various olfactory receptors to this compound could be presented.

Table 1: Hypothetical Olfactory Receptor Response to this compound

Olfactory ReceptorSpeciesAssay TypeEC50 (µM)Maximum Response (Fold Change)Hill SlopeReference
ORX1HumanLuciferase[Value][Value][Value][Citation]
ORX2HumanGloSensor[Value][Value][Value][Citation]
OlfrY1MouseCalcium Imaging[Value][Value][Value][Citation]
OlfrY2MouseLuciferase[Value][Value][Value][Citation]
.....................

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not currently available in the reviewed literature.

Conclusion

While the specific olfactory receptors that respond to this compound remain to be definitively identified and characterized in the public scientific literature, the methodologies to do so are well-established. The use of heterologous expression systems coupled with sensitive reporter assays such as the luciferase and GloSensor™ cAMP assays, or direct measurement of downstream signaling events through calcium imaging, provides a robust framework for the deorphanization of olfactory receptors. Future research applying these techniques to this compound will be crucial in elucidating its role in the combinatorial code of olfaction and will contribute to a deeper understanding of the molecular basis of smell.

References

The Emergence of Ethyl Cinnamate from Novel Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of ethyl cinnamate (B1238496) in novel plant species. With a focus on providing actionable, detailed methodologies and comparative data, this document aims to facilitate further research into the therapeutic and industrial applications of this valuable natural compound. This guide will explore the established presence of ethyl cinnamate in Kaempferia galanga as a baseline and delve into its more recent identification in Pycnanthus angolensis, offering a case study in phytochemical discovery.

Introduction

This compound, the ethyl ester of cinnamic acid, is a naturally occurring compound known for its characteristic fruity and balsamic aroma, reminiscent of cinnamon.[1] Beyond its use in the fragrance and flavor industries, this compound and its derivatives have garnered significant attention for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and potential antineoplastic properties.[2][3] While traditionally associated with the essential oil of cinnamon and rhizomes of Kaempferia galanga[1][4], recent phytochemical investigations have identified this compound in less expected and novel plant species, opening new avenues for research and development.

This guide provides a comprehensive overview of the methodologies involved in the discovery of this compound in a novel plant source, Pycnanthus angolensis, and contrasts its quantitative analysis with the more thoroughly studied Kaempferia galanga.

Quantitative Analysis of this compound in Plant Species

The concentration and yield of this compound can vary significantly based on the plant species, the part of the plant utilized, and the extraction methodology employed. The following tables summarize key quantitative data from studies on Kaempferia galanga and the emergent data on Pycnanthus angolensis.

Table 1: Quantitative Yield of this compound and Related Compounds from Kaempferia galanga

Plant PartExtraction/Analysis MethodCompoundYield/ConcentrationReference
RhizomeGC/MS of essential oilEthyl p-methoxycinnamate66.39% (area percentage)[2]
RhizomeGC/MS of essential oiltrans-Ethyl cinnamate9.86% (area percentage)[2]
RhizomeMaceration in n-hexane (small variety)Ethyl trans-p-methoxycinnamate1.43%[5]
RhizomeMaceration in n-hexane (large variety)Ethyl trans-p-methoxycinnamate1.84%[5]
RhizomeSoxhletation with ethanolEthyl p-methoxycinnamate0.98%[5]
RhizomeHPLCEthyl p-methoxycinnamate54.13% (in extract)[6]

Table 2: Identification of this compound in Pycnanthus angolensis

Plant PartExtraction/Analysis MethodCompound IdentifiedNotesReference
LeavesCold extraction with 50% ethanol, followed by ethyl acetate (B1210297) partitioning and p-TLCThis compoundIsolated and identified using MS and IR spectroscopy. Quantitative yield not reported.[7][8][9]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from plant matrices.

Extraction and Isolation from Pycnanthus angolensis (a Novel Source)

The following protocol is based on the successful isolation of this compound from the leaves of Pycnanthus angolensis.[8][9]

3.1.1 Plant Material and Extraction:

  • Air-dry the leaves of Pycnanthus angolensis.

  • Conduct a cold extraction of the dried leaves with 50% ethanol.

  • Partition the resulting aqueous crude extract with ethyl acetate.

  • Concentrate the ethyl acetate fraction to yield a residue for further purification.

3.1.2 Chromatographic Isolation:

  • Subject the ethyl acetate residue to preparative thin-layer chromatography (p-TLC).

  • Develop the p-TLC plates to separate the constituent compounds.

  • Isolate the band corresponding to this compound (NG-1b as per the reference study) for subsequent analysis.[8][9]

Analytical Characterization

3.2.1 Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

  • Utilize Mass Spectrometry and Infrared Spectroscopy to confirm the identity of the isolated this compound. The spectral data should be compared with known standards for this compound.[9]

3.2.2 High-Performance Liquid Chromatography (HPLC) for Quantification: A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.[6]

  • Column: C18 column (e.g., 5 μm, 4.6 mm x 150 mm).[6]

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 40:60 v/v) is effective.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV detection at a wavelength of approximately 308 nm for ethyl p-methoxycinnamate, which can be adapted for this compound.[6]

  • Quantification: Generate a calibration curve using a series of known concentrations of an this compound standard. The concentration in the plant extract can then be determined from this curve.[10]

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling: GC-MS is a powerful tool for identifying and quantifying volatile compounds like this compound in essential oils and extracts.[2][11]

  • Sample Preparation: The plant extract may need to be filtered, concentrated, or derivatized to enhance the volatility of the target compounds.[11]

  • GC Column and Conditions: A suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient is used to separate the components.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Detection: The mass spectrometer identifies the compounds based on their mass spectra, which can be compared to spectral libraries for confirmation.

Visualizing Workflows and Pathways

Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the discovery and characterization of this compound from a novel plant source.

experimental_workflow plant_material Plant Material Collection (e.g., Pycnanthus angolensis leaves) extraction Extraction (e.g., 50% Ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate) extraction->partitioning concentration Concentration of Ethyl Acetate Fraction partitioning->concentration chromatography Chromatographic Separation (e.g., p-TLC) concentration->chromatography isolation Isolation of Pure Compound chromatography->isolation structural_elucidation Structural Elucidation isolation->structural_elucidation quantification Quantification isolation->quantification ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared Spectroscopy (IR) structural_elucidation->ir hplc HPLC quantification->hplc gcms GC-MS quantification->gcms

Figure 1: General experimental workflow for the isolation and identification of this compound.
Proposed Biosynthetic Pathway of this compound

While the precise enzymatic pathway for this compound synthesis in Pycnanthus angolensis has not been elucidated, a probable pathway can be inferred from known biochemical reactions. The synthesis likely proceeds from cinnamic acid, a common plant secondary metabolite, through an esterification reaction with ethanol, catalyzed by a lipase (B570770) or a similar enzyme.[12][13]

biosynthetic_pathway cluster_reactants Precursors cinnamic_acid Cinnamic Acid lipase Lipase / Esterase cinnamic_acid->lipase ethanol Ethanol ethanol->lipase ethyl_cinnamate This compound lipase->ethyl_cinnamate Esterification

Figure 2: Proposed enzymatic synthesis of this compound from cinnamic acid and ethanol.

Conclusion and Future Directions

The identification of this compound in Pycnanthus angolensis underscores the vast, untapped potential of phytochemical exploration in novel plant species. While Kaempferia galanga remains a significant and well-characterized source of this compound and its derivatives, the discovery in P. angolensis highlights the importance of continued biodiversity screening.

Future research should focus on:

  • Quantitative Analysis: Determining the yield of this compound in various parts of P. angolensis to assess its viability as a commercial source.

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes responsible for this compound synthesis in this species.

  • Pharmacological Screening: Investigating the bioactivities of this compound isolated from P. angolensis, as its biological effects may be influenced by other co-occurring phytochemicals.

This technical guide provides a foundational framework for researchers to build upon, fostering innovation in the discovery and application of this compound from the rich tapestry of the plant kingdom.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Cinnamate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol, is a valuable compound in the pharmaceutical, fragrance, and food industries. It is known for its characteristic fruity and balsamic aroma and serves as a precursor in the synthesis of various pharmaceutical agents. The Fischer esterification is a common and effective method for synthesizing ethyl cinnamate, involving the acid-catalyzed reaction between cinnamic acid and an excess of ethanol. This application note provides detailed protocols, comparative data, and a visual representation of the synthesis workflow.

The Fischer esterification is a reversible reaction, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products.[1] This can be accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed during the reaction.[1][2] Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of cinnamate esters, highlighting the effects of different catalysts, reaction conditions, and times on the yield.

Table 1: Comparison of Catalysts and Conditions for Cinnamate Ester Synthesis

CatalystAlcoholReaction ConditionsReaction TimeYield (%)Reference
Sulfuric AcidEthanolReflux, 60°C1 hour84.42%[4][5]
Sulfuric AcidEthanolSonication, 60°C40 minutes96.61%
p-Toluenesulfonic AcidMethanolMicrowave, 110°C2 minutesNot Specified
Hydrochloric AcidMethanolReflux, 60°C1 hour34.40%[4]
Lipozyme TLIM (enzymatic)EthanolShaking, 50°CNot Specified99%[6]

Table 2: Effect of Reaction Time on the Yield of Menthyl Cinnamate (a related cinnamate ester)

CatalystAlcoholReaction ConditionsReaction TimeYield (%)Reference
Sulfuric AcidMentholReflux, 60°C4 hours95.83%[7]
Sulfuric AcidMentholReflux, 60°C5 hours96.38%[7]
Sulfuric AcidMentholReflux, 60°C6 hours91.79%[7]

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.[8] Caution: Sulfuric acid is highly corrosive.

  • Heat the reaction mixture to a gentle reflux and maintain for 1 to 4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8]

  • Separate the organic layer and wash it with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Microwave-Assisted Fischer Esterification

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • trans-Cinnamic acid

  • Methanol or Ethanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid and the alcohol to achieve a desired concentration (e.g., 0.45 M for methanol).[8]

  • Add a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.[8]

  • Seal the vessel and heat it in a microwave reactor at a specified temperature (e.g., 110°C) for a short duration (e.g., 2 minutes).[8]

  • After the reaction, allow the vessel to cool to a safe temperature (e.g., below 55°C).[8]

  • Follow the workup procedure as described in Protocol 1 (steps 5-8) to isolate and purify the this compound.[8]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of cinnamic acid with ethanol.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Cinnamic_Acid Cinnamic Acid Protonated_Carbonyl Protonated Carbonyl Cinnamic_Acid->Protonated_Carbonyl Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ (Catalyst) H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Water as Leaving Group Proton_Transfer->Water_Leaving_Group Ethyl_Cinnamate This compound Water_Leaving_Group->Ethyl_Cinnamate Elimination of Water Water Water Water_Leaving_Group->Water H_plus_regen H+ (Catalyst Regenerated) Ethyl_Cinnamate->H_plus_regen Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for this compound Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants 1. Mix Cinnamic Acid, Ethanol, and Acid Catalyst start->reactants reaction 2. Heat to Reflux (Conventional or Microwave) reactants->reaction workup 3. Work-up: - Dilute with Ether - Neutralize with NaHCO₃ - Wash with Brine reaction->workup drying 4. Dry Organic Layer (e.g., with Na₂SO₄) workup->drying concentration 5. Concentrate under Reduced Pressure drying->concentration purification 6. Purify by Column Chromatography (Optional) concentration->purification characterization 7. Characterize Product (NMR, GC-MS, etc.) concentration->characterization If pure enough purification->characterization end End Product: Pure this compound characterization->end

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of ethyl cinnamate (B1238496) and its derivatives using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advantage over conventional heating methods by drastically reducing reaction times, often from hours to minutes, while frequently improving reaction yields.[1] This greener approach to synthesis is characterized by lower energy consumption and potentially reduced solvent usage.

Two primary, effective, and reproducible protocols are presented herein: the Horner-Wadsworth-Emmons (HWE) reaction and a catalyzed Fischer esterification. These methods provide flexibility in substrate scope and catalyst choice, catering to diverse laboratory needs and research objectives.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants. Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and efficient energy transfer can lead to dramatic accelerations in reaction rates, enabling reactions to be completed in minutes instead of hours.[1] This makes MAOS an invaluable tool for rapid compound library generation and methods development in medicinal chemistry and drug discovery.

I. Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of α,β-unsaturated esters, such as ethyl cinnamate. The use of microwave irradiation significantly accelerates this reaction.[2][3]

Experimental Protocol

Materials:

  • Triethyl phosphonoacetate

  • Appropriate aryl aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • 10 mL microwave reaction vessel with a stirrer bar

  • Microwave reactor

Procedure: [2][3]

  • In a 10 mL microwave vessel, combine triethyl phosphonoacetate (1.0 equivalent), the selected aryl aldehyde (1.0 equivalent), and potassium carbonate (1.0 equivalent).[3]

  • Add 3-4 mL of ethanol to the vessel.[2][3]

  • Seal the vessel and place it inside the microwave reactor.

  • Irradiate the reaction mixture with stirring at 140 °C for 20 minutes.[2][3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (e.g., 4:6 v/v) as the eluent, or by crystallization from ethyl acetate.[2]

Data Presentation: Synthesis of this compound Derivatives via HWE Reaction
Product (this compound Derivative)Aryl AldehydeYield (%)Reference
Ethyl (E)-3-phenylacrylateBenzaldehyde97[3]
Ethyl (E)-3-(4-fluorophenyl)acrylate4-Fluorobenzaldehyde98[3]
Ethyl (E)-3-(4-chlorophenyl)acrylate4-Chlorobenzaldehyde67[3]
Ethyl (E)-3-(4-bromophenyl)acrylate4-Bromobenzaldehyde88[3]
Ethyl (E)-3-(4-methoxyphenyl)acrylate4-Methoxybenzaldehyde78[3]
Ethyl (E)-3-(4-nitrophenyl)acrylate4-Nitrophenylbenzaldehyde91[3]
Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate4-(Diethylamino)benzaldehyde96[2]
Ethyl (E)-3-(4-(diphenylamino)phenyl)acrylate4-(Diphenylamino)benzaldehyde80[2]
Ethyl (E)-3-(4-formylphenyl)acrylateTerephthaldehyde73[2]
Ethyl (E)-3-(4-morpholinophenyl)acrylate4-(4-Morpholinyl)benzaldehyde77[2]
Ethyl (E)-3-(4-acetamidophenyl)acrylate4-Acetamidobenzaldehyde79[2]
Ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate3,4,5-Trimethoxybenzaldehyde73[2]

Visualizing the HWE Reaction Workflow

HWE_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine Reactants: - Triethyl phosphonoacetate - Aryl aldehyde - K₂CO₃ - Ethanol B Irradiate at 140 °C for 20 min with stirring A->B Seal Vessel C Cool to Room Temperature B->C D Solvent Evaporation C->D E Purification: - Column Chromatography or - Crystallization D->E F Pure this compound Derivative E->F

Caption: Workflow for the microwave-assisted Horner-Wadsworth-Emmons synthesis of this compound derivatives.

II. Fischer Esterification Protocol Using a Cation Exchange Resin

This method details the synthesis of an this compound derivative (ethyl 4-hydroxy-3-methoxycinnamate) via Fischer esterification, employing a reusable solid acid catalyst, which simplifies product purification and is environmentally benign.[4][5]

Experimental Protocol

Materials:

  • 4-Hydroxy-3-methoxycinnamic acid (Ferulic acid)

  • Ethanol

  • Cation exchange resin (e.g., Amberlyst 15 or similar)

  • Microwave reaction vessel with a stirrer bar

  • Microwave reactor

Procedure: [4][5]

  • To a microwave reaction vessel, add 0.1 mol of 4-hydroxy-3-methoxycinnamic acid.

  • Add ethanol in a 5:1 molar ratio relative to the cinnamic acid derivative.

  • Add the cation exchange resin, with its mass being 30% of the total mass of the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a power of 300W for 30 minutes.

  • After the reaction, allow the vessel to cool.

  • Separate the resin catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Remove the excess ethanol from the filtrate by rotary evaporation to yield the product.

Data Presentation: Optimization of Fischer Esterification
ParameterConditions TestedOptimal ConditionResulting Yield (%)Reference
Molar Ratio (Ethanol:Acid)Not specified5:184.2[4][5]
Catalyst Loading (% of reagent mass)10, 20, 30, 40, 503083.7[4]
Microwave Power (W)Not specified30084.2[4][5]
Reaction Time (min)10, 20, 30, 40, 503083.7[4]

Note: The final optimized yield under the combined optimal conditions was reported as 84.2%.[4][5]

Visualizing the Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Combine: - Cinnamic Acid Derivative - Ethanol - Cation Exchange Resin B Irradiate at 300W for 30 min with stirring A->B Seal Vessel C Cool to Room Temperature B->C D Filter to remove catalyst C->D E Evaporate excess ethanol D->E F Pure this compound Derivative E->F

Caption: Workflow for the microwave-assisted Fischer esterification using a cation exchange resin.

References

Application Notes and Protocols: Sonochemical Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol (B145695), is a valuable compound used in the flavor and fragrance industry for its characteristic fruity and balsamic aroma. It also serves as a precursor in the synthesis of various pharmaceuticals and has applications as a sunscreen agent due to its ability to absorb UV radiation.[1][2][3] The sonochemical approach to synthesizing ethyl cinnamate offers a green and efficient alternative to classical methods, often resulting in shorter reaction times, higher yields, and milder reaction conditions.[1][2] This is achieved through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, thereby accelerating the chemical reaction. This document provides a detailed protocol for the sonochemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative sonochemical synthesis of this compound.

ParameterValueReference
Reactants
Cinnamic Acid0.03 mol[1]
Ethanol25 mL[1]
Sulfuric Acid (catalyst)1 mL[1]
Reaction Conditions
MethodSonication[1]
Temperature60°C[1]
Time40 minutes[1]
Product Characterization
AppearanceClear yellow liquid[2][4][5]
AromaFragrant cinnamon ester[2][4][5]
Yield96.61%[1][2][4]
Relative Abundance (GC-MS)98.96%[1][2]

Experimental Protocol

This protocol is adapted from the work of Purwaningsih et al. (2020).[1]

1. Materials and Equipment

  • Reagents:

    • Cinnamic acid (0.03 mol)

    • Ethanol (25 mL)

    • Concentrated Sulfuric Acid (1 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Conical flask

    • Ultrasonic bath or sonicator (e.g., Bransonic CPX1800H-E)[2]

    • Rotary evaporator

    • Separatory funnel

    • Beakers and other standard laboratory glassware

    • pH indicator paper or pH meter

2. Reaction Procedure

  • In a conical flask, combine cinnamic acid (0.03 mol), 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[1]

  • Place the conical flask in an ultrasonic bath.

  • Set the sonicator to a temperature of 60°C and a reaction time of 40 minutes.[1]

  • After the sonication is complete, remove the flask from the bath.

3. Work-up and Purification

  • Reduce the volume of ethanol in the reaction mixture using a rotary evaporator.[1]

  • To the residue, add saturated sodium bicarbonate solution dropwise until the pH is between 8 and 10 to neutralize the acidic catalyst.[1]

  • Transfer the mixture to a separatory funnel and extract the this compound using ether.[1]

  • Separate the organic (ether) layer.

  • Dry the ether phase by adding anhydrous magnesium sulfate.[1]

  • Filter to remove the magnesium sulfate.

  • Evaporate the ether using a rotary evaporator to obtain the pure this compound.[1]

4. Product Characterization

The synthesized this compound can be characterized using the following techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule. Key peaks include the C=O stretch of the ester group (around 1700 cm⁻¹) and the C-O stretch (around 1162 cm⁻¹).[1][2] The disappearance of the broad O-H band from the carboxylic acid of cinnamic acid indicates the completion of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight. The retention time for this compound is typically observed around 21.89-22.72 minutes under certain conditions.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the sonochemical synthesis of this compound.

Sonochemical_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Sonochemical Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis A Mix Cinnamic Acid, Ethanol, and Sulfuric Acid B Sonicate at 60°C for 40 minutes A->B C Evaporate Ethanol B->C D Neutralize with NaHCO₃ C->D E Extract with Ether D->E F Dry with MgSO₄ E->F G Evaporate Ether F->G H Pure this compound G->H I FTIR Analysis H->I J GC-MS Analysis H->J

Caption: Workflow for the sonochemical synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl Cinnamate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds with high reliability and stereocontrol. This reaction is instrumental in the synthesis of a wide array of compounds, from pharmaceuticals to fine chemicals. One common application is the synthesis of α,β-unsaturated esters, such as ethyl cinnamate (B1238496), a valuable fragrance and flavor agent, and a precursor for various pharmaceutical compounds. This document provides detailed application notes and protocols for the synthesis of ethyl cinnamate using the Wittig reaction, with a focus on quantitative data, experimental methodologies, and a clear visualization of the reaction mechanism. The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862), generally favors the formation of the more stable (E)-isomer of this compound.[1][2][3]

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives via the Wittig reaction, highlighting the impact of different reaction conditions on yield and stereoselectivity.

EntryAldehydeYlideSolventBaseTemperature (°C)TimeYield (%)E:Z RatioReference
1Benzaldehyde (B42025)(Carbethoxymethylene)triphenylphosphoraneNoneNoneRoom Temp15 min80-85Predominantly E[4]
2p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideWater-204 h6692:8[5]
3p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideWater-9030 min9092:8[5]
4p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideDichloromethane-Reflux4 h8-[5]
5p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideBenzene-Reflux2 days73-[5]
6Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneSilica (B1680970) Gel (Microwave)None-5 min85>99:1 (trans only)[6]
7Various AldehydesIn situ from α-bromoester and PPh₃WaterNaHCO₃2040 min - 3 hup to 99up to 98% E[7]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Ethyl trans-Cinnamate at Room Temperature

This protocol is adapted from a green chemistry approach that minimizes solvent waste.[8]

Materials:

  • Benzaldehyde (0.5 mmol, 50.8 µL)

  • (Carbethoxymethylene)triphenylphosphorane (0.57 mmol, 201 mg)

  • Hexanes

  • 3 mL conical vial

  • Magnetic spin vane

  • Filter pipette

Procedure:

  • Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane and place it into a 3 mL conical vial.[8]

  • Add 50.8 µL (0.5 mmol) of benzaldehyde to the vial containing the phosphorane.[8]

  • Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[2]

  • After 15 minutes, add 3 mL of hexanes to the reaction mixture and continue stirring for a few minutes to precipitate the triphenylphosphine (B44618) oxide byproduct.[8]

  • Prepare a filtering pipette by placing a small plug of cotton in the tip.

  • Using the filtering pipette, carefully transfer the hexane (B92381) solution containing the product to a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.[8]

  • Wash the solid residue with an additional 1.5 mL of hexanes, stir, and transfer this second portion of the hexane solution to the same collection vial.[2]

  • Evaporate the combined hexane fractions using a gentle stream of air or nitrogen, or on a hotplate set to a low temperature (around 85-90°C), to obtain the crude this compound.[2]

  • Determine the mass of the product and calculate the percent yield. The product can be further purified by column chromatography if necessary.

Protocol 2: One-Pot Aqueous Synthesis of α,β-Unsaturated Esters

This method describes a versatile, one-pot synthesis in an aqueous medium.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • α-Bromoester (e.g., Ethyl bromoacetate, 1.6 mmol)

  • Triphenylphosphine (PPh₃, 1.4 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Test tube or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable reaction vessel, add triphenylphosphine (1.4 mmol) to 5 mL of a saturated aqueous solution of sodium bicarbonate.[7]

  • Stir the suspension vigorously for one minute.

  • To this suspension, add the α-bromoester (1.6 mmol) followed by the aldehyde (1.0 mmol).[7]

  • Continue to stir the reaction mixture vigorously at room temperature for 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M sulfuric acid until the solution is acidic.

  • Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction between an aldehyde and a stabilized phosphorus ylide. The reaction proceeds through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Workflow for Solvent-Free Synthesis

The following diagram outlines the key steps in the solvent-free synthesis of this compound.

Workflow start Start reactants Mix Benzaldehyde and (Carbethoxymethylene)triphenylphosphorane start->reactants stir Stir at Room Temperature (15 min) reactants->stir add_hexanes Add Hexanes and Stir stir->add_hexanes filter Filter to Remove Triphenylphosphine Oxide add_hexanes->filter evaporate Evaporate Hexanes filter->evaporate product This compound evaporate->product

Caption: Workflow for the solvent-free synthesis of this compound.

References

Application Notes and Protocols: Ethyl Cinnamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl cinnamate (B1238496) as a versatile pharmaceutical intermediate. Detailed protocols for key transformations and syntheses of pharmaceutically relevant scaffolds are provided, along with quantitative data and visualizations of associated biological pathways and experimental workflows.

Introduction to Ethyl Cinnamate in Pharmaceutical Synthesis

This compound, the ethyl ester of cinnamic acid, is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its chemical structure, featuring an aromatic ring, a conjugated α,β-unsaturated ester system, allows it to serve as a precursor for a wide range of more complex molecules.[2] The ester and alkene functionalities provide reactive sites for various transformations, including hydrogenation, condensation, and addition reactions.[2][3] This versatility makes this compound a key starting material or intermediate in the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and acaricidal properties.[3][4][5] Furthermore, its derivatives have been explored as anticonvulsants and for their potential in developing antimalarial and antihypertensive agents. Beyond its role as a synthetic intermediate, this compound is also utilized as a flavor-masking agent in oral medications to improve patient compliance.[3]

Key Chemical Transformations of this compound

Hydrogenation to Ethyl Dihydrocinnamate

A fundamental transformation of this compound is the reduction of its carbon-carbon double bond to yield ethyl dihydrocinnamate (ethyl 3-phenylpropanoate). This saturated ester is also a valuable intermediate in pharmaceutical synthesis.[3] The hydrogenation can be effectively achieved using a palladium on carbon (Pd/C) catalyst and a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize ethyl dihydrocinnamate via the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Stir bar

  • Hydrogen-filled balloon with needle assembly

  • Filtration apparatus (e.g., Buchner funnel or a pipette with a cotton plug)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 10% Pd/C (approximately 10-20 mg per 100 mg of this compound).

  • In a separate vial, dissolve this compound (e.g., 100 µL) in ethanol (e.g., 5 mL).

  • Add the ethanolic solution of this compound to the round-bottom flask containing the catalyst.

  • Carefully flush the flask with hydrogen gas. This can be done by attaching a balloon filled with hydrogen gas to the flask via a needle, allowing the gas to fill the headspace.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.

  • Upon completion (which can be monitored by TLC or GC-MS), filter the reaction mixture to remove the insoluble Pd/C catalyst.

  • Remove the solvent (ethanol) from the filtrate using a rotary evaporator.

  • The resulting clear oil is the desired product, ethyl dihydrocinnamate. Confirm the structure and purity using analytical techniques such as NMR spectroscopy.

Synthesis of Bioactive Heterocycles from this compound Derivatives

This compound is a precursor to chalcones, which are key intermediates in the synthesis of various heterocyclic compounds with significant pharmacological activities. One prominent example is the synthesis of pyrazoline derivatives, which have been shown to exhibit anticonvulsant properties.[6][7] The general workflow involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by a cyclization reaction with hydrazine (B178648).

Experimental Protocol: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole from Chalcone

Objective: To synthesize a pyrazoline derivative from a chalcone intermediate.

Materials:

  • Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Hydrazine hydrate (B1144303) (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stir bar or boiling chips

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 0.02 mol) to the solution.

  • Add a stir bar or boiling chips and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

  • A solid precipitate of the pyrazoline derivative will form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.

  • Dry the purified crystals and characterize them using methods like melting point determination, IR, and NMR spectroscopy.

Quantitative Data on this compound Derivatives

The versatility of this compound as a pharmaceutical intermediate is highlighted by the range of derivatives that can be synthesized and their corresponding biological activities.

Table 1: Synthesis and Anticonvulsant Activity of Pyrazoline Derivatives from Chalcones

Chalcone PrecursorPyrazoline ProductYield (%)Anticonvulsant Activity
1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole~75Moderate
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole~80Good
1-(4-chlorophenyl)-3-phenylprop-2-en-1-one5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole~78Significant
1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole~72Moderate to Good

Note: Yields and activities are representative and can vary based on specific reaction conditions and substituents.[6][7]

Table 2: Acaricidal Activity of Substituted this compound Derivatives against Psoroptes cuniculi

CompoundSubstituent on Phenyl RingLC₅₀ (µg/mL)LT₅₀ (h) at 4.5 µmol/mL
This compound None>1000-
Derivative 1 2-NO₂89.310.6
Derivative 2 3-NO₂119.011.0
Derivative 3 2-OH>1000-
Derivative 4 4-OCH₃>1000-
Ivermectin (Control) -247.48.9

Data adapted from a study on this compound derivatives.[8] LC₅₀ (Median Lethal Concentration) and LT₅₀ (Median Lethal Time) are measures of acaricidal potency.

Relevant Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in various diseases, such as cancer. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

VEGFR2 Signaling Pathway

This compound derivatives have been investigated for their anti-angiogenic effects, which are often mediated through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Inhibition of this pathway can suppress tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a downstream component of many receptor tyrosine kinase pathways, including VEGFR2. It plays a critical role in cell proliferation and survival. This compound has been used in the synthesis of substrate-specific ERK1/2 inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Grb2 Grb2/SOS Receptor->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates to Nucleus & Activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation

References

Application Notes and Protocols for Ethyl Cinnamate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate (B1238496) is a naturally occurring ester valued in the fragrance and flavor industries for its versatile aromatic profile.[1][2] Found in the essential oil of cinnamon and other plants, it is widely synthesized for commercial use.[3][4][5] Its sweet, fruity, and balsamic character lends warmth, depth, and complexity to a wide array of fragrance compositions.[6][7] Beyond its olfactory contributions, ethyl cinnamate offers functional benefits, including good stability and the ability to act as a fixative, enhancing the longevity of other fragrance notes.[8] These application notes provide a comprehensive overview of its use in fragrance formulation, including its physicochemical properties, olfactory profile, stability, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is essential for its effective use in formulation. These properties influence its behavior in various solvents and product bases.

PropertyValueReference
Chemical Name Ethyl (2E)-3-phenylprop-2-enoate; Cinnamic acid ethyl ester[4][9]
CAS Number 103-36-6[4][9]
FEMA Number 2430[4][10][11]
Molecular Formula C₁₁H₁₂O₂[9][12]
Molecular Weight 176.21 g/mol [9][12]
Appearance Colorless to pale yellow liquid[9][10]
Melting Point 6-8 °C[4][9][10]
Boiling Point 271 °C[4][9][10]
Density 1.045 - 1.049 g/cm³ at 20-25 °C[9][10][13]
Refractive Index 1.558 - 1.562 at 20 °C[10][11]
Vapor Pressure 6 Pa at 20 °C[4][10]
Flash Point >110 °C (>230 °F)[10][13]
Solubility Soluble in alcohol, chloroform, and other organic solvents; Insoluble in water.[3][4][10]

Olfactory Profile

This compound is prized for its complex and multifaceted aroma.[14] Its scent is predominantly sweet, balsamic, and fruity, with distinct spicy undertones reminiscent of cinnamon.[4][6][12]

  • Top Notes: A first impression reveals sweet, fruity notes, often compared to plum, cherry, or strawberry.[4][6][15]

  • Heart Notes: The core of the fragrance is a warm, balsamic, and honey-like character.[2][4][6]

  • Base Notes: A subtle, powdery, and spicy cinnamon note provides a long-lasting and warm foundation.[4][10][16]

Due to its moderate volatility, it is often utilized as a heart note in fragrance compositions, bridging the transition from the top to the base notes.[2][8]

Application in Fragrance Formulation

This compound's versatility makes it a valuable component in various fragrance families.[1] It can be used to add warmth, enhance floral or fruity notes, and provide a subtle spicy character.[1][7]

Role in Different Fragrance Families
  • Oriental Fragrances: Its warm, sweet, and spicy profile makes it an ideal ingredient for oriental compositions, where it blends seamlessly with notes of vanilla, amber, and resins.[1][8] It can amplify the sweetness of vanillin (B372448) and neutralize the harshness of other spices like eugenol.[10]

  • Floral Fragrances: In floral bouquets, this compound can enhance the natural sweetness of notes like rose, jasmine, and ylang-ylang, adding richness and depth.[1][14]

  • Fruity Fragrances: It is used to create or enhance fruity accords such as cherry, grape, and strawberry.[3][8][17]

  • Gourmand Fragrances: Its cinnamon and honey facets are well-suited for gourmand scents, complementing notes of chocolate, caramel, and other confections.[1][6]

Function in a Composition
  • Modifier: It can modify and balance other notes, for example, by softening the sharper elements of some floral accords.[1]

  • Blender: It harmonizes different ingredients within a composition, creating a more rounded and cohesive fragrance.[1]

  • Fixative: With moderate volatility and a long-lasting character, it helps to prolong the presence of more volatile top notes.[2][8] Its aroma has been noted to last for an extended period on a smelling strip.[14]

Synergistic Blends

This compound pairs exceptionally well with a variety of other fragrance materials.

Blending PartnerOlfactory Effect
Vanilla, Amber, Sandalwood Creates warm, cozy, and inviting scents, particularly for autumn and winter fragrances.[1]
Rose, Jasmine, Ylang-Ylang Accentuates the sweetness of floral notes, adding sophistication and richness.[1]
Citrus (Bergamot, Lemon) Adds a slight sweetness that enhances the freshness of citrus accords.[1]
Spices (Clove, Cardamom) Intensifies the spicy character, creating exotic and intriguing aromas.[1]
Vanillin, Eugenol Can amplify the sweetness of vanillin while neutralizing the harshness of eugenol.[10]
Typical Usage Levels

The concentration of this compound can be adjusted to achieve different effects.

ApplicationTypical Concentration (%)
Fine Fragrance / Perfume 0.5 - 8%
Soaps & Shower Gels 0.1 - 0.8%
Lotions & Creams 0.1 - 0.5%
Air Fresheners 0.2 - 2%

Note: These are general guidelines. The final concentration depends on the desired scent profile and the other ingredients in the formula. Always adhere to regional regulations and IFRA (International Fragrance Association) standards.

Stability and Performance

This compound generally exhibits good stability in various consumer product bases.[15]

  • Product Compatibility: It shows good stability in shampoos, soaps, body lotions, and detergents.[15] However, its stability is considered poor in the presence of strong oxidizing agents like bleaches.[15]

  • Photostability: It functions as a UV absorber, which helps to protect the fragrance formulation itself from degradation caused by light exposure.[8][18] This can prevent color fading and the breakdown of other sensitive ingredients, thereby enhancing the product's shelf life.[18]

  • Thermal Stability: It maintains its flavor and aroma profile during processes like baking and pasteurization, which is particularly relevant for its use in food products but also indicates robustness for heated manufacturing processes of scented goods.[6]

Safety and Regulatory Information

  • General Safety: this compound is generally recognized as safe (GRAS) for use as a flavoring agent by bodies such as the Flavor and Extract Manufacturers Association (FEMA).[8][10]

  • Dermal Safety: While generally considered safe for use in fragrances at appropriate concentrations, it may cause skin irritation or allergic reactions in sensitive individuals.[1] It is recommended to follow safety guidelines and conduct patch testing.[1][13]

  • Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of gloves and safety goggles.[12][13] Work in a well-ventilated area is recommended.[13]

  • Regulatory Compliance: Formulators must adhere to the standards and amendments set by the International Fragrance Association (IFRA) regarding its use in different categories of consumer products.

Experimental Protocols

The following protocols provide standardized methods for evaluating the olfactory properties, performance, and stability of this compound in fragrance formulations.

Protocol: Olfactory Evaluation of Raw Material

Objective: To systematically evaluate the odor profile of this compound over time.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers

  • Graduated pipettes or digital scale

  • Standard fragrance smelling strips (blotters)

  • Stopwatch

Procedure:

  • Prepare Dilutions: Create a 10% dilution of this compound in ethanol.[19] For a more detailed evaluation, also prepare 1% and 0.1% dilutions to assess its strength and character at lower concentrations.[19]

  • Dipping: Dip a smelling strip into the 10% solution, ensuring it is submerged about 1 cm for 2-3 seconds. Remove the strip and allow the excess to drip off.

  • Initial Evaluation (Top Notes): After 30 seconds (to allow the ethanol to flash off), wave the strip about 10-15 cm from the nose and record the initial impressions. Note the fruity, sweet, and any volatile characteristics.

  • Mid-Stage Evaluation (Heart Notes): Evaluate the scent again at intervals of 5 minutes, 30 minutes, and 1 hour. Record the development of the balsamic, honey, and spicy notes.

  • Late-Stage Evaluation (Base Notes): Continue to evaluate the strip at 4, 8, and 24 hours to assess the tenacity and the emergence of the deeper, powdery base notes.

  • Data Recording: Document all olfactory descriptors, intensity ratings (e.g., on a scale of 1-5), and any changes observed over the entire evaluation period.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_output Output A Prepare Dilutions (10%, 1%, 0.1% in Ethanol) B Dip Smelling Strip A->B C Initial Evaluation (30s) Record Top Notes B->C D Mid-Stage Evaluation (5m, 30m, 1h) Record Heart Notes C->D E Late-Stage Evaluation (4h, 8h, 24h) Record Base Notes D->E F Document Olfactory Profile (Descriptors, Intensity) E->F

Caption: Workflow for the olfactory evaluation of this compound.

Protocol: Substantivity Evaluation

Objective: To quantify the longevity of this compound's aroma on a substrate.

Materials:

  • This compound solution (10% in ethanol)

  • Smelling strips

  • Stopwatch or timer

  • Odor-free environment

  • Panel of at least 3 trained sensory assessors

Procedure:

  • Preparation: Dip a set of labeled smelling strips into the 10% this compound solution as described in Protocol 7.1.

  • Evaluation Schedule: Assessors should evaluate the strips at predefined time intervals: 0, 1, 2, 4, 8, 12, 24, and 48 hours, and then every 24 hours thereafter until the characteristic odor is no longer detectable.

  • Intensity Rating: At each time point, each assessor independently rates the perceived odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 1 = very weak, 5 = very strong).

  • Data Analysis: Plot the average intensity rating against time. The substantivity is defined as the time at which the average intensity falls below a predetermined threshold (e.g., 1.0).[20]

  • Comparison: This protocol can be adapted to compare the substantivity of this compound with other fragrance materials or to evaluate its performance on different substrates like fabric swatches.

Protocol: Accelerated Stability Testing in a Product Base

Objective: To assess the stability of a fragrance formulation containing this compound in a representative product base (e.g., lotion) under stressed conditions.[21]

Materials:

  • Test fragrance oil containing this compound

  • Product base (e.g., unscented lotion)

  • Control fragrance oil (without this compound, if applicable)

  • Appropriate packaging for the product

  • Stability ovens/climate chambers set to various conditions (e.g., 40°C, 45°C).[22]

  • Refrigerator/freezer

  • UV light cabinet[21]

  • pH meter, viscometer

  • Control samples stored at room temperature (e.g., 25°C) in the dark.[22]

Procedure:

  • Sample Preparation: Prepare several batches of the final product.[23] One batch will be the control, stored at room temperature.[22] Other batches will be subjected to stress conditions.

  • Stress Conditions:

    • Thermal Stress: Place samples in ovens at 40°C and 45°C. One month at 40-45°C can indicate approximately one year of shelf life at room temperature.[22]

    • Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature for 24 hours.[21][22] Perform at least three cycles.

    • Light Exposure: Place samples in a UV light cabinet to simulate exposure to sunlight.[21]

  • Evaluation: At specified time points (e.g., initial, 1 week, 2 weeks, 1 month, 3 months), remove samples from the stress conditions and allow them to equilibrate to room temperature for 24 hours.[22]

  • Analysis: Evaluate the samples against the room temperature control for the following parameters:[23][24]

    • Odor: Does the scent profile remain consistent?

    • Color: Has the color changed?

    • pH: Has the pH value shifted significantly?

    • Viscosity: Has the texture or thickness changed?

    • Phase Separation: Is the product still a stable emulsion?

Stability_Testing_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis (Weekly/Monthly) cluster_report Output A Prepare Product Batches with This compound Formulation B Store Control Sample (Room Temperature, Dark) A->B C Thermal Stress (e.g., 40°C, 45°C) A->C D Freeze-Thaw Cycles (-10°C to RT) A->D E Light Exposure (UV Cabinet) A->E H Compare to Control Sample B->H F Equilibrate Samples to RT C->F D->F E->F G Evaluate Parameters: - Odor - Color - pH - Viscosity - Phase Separation F->G G->H I Compile Stability Report H->I

Caption: Workflow for accelerated stability testing of a fragrance.

Logical_Relationship_Diagram cluster_properties Core Properties cluster_functions Functional Roles cluster_applications Applications A Olfactory Profile (Sweet, Balsamic, Fruity, Spicy) C Modifier / Blender A->C F Oriental & Floral Fragrances A->F G Fruity & Gourmand Accords A->G B Physicochemical Properties (Moderate Volatility, Good Solubility) D Fixative B->D E Photostabilizer B->E H Personal Care Products (Lotion, Soap) B->H C->F C->G D->H E->H

References

Application Notes: Ethyl Cinnamate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cinnamate (B1238496) (ethyl (2E)-3-phenylprop-2-enoate) is an aromatic ester widely recognized for its pleasant, complex sensory profile. It is a key component in the flavor and fragrance industry, valued for its sweet, fruity, balsamic, and slightly spicy characteristics, often with notes of cinnamon, honey, and plum.[1][2][3] Naturally occurring in various plants and food items such as cinnamon, strawberries, and red wine, ethyl cinnamate is also synthesized for commercial use.[4][5][6] Its stability and versatile aroma make it a valuable ingredient in a wide range of food products, including beverages, confectionery, and baked goods.[7][8] This document provides detailed application notes, protocols, and technical data for the use of this compound in food science research and development.

Physicochemical and Regulatory Information

This compound is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic flavoring substance.[9][10][11]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaC₁₁H₁₂O₂[3][12]
Molecular Weight176.21 g/mol [3][12]
AppearanceColorless to pale yellow oily liquid[3][12]
Odor ProfileSweet, balsamic, fruity, spicy, powdery, with notes of cinnamon & honey[1][2]
Taste ProfileBalsamic, powdery, fruity, berry, sweet, spicy, green[1]
Melting Point6-8 °C[12]
Boiling Point271 °C[12]
Density1.049 g/mL at 20 °C[12]
SolubilityMiscible in ethanol (B145695) and oils; insoluble in water and glycerol.[1][4]
Flash Point>110 °C[4]
logP3.01[4]
Table 2: Regulatory and Identification Numbers
IdentifierValueReference(s)
CAS Number103-36-6[9][13]
FEMA Number2430[9][13]
JECFA Number659[9]
FDA Regulation21 CFR 172.515[11][14]
EC Number203-104-6[9][13]

Applications in Food Products

This compound's unique flavor profile allows for its use in a variety of food systems. Its low volatility ensures flavor stability during processing.[7] It is particularly effective for enhancing fruit flavors such as strawberry, cherry, and grape, and providing warm, spicy undertones to cinnamon or vanilla profiles.[7][15]

Table 3: Recommended Usage Levels of this compound in Food Categories
Food CategoryRecommended Level (ppm)Flavor ContributionReference(s)
General UseUp to 40 ppmGeneral fruity, balsamic notes[2]
Strawberry Flavors200 - 1,000 ppmEnhances authenticity and fruity, guava-like profile[16]
Honey Flavors~8,000 ppmImparts complexity and richness[16]
Cocoa & Chocolate Flavors~200 ppmIncreases authenticity and depth[16]
Passion Fruit Flavors~200 ppmAdds complexity and balsamic notes[16]
Peach & Apricot Flavors~100 ppmAdds complexity and realism[16]
Beverages & Baked GoodsVariableEnhances cherry, grape, strawberry, and cinnamon profiles[7]

Sensory Information

The perception of this compound is a dual process involving both olfaction (aroma) and gustation (taste). Its aroma is detected by olfactory receptors, while its sweet taste component is perceived by taste receptors on the tongue.

  • Flavor Threshold: The reported flavor threshold is approximately 16 ppb, though the specific medium is not always cited.[9]

  • Sensory Descriptors: Sweet, balsamic, fruity (plum, berry, guava), spicy (cinnamon), and powdery.[1][17]

Olfactory and Gustatory Signaling Pathways

The sweet taste of esters like this compound is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) on taste receptor cells.[10][18] The aroma is detected by a combination of olfactory receptors (ORs), which are also GPCRs, in the olfactory epithelium.[17][19]

Sensory_Perception_Pathway cluster_0 Olfactory Pathway (Aroma) cluster_1 Gustatory Pathway (Sweet Taste) EC1 This compound (Volatile) OR Olfactory Receptor (GPCR in Nasal Epithelium) EC1->OR Binds G_olf G-protein (Gα_olf) Activation OR->G_olf AC Adenylate Cyclase Activation G_olf->AC cAMP cAMP Increase AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel Opens cAMP->CNG Depol1 Neuron Depolarization (Ca²⁺/Na⁺ Influx) CNG->Depol1 Signal1 Signal to Olfactory Bulb Depol1->Signal1 Perception Brain: Flavor Perception Signal1->Perception EC2 This compound (in Saliva) T1R2_T1R3 Sweet Receptor (T1R2/T1R3 GPCR) EC2->T1R2_T1R3 Binds G_gust G-protein (Gustducin) Activation T1R2_T1R3->G_gust PLCB2 Phospholipase C-β2 Activation G_gust->PLCB2 IP3 IP₃ Production PLCB2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depol2 Cell Depolarization (Na⁺ Influx) TRPM5->Depol2 ATP_Release ATP Release Depol2->ATP_Release Signal2 Signal to Gustatory Nerve ATP_Release->Signal2 Signal2->Perception

Caption: Sensory pathways for this compound perception.

Stability Profile

This compound is generally considered a stable compound under typical food processing and storage conditions.[4][20] It is non-discoloring in most media and has a high boiling point, which contributes to its retention during baking and other heat treatments.[1][21] However, like most esters, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when heated, which would yield cinnamic acid and ethanol. Specific kinetic data on its degradation as a function of pH and temperature in various food matrices is limited, and stability testing is recommended for specific product formulations.

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol describes a high-yield, environmentally friendly method for synthesizing this compound using an immobilized lipase (B570770) catalyst.[3][7]

Materials:

  • trans-Cinnamic acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Lipozyme TLIM or Novozyme 435)

  • Isooctane (B107328) (or other suitable non-polar solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or orbital shaker with temperature control

  • Glass reaction vessel (e.g., 50 mL screw-cap flask)

Procedure:

  • Reactant Preparation: In the reaction vessel, combine trans-cinnamic acid (e.g., 0.1 M) and ethanol. An excess of ethanol is used to drive the equilibrium towards the product; a substrate molar ratio (Ethanol:Acid) of 3:1 to 6:1 is effective.[13]

  • Solvent Addition: Add isooctane to the desired total volume (e.g., 20 mL). Isooctane has been shown to facilitate high yields.[7]

  • Enzyme Addition: Add the immobilized lipase. An enzyme loading of 15-25 mg/mL of reaction volume is a typical starting point.[13]

  • Reaction Incubation: Securely cap the vessel and place it in a shaking incubator set to 50 °C and 200 rpm. The optimal temperature can range from 40-60 °C depending on the specific lipase used.[7]

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by taking small aliquots over time and analyzing them via GC-MS or HPLC.

  • Product Recovery: After the reaction reaches completion (or equilibrium), stop the shaker. The immobilized enzyme can be easily recovered by simple filtration or decantation for potential reuse.

  • Purification: The solvent (isooctane) and excess ethanol can be removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification via column chromatography can be performed if necessary.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification A Combine Cinnamic Acid, Ethanol, & Isooctane B Add Immobilized Lipase (e.g., Novozyme 435) A->B C Incubate with Shaking (e.g., 50°C, 24h) B->C D Monitor Conversion (GC-MS / HPLC) C->D E Filter to Recover Immobilized Enzyme D->E F Remove Solvent via Rotary Evaporation E->F G Crude this compound F->G H Optional: Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for enzymatic synthesis of this compound.

Protocol for Quantification of this compound in a Beverage Matrix via GC-MS

This protocol provides a general method for sample preparation and analysis of this compound in a clear beverage matrix (e.g., wine, soft drink) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials & Equipment:

  • Liquid-Liquid Extraction (LLE) solvents: Dichloromethane (B109758) or Ethyl Acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (IS): e.g., Ethyl nonanoate (B1231133) or other suitable ester not present in the sample.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Vortex mixer, centrifuge, separation funnel

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the degassed beverage sample into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of the internal standard (e.g., 50 µL of a 100 ppm IS solution).

    • Add 1 g of NaCl to increase the ionic strength of the aqueous phase and improve extraction efficiency.

    • Add 10 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction step on the aqueous layer with a fresh 10 mL of dichloromethane to ensure complete recovery.

    • Combine the organic extracts.

  • Concentration:

    • Gently evaporate the combined extract down to a final volume of 1 mL under a stream of nitrogen. Avoid complete dryness.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

Table 4: Example GC-MS Parameters for this compound Analysis
ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature250 °C
Injection ModeSplitless (1 min)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Program50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity
SIM Ions (m/z) Quantifier: 176 (M⁺), Qualifiers: 148, 103, 77

Data Analysis: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations prepared in a similar matrix. The ratio of the this compound peak area to the internal standard peak area is plotted against concentration.

Conclusion

This compound is a highly effective and versatile flavoring agent with a well-established safety profile. Its unique sensory characteristics make it suitable for a broad spectrum of food and beverage applications, particularly in the enhancement of fruit and sweet-spicy flavor profiles. The protocols provided herein for synthesis and quantification offer robust methodologies for researchers and developers working with this valuable flavor compound.

References

Application Notes and Protocols for Optical Tissue Clearing with Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical tissue clearing techniques are transformative for three-dimensional (3D) visualization of biological structures, enabling unprecedented insights into complex systems. Among the various methods, the ethyl cinnamate (B1238496) (ECi)-based clearing protocol, particularly the second-generation method known as 2Eci, has emerged as a powerful tool.[1][2] This method is valued for its simplicity, speed, low cost, and the non-toxic nature of its key reagent, ethyl cinnamate.[2][3] ECi-based clearing renders tissues optically transparent by dehydrating the sample and then matching the refractive indices of its components.[4][5][6] This process minimizes light scattering, allowing for deep imaging within intact tissues.[1][4][5]

The 2Eci protocol is broadly applicable across a range of species and tissues, including human organoids, Drosophila melanogaster, zebrafish, axolotl, and Xenopus laevis.[2][3] A key advantage of this technique is its compatibility with fluorescent proteins such as GFP and mCherry, as well as with antibody-based immunolabeling, making it a versatile method for multifaceted biological investigations.[2][7]

These application notes provide a detailed protocol for the 2Eci tissue clearing method, including quantitative data on its performance and guidelines for antibody staining and imaging.

Data Presentation

Table 1: Properties of this compound (ECi)
PropertyValueReference
Chemical NameEthyl 3-phenyl-2-propenoate[2]
Refractive Index (RI)≈ 1.558[8]
ToxicityNon-toxic[2][3]
CompatibilityGlass and polypropylene (B1209903) vessels (not compatible with polystyrene)[ ]
Table 2: Performance Characteristics of the 2Eci Clearing Protocol
ParameterObservationApplicable TissuesReference
Clearing Time 1-5 daysCerebral organoids, Drosophila, zebrafish, axolotl, Xenopus[2][3]
As little as 25 hoursCerebral organoids[2]
Tissue Shrinkage Dependent on dehydration agent and tissue type; can range from ~20% to ~60% of total volume with isopropanol.Various organs[9]
Fluorescence Preservation Preserves a broad range of fluorescent proteins (GFP, mCherry, Brainbow) and Alexa-conjugated fluorophores.Cerebral organoids, Drosophila, axolotl[2][3]
1-propanol (B7761284) at pH 9 offers good preservation of GFP.Cerebral organoids[2]
Isopropanol preserves fluorochromes better than ethanol (B145695).Various organs[9]
Imaging Depth ~1400 µmCerebral organoids[2]
Up to several millimetersSalamander tissues[4][6]
Table 3: Compatibility with Fluorescent Probes
Fluorescent ProbeCompatibilityNotesReference
GFP GoodFluorescence is well-preserved, especially with 1-propanolpH9 dehydration.[2]
mCherry GoodPreserved by the 2Eci protocol.[2][3]
Brainbow GoodPreserved by the 2Eci protocol.[2][3]
Alexa Fluor Dyes GoodCompatible with the 2Eci protocol.[2]
tdTomato ModerateSignal can be quenched, especially with prolonged storage in clearing solution.[1]
Evans Blue GoodFluorescence intensity may increase due to tissue shrinkage.[1]

Experimental Protocols

Protocol 1: 2Eci Optical Tissue Clearing

This protocol is adapted from the 2Eci method and is suitable for a variety of tissues.[2]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 1-Propanol or Ethanol

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment of alcohols)

  • This compound (ECi)

  • Glass or polypropylene containers

Procedure:

  • Fixation:

    • Fix the tissue sample in 4% PFA in PBS. Incubation time is sample-dependent (e.g., overnight at 4°C for organoids).

    • Wash the sample thoroughly with PBS to remove residual fixative.

  • Dehydration:

    • Prepare a graded series of 1-propanol or ethanol in PBS (e.g., 30%, 50%, 70%, and 100%). For optimal fluorescence preservation, adjust the pH of the aqueous alcohol solutions to ~9.0 using 0.1 M NaOH.[2]

    • Incubate the sample in each alcohol concentration. The incubation time depends on the sample size, ranging from a few hours to overnight for each step. For larger or denser tissues, longer incubation times may be necessary. For example, for adult Drosophila, dehydration times can be 6 hours per step.[2]

    • Perform two final washes in 100% alcohol to ensure complete dehydration.

  • Clearing (Refractive Index Matching):

    • Incubate the dehydrated sample in 100% this compound.

    • The tissue will become transparent within a few hours. For larger samples, this step may require longer incubation (e.g., 3 or more hours for adult Drosophila).[2]

    • The sample is now cleared and ready for imaging. Store the cleared sample in ECi at room temperature, protected from light. Do not refrigerate, as ECi can solidify at lower temperatures.

Protocol 2: Antibody Staining for 2Eci-Cleared Tissues

This protocol is designed for whole-mount immunolabeling of tissues prior to clearing with 2Eci.

Materials:

  • Permeabilization/Blocking Solution: 0.3% Triton X-100, 5% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Staining Solution: 0.1% Triton X-100, 5% BSA in PBS.

  • Primary and fluorophore-conjugated secondary antibodies.

  • PBS with 0.1% Triton X-100 (PBS-T) for washing.

Procedure:

  • Post-Fixation and Permeabilization:

    • Following fixation (Protocol 1, Step 1), wash the sample in PBS.

    • Incubate the sample in Permeabilization/Blocking Solution overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the Antibody Staining Solution to the desired concentration.

    • Incubate the sample in the primary antibody solution for 2-3 days at 37°C with gentle agitation. The optimal incubation time will depend on the antibody and the sample size.

  • Washing:

    • Wash the sample extensively in PBS-T for one day at room temperature with gentle agitation, changing the wash buffer several times.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Antibody Staining Solution.

    • Incubate the sample in the secondary antibody solution for 2 days at 37°C with gentle agitation, protected from light.

  • Final Washes and Post-Fixation:

    • Wash the sample in PBS-T for one day at room temperature, protected from light.

    • Post-fix the sample in 4% PFA for 1 hour at room temperature to stabilize the antibody binding.

    • Wash thoroughly in PBS.

  • Clearing:

    • Proceed with the dehydration and clearing steps as described in Protocol 1.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_staining Optional: Antibody Staining cluster_clearing Clearing Protocol cluster_imaging Imaging Fixation 1. Fixation (e.g., 4% PFA, overnight at 4°C) Wash_PBS 2. Wash in PBS Fixation->Wash_PBS Permeabilization 3. Permeabilization/Blocking (0.3% Triton X-100, 5% BSA, overnight) Wash_PBS->Permeabilization Dehydration 9. Dehydration (Graded 1-Propanol/Ethanol series, pH 9) Wash_PBS->Dehydration Without Staining Primary_Ab 4. Primary Antibody Incubation (2-3 days at 37°C) Permeabilization->Primary_Ab Wash_1 5. Wash in PBS-T (1 day) Primary_Ab->Wash_1 Secondary_Ab 6. Secondary Antibody Incubation (2 days at 37°C) Wash_1->Secondary_Ab Wash_2 7. Wash in PBS-T (1 day) Secondary_Ab->Wash_2 Post_Fix 8. Post-Fixation (4% PFA, 1 hour) Wash_2->Post_Fix Post_Fix->Dehydration Clearing 10. Clearing (100% this compound) Dehydration->Clearing Imaging 11. 3D Imaging (Confocal/Light-sheet) Clearing->Imaging

Caption: Workflow for 2Eci tissue clearing with optional antibody staining.

Troubleshooting

  • Poor Clearing: Incomplete dehydration is a common cause. Ensure sufficient incubation times in each alcohol step, especially for larger or denser tissues. Using a vacuum during dehydration and clearing can improve reagent penetration.[8]

  • Fluorescence Quenching: Minimize the duration of dehydration and perform it at 4°C. Adjusting the pH of the alcohol solutions to 9 can help preserve fluorescent proteins.[2] For highly sensitive fluorophores, consider alternative clearing methods.

  • Pigmentation: For heavily pigmented tissues, a bleaching step may be necessary prior to antibody staining and clearing.[5]

  • Poor Antibody Penetration: Increase permeabilization time and consider using a higher concentration of detergent (e.g., up to 2% Triton X-100) and DMSO (e.g., 20%) in the staining solution for dense tissues.[2]

Safety and Handling

This compound is considered non-toxic and is approved as a food additive.[2] However, it is good laboratory practice to handle all chemicals with care.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

The 2Eci protocol offers a rapid, effective, and accessible method for optical tissue clearing. Its compatibility with fluorescent proteins and immunolabeling, combined with the low toxicity of this compound, makes it an excellent choice for a wide range of applications in biological research and drug development. By following the detailed protocols and considering the troubleshooting advice provided, researchers can achieve high-quality 3D imaging of large and complex biological samples.

References

Application Note: Quantitative Analysis of Ethyl Cinnamate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of ethyl cinnamate (B1238496) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl cinnamate, an ester of cinnamic acid, is a key fragrance and flavor component and a subject of interest in pharmaceutical and cosmetic research. The methodology detailed herein outlines sample preparation, GC-MS parameters, and data analysis for the accurate and precise quantification of this compound in various matrices.

Introduction

This compound is a volatile organic compound naturally present in the essential oil of cinnamon. Its characteristic fruity and balsamic aroma has led to its widespread use in the food, perfume, and cosmetic industries. In the realm of drug development and research, the analysis of this compound and related compounds is crucial for quality control, stability studies, and the investigation of its potential biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information and enables sensitive detection.[1][2] This application note presents a detailed protocol for the GC-MS analysis of this compound, suitable for researchers and professionals in various scientific fields.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the preparation of liquid samples for GC-MS analysis. The choice of solvent and extraction method may need to be optimized based on the specific sample matrix.

Materials:

  • Volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[1]

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with screw caps[3]

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Dilution: Accurately weigh or measure the sample containing this compound. Dilute the sample with a suitable volatile organic solvent to achieve a final concentration within the calibrated range of the instrument.[3][4] A typical starting concentration for GC-MS analysis is in the range of 0.1 to 100 µg/mL.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering substances.[1]

    • LLE: Mix the sample with an equal volume of an immiscible organic solvent. Vortex vigorously for 2 minutes and then centrifuge to separate the layers. Collect the organic layer containing the this compound.[1]

    • SPE: Pass the sample through an appropriate SPE cartridge that retains the analyte. Wash the cartridge to remove impurities and then elute the this compound with a small volume of a suitable solvent.[1]

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC vial.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adjusted to optimize separation and detection for specific instrumentation.

Parameter Condition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[5]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[5]
Inlet Temperature250 °C[5]
Injection Volume1 µL[5]
Injection ModeSplitless or Split (e.g., 50:1), depending on concentration[5]
Oven Temperature ProgramInitial temperature: 70°C, hold for 2 min; Ramp to 150°C at 10°C/min; Ramp to 250°C at 20°C/min, hold for 5 min[5]
Mass Spectrometer
Ion Source Temperature230 °C[5]
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[5][6]
Mass Rangem/z 40-400[5]
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. The retention time is an example and may vary depending on the specific GC conditions used.

Parameter Value Reference
Molecular FormulaC₁₁H₁₂O₂[7]
Molecular Weight176.21 g/mol [7]
CAS Number103-36-6[8]
Retention Time (Example)23.706 min[9]
Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The table below lists the most significant ions and their relative intensities, which are crucial for the qualitative identification of the compound.

m/z Relative Intensity (%) Proposed Fragment Ion
17614.0[M]⁺ (Molecular Ion)
14817.5[M - C₂H₄]⁺
13199.9[M - OC₂H₅]⁺
10388.5[C₈H₇]⁺ (Cinnamoyl cation)
7782.0[C₆H₅]⁺ (Phenyl cation)
5168.0[C₄H₃]⁺

Data sourced from MassBank.[10]

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound, from sample collection to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction Dilution->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Filtration Filtration (0.22 µm) Drying->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol for sample preparation is adaptable to various matrices, and the specified GC-MS conditions offer excellent sensitivity and selectivity. By following this guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the analysis of this compound in their respective applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cinnamate (B1238496) is an ester of cinnamic acid and ethanol, commonly used as a flavoring agent and in the perfume industry. It is also a key component in various natural extracts. Accurate and reliable quantification of ethyl cinnamate is crucial for quality control in these industries. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is suitable for the analysis of this compound in various sample matrices.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in the table below. These conditions have been synthesized from validated methods for structurally similar compounds and are expected to provide excellent performance for this compound analysis.[1][2][3]

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV or PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase Isocratic elution with Acetonitrile and Water (60:40, v/v)[2]
Flow Rate 1.0 mL/min[1][2][3]
Column Temperature 30°C[2]
Injection Volume 10 µL[2]
Detector UV or Photodiode Array (PDA) Detector[2]
Detection Wavelength 278 nm[4]
Run Time Approximately 10 minutes

Method Validation Summary

The performance of HPLC methods for similar cinnamate esters has been validated according to the International Council for Harmonisation (ICH) guidelines. The expected performance characteristics for this this compound method are summarized below.

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.999[4]
Limit of Detection (LOD) ~1-10 ng/mL[4]
Limit of Quantitation (LOQ) ~5-30 ng/mL[4]
Accuracy (% Recovery) 98 - 102%[4]
Precision (%RSD) ≤ 2%[4]
Specificity The method should be able to unequivocally assess the analyte in the presence of other components.[6]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.[6]

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Preparation of Sample Solutions

The sample preparation method will vary depending on the sample matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a suitable amount of the homogenized sample.

  • Extract the this compound from the sample using a suitable solvent such as methanol or acetonitrile. Sonication or maceration can be used to improve extraction efficiency.[1]

  • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method_Validation_Pathway cluster_validation Method Validation Parameters (ICH Guidelines) Method_Development HPLC Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD Limit of Detection (LOD) Method_Development->LOD LOQ Limit of Quantitation (LOQ) Method_Development->LOQ Robustness Robustness Method_Development->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Use of Ethyl Cinnamate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision by correcting for variations in sample injection volume, sample preparation, and instrument response. Ethyl cinnamate (B1238496), a naturally occurring ester found in cinnamon oil and various fruits, possesses physicochemical properties that make it a suitable candidate for an internal standard in the analysis of a range of analytes, particularly in gas chromatography (GC) and liquid chromatography (LC). Its volatility, thermal stability, and distinct mass spectrum render it a valuable tool for quantitative studies.

This document provides detailed application notes and protocols for the use of ethyl cinnamate as an internal standard in chromatographic analyses. These guidelines are intended for researchers, scientists, and drug development professionals who require robust and reliable quantitative methods.

Physicochemical Properties of this compound

A thorough understanding of the properties of an internal standard is crucial for its effective implementation.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Boiling Point 271 °C
Melting Point 6-8 °C
Density 1.049 g/mL at 20 °C
Purity (Commercial) Min. 99.0% (GC)[2]
Solubility Insoluble in water[3]

Rationale for Use as an Internal Standard

This compound is an appropriate internal standard for the analysis of various compounds, especially those with similar chemical structures (e.g., other esters, aromatic compounds) and volatilities. Key characteristics supporting its use include:

  • Chemical Inertness: It is a stable compound that does not typically react with analytes or the sample matrix.

  • Chromatographic Behavior: It exhibits good peak shape and is well-retained and resolved from many analytes on common GC and LC columns.[4]

  • Detector Response: It provides a strong and reproducible signal in common detectors such as Flame Ionization Detectors (FID) and mass spectrometers (MS).

  • Commercial Availability: High-purity this compound is readily available.[2]

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and precise standard solutions of this compound for use in calibration standards and sample analysis.

Materials:

  • This compound (≥99% purity)

  • Methanol (B129727) (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 100 mg of pure this compound.

    • Quantitatively transfer the weighed this compound into a 100 mL volumetric flask.

    • Dissolve the this compound in methanol and fill the flask to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inversion. This is the Internal Standard Stock Solution .

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 1.0 mL of the 1 mg/mL Internal Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Stopper and mix thoroughly. This is the Internal Standard Working Solution .

Note: The concentration of the working solution should be adjusted based on the expected concentration of the analyte in the samples to ensure a comparable detector response.

Gas Chromatography (GC) Method

Application: Quantification of volatile and semi-volatile organic compounds.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 260 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400

These parameters are a starting point and may require optimization based on the specific analyte and sample matrix.

Sample Preparation for GC Analysis:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank matrix.

  • To each calibration standard and sample, add a fixed volume of the this compound Internal Standard Working Solution. For example, add 100 µL of 10 µg/mL IS to 900 µL of the sample/standard.

  • Vortex each solution to ensure homogeneity.

  • Transfer the final solution to a GC vial for analysis.

Liquid Chromatography (LC) Method

Application: Quantification of non-volatile or thermally labile compounds.

Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
DAD Wavelength 254 nm and 308 nm

Method parameters should be optimized for the specific analyte.

Sample Preparation for LC Analysis:

  • Prepare calibration standards by spiking known concentrations of the analyte into the mobile phase or a blank matrix extract.

  • Add a fixed volume of the this compound Internal Standard Working Solution to each calibration standard and sample.

  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. The concentration of the analyte is determined by calculating the response factor relative to the internal standard.

Calibration Curve Construction:

  • Inject the series of calibration standards.

  • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area).

  • Plot this peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

Sample Quantification:

  • Inject the prepared samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample using the equation from the calibration curve.

Example Data Table:

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.050,000100,0000.50
5.0255,000102,0002.50
10.0510,000101,0005.05
25.01,270,000101,50012.51
50.02,525,000100,50025.12

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte Analyte Standard Cal_Std Calibration Standards Analyte->Cal_Std IS_Stock This compound Stock Solution IS_Work This compound Working Solution IS_Stock->IS_Work Sample Unknown Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Work->Cal_Std Add fixed amount IS_Work->Spiked_Sample Add fixed amount GC_MS GC-MS/FID System Cal_Std->GC_MS Spiked_Sample->GC_MS Chromatogram Chromatogram GC_MS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Ratio_Calc->Cal_Curve For Standards Quantification Quantification of Analyte in Sample Ratio_Calc->Quantification For Samples Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC.

IS_Principle Analyte Analyte Sample_Prep Sample Preparation (e.g., extraction, dilution) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection Chromatographic Injection Sample_Prep->Injection Detection Detection (e.g., MS, FID) Injection->Detection Ratio Constant Ratio (Analyte Response / IS Response) Detection->Ratio Result Accurate Quantification Ratio->Result Corrects for variations

Caption: Principle of internal standard method for accurate quantification.

Conclusion

This compound is a versatile and effective internal standard for a variety of chromatographic applications. The protocols outlined in this document provide a robust framework for its implementation in quantitative analysis. Proper method development and validation, including an assessment of linearity, accuracy, and precision, are essential to ensure reliable results. By compensating for procedural errors, the use of this compound as an internal standard can significantly improve the quality of analytical data in research, quality control, and drug development settings.

References

Ethyl Cinnamate: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl cinnamate (B1238496), a readily available and versatile building block, serves as a valuable precursor for the synthesis of a diverse array of novel heterocyclic compounds. Its unique chemical structure, featuring an α,β-unsaturated ester system, provides multiple reactive sites for cyclization and functionalization, making it an ideal starting material for generating libraries of compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic systems derived from ethyl cinnamate, including pyrazolines, isoxazoles, pyrimidines, and pyridines. The information presented herein is intended to guide researchers in the development of new chemical entities for drug discovery and development.

I. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-documented for their wide range of pharmacological activities, including antimicrobial and anticancer properties. This compound can be effectively utilized in the synthesis of pyrazoline derivatives through its reaction with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol: Synthesis of 5-phenyl-2-pyrazolin-3-one

This protocol describes the synthesis of a pyrazoline derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.01 mol) is taken in a round-bottom flask.

  • Absolute ethanol (20 mL) is added to the flask, and a few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours with constant stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

  • The solid product that separates out is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 5-phenyl-2-pyrazolin-3-one.

Quantitative Data: Antimicrobial Activity of Pyrazoline Derivatives

The following table summarizes the antimicrobial activity of representative pyrazoline derivatives synthesized from this compound analogs.

CompoundMicroorganismMIC (µg/mL)Reference
P1 Staphylococcus aureus32[1]
P1 Escherichia coli64[1]
P2 Pseudomonas aeruginosa64[1]
P2 Candida albicans128[1]
Anticancer Signaling Pathway of Pyrazoline Derivatives

Pyrazoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

anticancer_pyrazoline Ethyl_Cinnamate This compound Pyrazoline_Derivative Pyrazoline Derivative Ethyl_Cinnamate->Pyrazoline_Derivative Synthesis Tubulin Tubulin Pyrazoline_Derivative->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Anticancer mechanism of pyrazoline derivatives.

II. Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom adjacent to each other. They are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Ethyl α-nitrocinnamate, derived from this compound, is a key intermediate for the synthesis of highly functionalized isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines the synthesis of isoxazoles from an this compound derivative.

Materials:

  • Ethyl α-nitrocinnamate

  • Activated α-heteroatom-substituted ester or ketone

  • Base (e.g., DBU, Cs2CO3)

  • Solvent (e.g., THF, CH3CN)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the activated α-heteroatom-substituted ester or ketone (1.2 equiv) in the chosen solvent, add the base (1.5 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 10-15 minutes.

  • Add a solution of ethyl α-nitrocinnamate (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isoxazole derivative.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table presents the in vitro anticancer activity of representative isoxazole derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
IX1 MCF-7 (Breast)5.8[4]
IX1 A549 (Lung)8.0[4]
IX2 HeLa (Cervical)9.8[4]
IX3 HepG-2 (Liver)3.57[4]
Anticancer Signaling Pathway of Isoxazole Derivatives

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt, which is crucial for cell survival and proliferation.[5]

anticancer_isoxazole Ethyl_Cinnamate_Derivative This compound Derivative Isoxazole_Derivative Isoxazole Derivative Ethyl_Cinnamate_Derivative->Isoxazole_Derivative Synthesis PI3K PI3K Isoxazole_Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition

PI3K/Akt pathway inhibition by isoxazole derivatives.

III. Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are core structures in numerous biologically active molecules, including several anticancer drugs. Dihydropyrimidinones (DHPMs), precursors to various pyrimidine derivatives, can be synthesized using a Biginelli-type reaction where an this compound derivative (ethyl acetoacetate) is a key component.

Experimental Protocol: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol describes a one-pot synthesis of dihydropyrimidinones.

Materials:

Procedure:

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added as the solvent.

  • A catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data: Anticancer Activity of Dihydropyrimidinone Derivatives

The following table summarizes the anticancer activity of representative dihydropyrimidinone derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
DHPM1 HL-60 (TB) (Leukemia)0.056[6]
DHPM2 NCI-H522 (Lung)74.59 (%GI)[6]
DHPM3 CCRF-CEM (Leukemia)73.64 (%GI)[6]
DHPM4 HCT-116 (Colon)71.24 (%GI)[6]

GI% = Percentage Growth Inhibition

Anticancer Signaling Pathway of Dihydropyrimidinones

Dihydropyrimidinones have been shown to act as anticancer agents by inhibiting the motor protein Eg5, which is essential for the formation of the bipolar mitotic spindle, leading to mitotic arrest and apoptosis.[6]

anticancer_dhpm Ethyl_Acetoacetate Ethyl Acetoacetate (from this compound) DHPM_Derivative Dihydropyrimidinone Derivative Ethyl_Acetoacetate->DHPM_Derivative Biginelli Reaction Eg5_Kinesin Eg5 Mitotic Kinesin DHPM_Derivative->Eg5_Kinesin Inhibition Mitotic_Spindle_Assembly Mitotic Spindle Assembly Eg5_Kinesin->Mitotic_Spindle_Assembly Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Eg5 by dihydropyrimidinone derivatives.

IV. Synthesis of Pyridine (B92270) Derivatives

Pyridines are six-membered nitrogen-containing heterocycles that are fundamental components of many pharmaceuticals. The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted for the synthesis of substituted pyridines, potentially utilizing this compound-derived β-keto esters.

Experimental Protocol: Hantzsch Pyridine Synthesis (Conceptual)

This protocol provides a general framework for the Hantzsch synthesis, which can be adapted using β-keto esters derivable from this compound.

Materials:

  • An aldehyde (e.g., formaldehyde)

  • 2 equivalents of a β-keto ester (e.g., ethyl acetoacetate)

  • A nitrogen source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (e.g., ferric chloride, nitric acid) for aromatization

  • Standard laboratory glassware

Procedure:

  • A mixture of the aldehyde (1 equivalent), the β-keto ester (2 equivalents), and the nitrogen source (1 equivalent) is dissolved in a suitable solvent like ethanol.

  • The mixture is heated under reflux for several hours. The reaction leads to the formation of a dihydropyridine (B1217469) intermediate.

  • After the initial reaction is complete, the dihydropyridine can be isolated or oxidized in situ.

  • For aromatization to the pyridine ring, an oxidizing agent is added to the reaction mixture, and the reaction is continued until the oxidation is complete (monitored by TLC).

  • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Logical Workflow for Pyridine Synthesis

The synthesis of pyridines from this compound would likely involve its conversion to a suitable β-keto ester, which can then participate in a Hantzsch-type condensation.

pyridine_synthesis_workflow Ethyl_Cinnamate This compound Beta_Keto_Ester β-Keto Ester Derivative Ethyl_Cinnamate->Beta_Keto_Ester Chemical Transformation Hantzsch_Reaction Hantzsch Pyridine Synthesis (with Aldehyde & Ammonia) Beta_Keto_Ester->Hantzsch_Reaction Dihydropyridine Dihydropyridine Intermediate Hantzsch_Reaction->Dihydropyridine Pyridine_Derivative Substituted Pyridine Dihydropyridine->Pyridine_Derivative Oxidation

Workflow for the synthesis of pyridines from this compound.

This compound and its derivatives are invaluable starting materials for the synthesis of a wide range of novel heterocyclic compounds with significant biological activities. The protocols and data presented in this document highlight the versatility of this scaffold in generating pyrazolines, isoxazoles, pyrimidines, and pyridines. The exploration of the signaling pathways associated with these compounds provides a rationale for their observed anticancer and antimicrobial effects, offering a solid foundation for further research and development in the field of medicinal chemistry. The continued investigation into the synthetic utility of this compound is poised to yield new and potent therapeutic agents.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl Cinnamate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl cinnamate (B1238496), a valuable flavor and fragrance compound with potential pharmaceutical applications, through an environmentally friendly biocatalytic approach using lipases. This method offers high selectivity and operates under mild conditions, presenting a significant advantage over traditional chemical synthesis.

Introduction

Ethyl cinnamate is an important aromatic ester widely used in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of this compound via esterification of cinnamic acid and ethanol (B145695), catalyzed by lipases, is a green and efficient alternative to chemical methods that often require harsh conditions and can lead to undesirable byproducts. Lipases, particularly immobilized preparations like Novozym® 435 and Lipozyme TLIM, have demonstrated high efficacy in this reaction, offering high yields, operational stability, and reusability.[1][2][3]

Reaction Principle and Workflow

The fundamental reaction involves the esterification of cinnamic acid with ethanol, catalyzed by a lipase (B570770) enzyme, to produce this compound and water. The use of immobilized lipases simplifies the downstream processing as the catalyst can be easily recovered and reused.

Esterification_Workflow Substrates Substrates (Cinnamic Acid & Ethanol) Reaction_Mixture Reaction Mixture Substrates->Reaction_Mixture Solvent Organic Solvent (e.g., Isooctane) Solvent->Reaction_Mixture Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Mixture Incubation Incubation (Controlled Temperature & Agitation) Reaction_Mixture->Incubation Monitoring Reaction Monitoring (e.g., GC, HPLC) Incubation->Monitoring Sampling Separation Catalyst Separation (Filtration) Incubation->Separation Product Product (this compound) Separation->Product Purified Product Catalyst_Reuse Catalyst Reuse Separation->Catalyst_Reuse Recovered Catalyst

Caption: General workflow for the lipase-catalyzed synthesis of this compound.

The kinetic mechanism for this reaction often follows a Ping-Pong Bi-Bi model, which can sometimes include substrate inhibition.[2][4]

PingPong_Mechanism E Lipase (E) E_CA E-Cinnamic Acid E->E_CA Cinnamic Acid F Acyl-Enzyme Intermediate (F) E_CA->F H₂O F_EtOH F-Ethanol F->F_EtOH Ethanol F_EtOH->E this compound

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes from various studies on the biocatalytic synthesis of this compound.

Table 1: Comparison of Different Lipases and Reaction Conditions

LipaseSubstrates & Molar Ratio (Cinnamic Acid:Ethanol)SolventTemperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Novozym® 4351:3IsooctaneNot SpecifiedNot Specified89[1]
Lipozyme TLIMNot SpecifiedIsooctane502499[3][5]
Porcine Pancreatic Lipase (PPL)1:1 (100 mM each)DMSO5524>55[2][6]
Novozym® 435Not SpecifiedNot Specified709635.2[2]
Lipase from Candida antarctica (NS 88011)1:2 (Oleic Acid:Ethylene Glycol)Solvent-free7032>99[7]

Table 2: Effect of Reaction Parameters on this compound Synthesis using Lipozyme TLIM

ParameterVariationEffect on Initial Reaction RateEffect on YieldReference
Temperature10°C to 50°CIncreased by 18 timesIncreased by 6.2 times[3][5]
Shaking RateNot SpecifiedInfluentialInfluential[3][5]
Water ActivityNot SpecifiedInfluentialInfluential[3][5]
Enzyme LoadingNot SpecifiedInfluentialInfluential[3][5]

Detailed Experimental Protocols

The following are generalized protocols based on common methodologies reported in the literature. Researchers should optimize these conditions for their specific lipase and experimental setup.

Protocol 1: Synthesis of this compound using Immobilized Lipase (e.g., Novozym® 435)

This protocol is based on the esterification reaction in an organic solvent.

Materials:

  • Cinnamic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., isooctane, n-hexane)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In a screw-capped flask, dissolve cinnamic acid (e.g., 0.167 M) and ethanol in the selected organic solvent (e.g., 5 mL of isooctane).[1] The molar ratio of cinnamic acid to ethanol can be varied, with a 1:3 ratio being reported as optimal in some cases.[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., 75 mg of Novozym® 435) to the reaction mixture.[1] If using molecular sieves to control water activity, add them at this stage.

  • Incubation: Place the sealed flask in a shaking incubator at a controlled temperature (e.g., 40-70°C) and agitation speed (e.g., 120-200 rpm).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Filter the sample to remove the enzyme before analysis.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of this compound and cinnamic acid, and to calculate the percentage conversion.

  • Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified if necessary.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., n-hexane) and dried before being reused in subsequent batches.[7]

Protocol 2: Transesterification for this compound Synthesis

This protocol describes the synthesis of other cinnamate esters via transesterification, which can be adapted for this compound synthesis.

Materials:

  • An acyl donor (e.g., another ester like ethyl acetate)

  • An alcohol (e.g., cinnamyl alcohol for cinnamyl acetate (B1210297) synthesis)

  • Immobilized lipase (e.g., Novozym® 435)

  • Solvent (or solvent-free system)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment (GC or HPLC)

Procedure:

  • Reaction Setup: Combine the acyl donor and the alcohol in a reaction vessel. In a solvent-free system, one of the reactants can act as the solvent. For example, in the synthesis of cinnamyl acetate, an excess of ethyl acetate can serve as both the acyl donor and the solvent.[8]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture under controlled temperature and agitation.

  • Monitoring and Analysis: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Product Recovery and Enzyme Reuse: Follow the same procedure as described in Protocol 1 for product recovery and enzyme reuse.

Conclusion

The biocatalytic synthesis of this compound using lipases offers a highly efficient, selective, and sustainable method for the production of this valuable compound. The use of immobilized enzymes, such as Novozym® 435 and Lipozyme TLIM, allows for easy catalyst recovery and reuse, making the process economically viable for industrial applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the field to develop and optimize their own synthesis processes. Further research can focus on exploring novel lipases, reaction media, and reactor configurations to enhance the efficiency and scalability of this green synthetic route.

References

Troubleshooting & Optimization

Ethyl Cinnamate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl cinnamate (B1238496). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ethyl cinnamate?

A1: The most prevalent methods for synthesizing this compound include Fischer-Speier Esterification, the Wittig Reaction, and the Claisen-Schmidt Condensation.[1][2] Each method offers distinct advantages and is suited for different laboratory capabilities and starting materials.

Q2: My Fischer esterification of cinnamic acid is giving a low yield. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction, where the water produced as a byproduct can shift the equilibrium back toward the reactants.[3] Other common causes include the presence of water in your reactants or solvent, an insufficient amount of catalyst, or an incomplete reaction.[3]

Q3: Can I use a solvent-free method to synthesize this compound?

A3: Yes, a solvent-free Wittig reaction is a viable and greener alternative for the synthesis of this compound.[4] This method typically involves the reaction of benzaldehyde (B42025) with (carbethoxymethylene)triphenylphosphorane (B24862) at room temperature.[5]

Q4: What is a typical work-up procedure for a Fischer esterification reaction to synthesize this compound?

A4: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent like diethyl ether, and then washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid.[3] This is followed by a brine wash and drying over an anhydrous salt like magnesium sulfate (B86663) before concentrating the solution to obtain the crude product.[3]

Q5: What are the E and Z isomers in the context of this compound synthesis, and how can I control their formation?

A5: The E and Z isomers refer to the stereochemistry around the carbon-carbon double bond in this compound. In the Wittig reaction, the use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, typically results in the preferential formation of the more stable E (trans) isomer as the major product.[5][6]

Troubleshooting Guides

Fischer-Speier Esterification: Low Yield
Symptom Possible Cause Troubleshooting Steps
Low Yield (<60%) Equilibrium not shifted towards products.1. Use a large excess of ethanol (B145695), which can also serve as the solvent.[3] 2. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]
Presence of water in reactants/glassware.Ensure all glassware is thoroughly dried and use anhydrous ethanol.[3]
Insufficient catalyst.Use a catalytic amount (e.g., 5-10 mol%) of a strong acid like concentrated sulfuric acid.[3]
Incomplete reaction.Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] Increase reflux time if necessary.
Product loss during work-up.Ensure complete extraction and careful separation of layers. Minimize transfers between vessels.
Wittig Reaction: Impure Product
Symptom Possible Cause Troubleshooting Steps
Presence of Triphenylphosphine (B44618) Oxide in Product Byproduct of the Wittig reaction.1. After the reaction, add hexanes to precipitate the triphenylphosphine oxide.[7] 2. Filter the mixture to separate the solid byproduct from the hexane (B92381) solution containing the this compound.[7]
Mixture of E and Z Isomers Incomplete stereoselectivity.While stabilized ylides favor the E isomer, some Z isomer may form.[5] Purification by column chromatography may be necessary to isolate the desired E isomer.
Unreacted Benzaldehyde Incomplete reaction.Ensure the stoichiometric ratio of the ylide to benzaldehyde is appropriate (typically a slight excess of the ylide).[6] Allow for sufficient reaction time (e.g., 15 minutes at room temperature for the solvent-free method).[5]
Claisen-Schmidt Condensation: Low Yield or Side Products
Symptom Possible Cause Troubleshooting Steps
Low Yield Inefficient reaction conditions.Ensure the use of a strong base like sodium ethoxide or sodium metal.[2] The reaction temperature should be kept low (0-10°C) to favor the desired condensation.[2]
Formation of Benzyl Alcohol Cannizzaro reaction as a side reaction.The Cannizzaro reaction can occur when using a strong base with an aldehyde lacking alpha-hydrogens, like benzaldehyde.[8] Using finely dispersed sodium and a small amount of ethanol can help minimize this side reaction.[2]
Unreacted Starting Materials Incomplete reaction.Ensure efficient stirring to handle the formation of a thick paste.[9] Use a slight excess of sodium to drive the reaction to completion.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different this compound synthesis methods.

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield (%) Reference
Fischer Esterification (Conventional) Conc. H₂SO₄Excess EthanolRefluxSeveral hours42-55[1]
Fischer Esterification (Sonochemical) Conc. H₂SO₄Ethanol60°C40 minutes96.61[10][11]
Fischer Esterification (Enzymatic) Lipozyme TLIMIsooctane50°CNot specifiedup to 99[12]
Wittig Reaction (Solvent-Free) (Carbethoxymethylene)triphenylphosphoraneNoneRoom Temp.15 minutes80-85[4][5]
Claisen-Schmidt Condensation Sodium MetalXylene/Ethyl Acetate (B1210297)0-10°C~3 hours68-74[2]

Experimental Protocols

Protocol 1: Solvent-Free Wittig Synthesis of Ethyl trans-Cinnamate

This protocol is adapted from a solvent-free method which is considered a green chemistry approach.[4]

  • Reaction Setup: In a 3 mL conical vial, weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane.

  • Addition of Aldehyde: Add 50.8 µL (0.5 mmol) of benzaldehyde to the vial along with a magnetic spin vane.[5]

  • Reaction: Stir the mixture at room temperature for 15 minutes. The mixture will become a paste.[5]

  • Extraction: Add 3 mL of hexanes and continue stirring for a few minutes to extract the this compound.[5]

  • Purification: Prepare a filtering pipette with a small cotton plug. Transfer the hexane solution through the filtering pipette into a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.[5]

  • Isolation: Evaporate the hexanes to obtain the this compound product.

Protocol 2: Sonochemically-Assisted Fischer Esterification of Cinnamic Acid

This protocol utilizes ultrasound to accelerate the esterification process.

  • Reaction Mixture: In a conical flask, combine 0.03 mol of cinnamic acid, 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[10][11]

  • Sonication: Place the flask in a sonicator bath and irradiate for 40 minutes at 60°C.[10][11]

  • Solvent Removal: After the reaction, evaporate the excess ethanol under reduced pressure.[10]

  • Neutralization: Add a saturated solution of sodium bicarbonate to the residue until the pH is between 8 and 10.[10]

  • Extraction: Extract the mixture with diethyl ether.

  • Drying and Isolation: Dry the ether phase with anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to yield pure this compound.[10]

Protocol 3: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a modification of the Claisen condensation.

  • Preparation of Sodium Ethoxide: In a two-necked flask equipped with a stirrer and reflux condenser, prepare powdered sodium by melting it under dry xylene and stirring vigorously as it cools. Remove the xylene.[2]

  • Reaction Setup: To the powdered sodium, add 460 cc of absolute ethyl acetate containing 3-4 cc of absolute ethyl alcohol. Cool the flask to 0°C.[2]

  • Addition of Benzaldehyde: Slowly add 106 g of pure benzaldehyde while maintaining the temperature between 0 and 5°C. The addition should take about 1.5 to 2 hours.[2]

  • Reaction: Continue stirring for an additional hour after the benzaldehyde addition is complete, until most of the sodium has reacted.[2]

  • Work-up: Decompose the reaction mixture by adding 90-95 cc of glacial acetic acid, followed by careful dilution with water.[2]

  • Extraction and Purification: Separate the ester layer and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 6 N hydrochloric acid and then dry with sodium sulfate. Distill the ethyl acetate and then distill the remaining liquid under reduced pressure to obtain pure this compound.[2]

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cinnamic Acid + Excess Ethanol Reflux Heat to Reflux Reactants->Reflux Add Catalyst Catalyst Conc. H₂SO₄ Monitor Monitor with TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Dilute Dilute with Diethyl Ether Cool->Dilute Wash_NaHCO3 Wash with sat. NaHCO₃ solution Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over anhydrous MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude this compound Concentrate->Product

Caption: Experimental workflow for Fischer-Speier esterification.

Troubleshooting_Low_Yield_Fischer Start Low Yield in Fischer Esterification Check_Water Check for Water in Reactants/Glassware? Start->Check_Water Check_Catalyst Sufficient Catalyst? Start->Check_Catalyst Check_Equilibrium Equilibrium Shifted? Start->Check_Equilibrium Check_Completion Reaction Complete? Start->Check_Completion Solution_Dry Use Anhydrous Reagents & Dry Glassware Check_Water->Solution_Dry Yes Solution_Catalyst Add 5-10 mol% of Strong Acid Catalyst Check_Catalyst->Solution_Catalyst No Solution_Equilibrium Use Excess Alcohol or Remove Water (Dean-Stark) Check_Equilibrium->Solution_Equilibrium No Solution_Completion Monitor by TLC and Increase Reflux Time Check_Completion->Solution_Completion No

Caption: Troubleshooting logic for low yield in Fischer esterification.

Wittig_Reaction_Pathway ylide (Carbethoxymethylene)triphenylphosphorane (Ylide) Ph₃P=CHCOOEt intermediate Oxaphosphetane Intermediate ylide->intermediate aldehyde Benzaldehyde PhCHO aldehyde->intermediate product This compound Ph-CH=CH-COOEt intermediate->product byproduct Triphenylphosphine Oxide Ph₃P=O intermediate->byproduct

Caption: Simplified signaling pathway of the Wittig reaction.

References

Technical Support Center: Ethyl Cinnamate Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side products and other issues during the synthesis of ethyl cinnamate (B1238496) via the Claisen-Schmidt condensation of benzaldehyde (B42025) and ethyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of ethyl cinnamate is significantly lower than expected. What are the common side reactions consuming my starting materials?

A1: Low yields are often due to competing side reactions. The primary culprits in the base-catalyzed Claisen-Schmidt condensation are the Cannizzaro reaction of benzaldehyde, the self-condensation of ethyl acetate, and Michael addition. Overly harsh conditions, such as high temperatures or excessive base concentration, can also lead to polymerization and the formation of tar-like substances.[1]

Q2: My TLC analysis of the crude product shows multiple spots. What are these byproducts?

A2: The presence of multiple spots on a TLC plate indicates an impure product mixture. Besides unreacted starting materials (benzaldehyde and ethyl acetate), the main side products you are likely observing are:

  • Benzyl alcohol and Benzoic acid: These are products of the Cannizzaro reaction.[2][3]

  • Ethyl acetoacetate (B1235776): This results from the self-condensation (Claisen condensation) of two ethyl acetate molecules.[4][5]

  • Michael adduct: The enolate of ethyl acetate can add to the α,β-unsaturated ester product (this compound) in a Michael 1,4-conjugate addition.[1][6]

Q3: How can I minimize the self-condensation of ethyl acetate?

A3: The self-condensation of ethyl acetate to form ethyl acetoacetate is a classic Claisen condensation reaction.[7][8] To suppress this side reaction, you can add the ethyl acetate slowly to a mixture of the benzaldehyde and the base. This strategy ensures that the concentration of the ethyl acetate enolate is kept low, favoring its reaction with the more electrophilic benzaldehyde over another molecule of ethyl acetate.

Q4: The reaction mixture is turning dark brown or black, making isolation difficult. What causes this and how can I prevent it?

A4: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.[1] This is typically caused by overly harsh reaction conditions. Aldehydes are particularly prone to polymerization under high temperatures or high concentrations of a strong base. To prevent this, maintain a low reaction temperature, ideally between 0-10°C, and add the base slowly to avoid localized high concentrations.[9]

Q5: I suspect a Cannizzaro reaction is occurring. What are the signs and how can it be prevented?

A5: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol (benzyl alcohol) and a carboxylic acid (benzoic acid).[3][10] This side reaction is favored by high concentrations of a strong base.[1] To minimize it, consider using a milder base or carefully optimizing the base concentration. Slow addition of the aldehyde to the reaction mixture can also help.[1]

Side Reaction Overview

The following table summarizes the primary and competing reactions in the synthesis of this compound.

Reaction NameReactantsProductsConditions Favoring Reaction
Claisen-Schmidt Condensation (Main Reaction) Benzaldehyde + Ethyl AcetateThis compoundControlled addition of reagents, low temperature (0-10°C).[9]
Cannizzaro Reaction 2x BenzaldehydeBenzyl Alcohol + Benzoic AcidHigh concentration of strong base.[1][2]
Claisen Condensation (Self-Condensation) 2x Ethyl AcetateEthyl AcetoacetateHigh concentration of ethyl acetate enolate.[4][5]
Michael Addition This compound + Ethyl Acetate Enolate1,4-AdductPresence of unreacted enolate after product formation.[1][6]

Visualizing Reaction Pathways and Troubleshooting

The diagrams below illustrate the potential reaction pathways and a logical workflow for troubleshooting common experimental issues.

Reactions cluster_reactants Starting Materials Reactants Benzaldehyde + Ethyl Acetate Base Strong Base (e.g., NaOEt) MainProduct This compound (Desired Product) Base->MainProduct Claisen-Schmidt SideProd1 Cannizzaro Products: Benzyl Alcohol + Benzoic Acid Base->SideProd1 Cannizzaro SideProd2 Self-Condensation: Ethyl Acetoacetate Base->SideProd2 Claisen (Self) SideProd3 Michael Adduct MainProduct->SideProd3 Michael Addition Troubleshooting start Experiment Issue: Low Yield / Impure Product tlc Analyze Crude Product by TLC start->tlc decision_tlc Multiple Spots Observed? tlc->decision_tlc single_spot Reaction Incomplete or Poor Conversion decision_tlc->single_spot No identify Identify Potential Side Products: - Cannizzaro - Self-Condensation - Michael Adduct decision_tlc->identify Yes optimize_cond Optimize Reaction Conditions: - Purity of Starting Materials - Reaction Time - Temperature (maintain 0-10°C) single_spot->optimize_cond cannizzaro_sol Minimize Cannizzaro: - Use milder/less base - Slow aldehyde addition identify->cannizzaro_sol claisen_sol Minimize Self-Condensation: - Add ethyl acetate slowly identify->claisen_sol

References

Technical Support Center: Purification of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ethyl cinnamate (B1238496) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude ethyl cinnamate reaction mixture?

A1: The impurities largely depend on the synthetic route used.

  • Fischer Esterification (from cinnamic acid and ethanol): The primary impurities are unreacted cinnamic acid, excess ethanol, and the acid catalyst (e.g., sulfuric acid).[1][2][3][4][5][6]

  • Claisen Condensation (from benzaldehyde (B42025) and ethyl acetate): Common impurities include unreacted benzaldehyde, excess ethyl acetate, and potential byproducts from side reactions.[7][8]

  • Wittig Reaction: Triphenylphosphine oxide is a significant byproduct that needs to be removed.[9]

Q2: Why is it necessary to wash the crude this compound with a basic solution like sodium carbonate or sodium bicarbonate?

A2: A basic wash is crucial for removing acidic impurities.[1][7][10][11] Specifically, it neutralizes and removes unreacted cinnamic acid and any residual acid catalyst (e.g., sulfuric acid) by converting them into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[1][12]

Q3: My purified this compound is a yellow liquid. Is this normal?

A3: Pure this compound is typically a colorless to pale yellow liquid.[7] A distinct yellow color may indicate the presence of impurities. Further purification by distillation or column chromatography may be necessary to obtain a colorless product.[6][13]

Q4: What is the boiling point of this compound, and why is vacuum distillation often recommended?

A4: this compound has a relatively high boiling point, around 271°C at atmospheric pressure.[7][10] Performing distillation under reduced pressure (vacuum) lowers the boiling point, which helps to prevent thermal decomposition of the product and saves energy.[8] For example, it boils at 128-133°C at a pressure of 6 mm Hg.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: The organic layer is not separating from the aqueous layer during washing.
Possible Cause Solution
Emulsion Formation An emulsion, a stable mixture of two immiscible liquids, may have formed. To break the emulsion, you can: • Add a small amount of a saturated brine solution (NaCl). • Allow the mixture to stand undisturbed for a longer period. • Gently swirl the separatory funnel instead of vigorous shaking.
Similar Densities If the concentration of dissolved substances in either layer significantly alters its density, separation can be slow. Adding more of the organic solvent or water can help to differentiate the densities.
Problem 2: Low yield of purified this compound after distillation.
Possible Cause Solution
Incomplete Reaction If the initial synthesis did not proceed to completion, the amount of product will be low. Consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst amount).
Losses During Workup Significant amounts of product may be lost during the washing and extraction steps. Ensure you are allowing adequate time for layers to separate and are carefully removing the correct layer. Back-extracting the aqueous layer with a small amount of fresh organic solvent can help recover dissolved product.[8]
Distillation Issues Product may be lost if the distillation is carried out too quickly or at too high a temperature, leading to decomposition. Ensure a slow and steady distillation rate and use vacuum for high-boiling point liquids like this compound.[8] Check for leaks in the vacuum system.
Premature Crystallization in Condenser If the cooling water is too cold, the product may solidify in the condenser, blocking the path of the distillate. Use slightly warmer cooling water or insulate the condenser.
Problem 3: The product "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming solid crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

Possible Cause Solution
Solution is too concentrated The compound is coming out of solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[14]
Cooling is too rapid Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can slow the cooling process.[14]
High impurity level Impurities can lower the melting point of the compound and interfere with crystal lattice formation. If the problem persists, it may be necessary to first purify the compound by another method, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Extraction and Washing

This protocol is suitable for a crude product from a Fischer esterification reaction.

  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.

  • Dilution: Add an appropriate organic solvent in which this compound is soluble but water is not (e.g., diethyl ether or ethyl acetate) to dilute the mixture.

  • Aqueous Wash: Add an equal volume of water and shake the funnel gently to mix the layers. Allow the layers to separate and discard the lower aqueous layer.

  • Basic Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution to the organic layer.[6][7] Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution. This step neutralizes and removes unreacted cinnamic acid and the acid catalyst.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the basic wash if necessary, until no more gas evolves upon addition of the basic solution.

  • Final Water Wash: Wash the organic layer with water one final time to remove any remaining base.[1]

  • Drying: Drain the organic layer into a clean, dry flask and add a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8] Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be further purified by distillation.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using a Claisen flask to prevent bumping of the liquid into the condenser.[8] Ensure all glassware joints are properly sealed.

  • Transfer: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 6-10 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle or an oil bath.[8]

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 128-133°C at 6 mmHg).[8] Discard any initial low-boiling fractions.

  • Completion: Stop the distillation when the temperature drops or when only a small residue remains in the flask.

  • Release Vacuum: Allow the apparatus to cool before carefully and slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_waste Waste Streams reaction_mixture Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel reaction_mixture->sep_funnel wash_base Wash with NaHCO3 (removes acid) sep_funnel->wash_base wash_water Wash with Water wash_base->wash_water aqueous_waste Aqueous Waste (Acid Salts, Base) wash_base->aqueous_waste Aqueous Layer dry_organic Dry Organic Layer (e.g., MgSO4) wash_water->dry_organic wash_water->aqueous_waste Aqueous Layer evaporate Solvent Removal (Rotary Evaporator) dry_organic->evaporate solid_waste Solid Waste (Drying Agent) dry_organic->solid_waste Filter distillation Vacuum Distillation evaporate->distillation pure_product Pure this compound distillation->pure_product dist_residue Distillation Residue distillation->dist_residue Residue

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Purification Issue Encountered q1 Problem with Liquid-Liquid Extraction? start->q1 q2 Low Final Product Yield? start->q2 q3 Issues with Crystallization? start->q3 emulsion Emulsion Formed? q1->emulsion incomplete_rxn Incomplete Reaction? q2->incomplete_rxn oiling_out Product 'Oiling Out'? q3->oiling_out sol_emulsion Add brine. Allow to stand. Gently swirl. emulsion->sol_emulsion Yes other_extraction Check layer densities. Add more solvent. emulsion->other_extraction No sol_incomplete Optimize reaction conditions. incomplete_rxn->sol_incomplete Yes loss_workup Losses during workup? incomplete_rxn->loss_workup No sol_loss Back-extract aqueous layers. Ensure careful separation. loss_workup->sol_loss Yes other_yield Check for distillation leaks. Avoid overheating. loss_workup->other_yield No sol_oiling Re-heat, add more solvent. Cool slowly. oiling_out->sol_oiling Yes other_cryst Poor crystal formation? Try seeding or scratching. oiling_out->other_cryst No

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Ethyl Cinnamate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl cinnamate (B1238496). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the esterification of cinnamic acid.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of ethyl cinnamate.

Q1: Why is my this compound yield consistently low?

Low yields in this compound synthesis can stem from several factors related to reaction equilibrium, incomplete reactions, or product loss during workup.

  • Reversible Reaction: The esterification of cinnamic acid with ethanol (B145695) is a reversible reaction. To favor the formation of the this compound product, the equilibrium must be shifted to the right. This can be achieved by:

    • Using Excess Alcohol: Employing a large excess of ethanol can drive the reaction forward, in accordance with Le Châtelier's principle. In many protocols, ethanol also serves as the solvent.[1]

    • Water Removal: The removal of water as it is formed is a highly effective strategy to increase yield.[1] This can be accomplished using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[2][3]

  • Suboptimal Temperature: If the reaction temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions.[1]

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification.[1] Ensure proper phase separation and minimize transfers to reduce mechanical losses.

Q2: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to accelerate the rate of esterification.

  • Catalyst Choice and Concentration: The type and amount of catalyst play a crucial role.

    • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are highly effective and can lead to high conversion in shorter reaction times.[4]

    • Heterogeneous Catalysts: While potentially offering easier separation, their activity might be lower than homogeneous catalysts.[4]

    • Increasing Catalyst Loading: A higher concentration of the acid catalyst can shorten the reaction time, particularly in room temperature reactions.[5]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. For instance, in lipase-catalyzed synthesis, increasing the temperature from 10°C to 50°C increased the initial reaction rate 18-fold.[6][7] Microwave-assisted synthesis can also significantly reduce reaction times.[2]

  • Agitation: Adequate stirring is important to ensure proper mixing of reactants and catalyst, leading to a faster reaction.

Q3: I am having difficulty purifying my this compound. What are the best practices?

Effective purification is essential to obtain high-purity this compound.

  • Neutralization and Removal of Unreacted Cinnamic Acid: A standard work-up procedure involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] This step neutralizes the acid catalyst and converts any unreacted cinnamic acid into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.[1]

  • Washing: After the bicarbonate wash, it is good practice to wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[1][8]

  • Distillation and Chromatography:

    • Distillation: Crude this compound can be purified by distillation under reduced pressure.[9]

    • Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is effective.[1][3][10]

Frequently Asked Questions (FAQs)

Q4: What are the common catalysts used for this compound synthesis, and how do they compare?

A variety of catalysts can be used for the esterification of cinnamic acid. The choice of catalyst impacts efficiency, selectivity, and environmental friendliness.[4]

  • Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): Highly effective, often resulting in high yields and short reaction times.[4] However, it requires a neutralization step during work-up and can be corrosive.[4]

    • p-Toluenesulfonic Acid (PTSA): Another effective homogeneous catalyst that provides nearly quantitative conversion.[4]

  • Heterogeneous Catalysts:

    • Preyssler Heteropolyacid: Offers the advantage of easy separation and reusability, aligning with green chemistry principles.[4][11] It demonstrates good stability and can be used for multiple reaction cycles.[4][11]

  • Biocatalysts:

    • Lipases (e.g., Lipozyme TLIM): Provide an environmentally friendly option, operating under mild conditions with high selectivity.[4] Lipozyme TLIM has been shown to produce excellent yields of cinnamic acid esters.[4][6][7]

Q5: What is a typical experimental protocol for Fischer esterification of cinnamic acid to this compound?

The following is a general protocol for the synthesis of this compound via Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

  • Heating: Heat the reaction mixture to reflux and maintain for 1 to 4 hours.[2]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1][2]

    • Neutralize the excess acid and remove unreacted cinnamic acid by washing with a saturated aqueous solution of sodium bicarbonate.[1][2]

    • Wash the organic layer with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.[1][9]

Q6: Are there alternative, greener methods for synthesizing this compound?

Yes, several greener alternatives to traditional acid-catalyzed esterification exist.

  • Enzymatic Esterification: The use of lipases as biocatalysts offers a sustainable route with high selectivity under mild reaction conditions.[4] Lipozyme TLIM-catalyzed synthesis in isooctane (B107328) has achieved a maximum yield of 99%.[6][7]

  • Heterogeneous Catalysis: The use of reusable solid acid catalysts, such as Preyssler heteropolyacid, simplifies product purification and reduces waste.[4][11]

  • Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and energy consumption.[2]

  • Sonochemical Synthesis: The use of ultrasonic waves can also lead to excellent yields in shorter reaction times compared to classical methods.[12] A study reported a 96.61% yield of this compound using this method.[12]

Data Presentation

Table 1: Comparison of Catalysts for Cinnamic Acid Esterification

Catalyst TypeCatalystAlcoholSolventTemperature (°C)Time (h)Yield/Conversion (%)Reference
Homogeneous Sulfuric Acid (H₂SO₄)MentholEther60596.38 (Yield)[4]
Sulfuric Acid (H₂SO₄)Ethanol-60184.42 (Conversion)[4]
Hydrochloric Acid (HCl)Methanol-60134.40 (Conversion)[4]
p-Toluenesulfonic acid (PTSA)GlycerolSolvent-free140-160-Almost quantitative conversion[4]
Heterogeneous Preyssler Heteropolyacidn-Butanol-90-120-Kinetic data available[4]
Biocatalyst Lipozyme TLIMBenzyl AlcoholIsooctaneOptimized-Excellent yields[4]

Table 2: Synthesis of Mthis compound under Various Conditions

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid75MethanolReflux1 h94[2]
Sulfuric Acid50MethanolReflux1.5 h99[2]
Sulfuric Acid50Methanol (0.45 M)110 (Microwave)2 min97[2]
p-Toluenesulfonic Acid (p-TSA)50Methanol (0.45 M)110 (Microwave)2 min91[2]

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

This protocol provides a general method for the synthesis of this compound.

  • Reactants and Reagents:

    • trans-Cinnamic acid

    • Anhydrous ethanol (large excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Diethyl ether or ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 1 to 4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted cinnamic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation under reduced pressure or column chromatography.[1][2]

Protocol 2: Microwave-Assisted Synthesis of Mthis compound

This protocol is for the rapid synthesis of mthis compound and can be adapted for this compound.

  • Reactants and Reagents:

    • trans-Cinnamic acid

    • Methanol (to achieve a 0.45 M solution)

    • Concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %)

  • Procedure:

    • In a microwave reaction vessel, combine trans-cinnamic acid, methanol, and the acid catalyst.

    • Seal the vessel and heat in a microwave reactor at 110°C for 2 minutes.

    • After the reaction, allow the vessel to cool to below 55°C.

    • Follow the work-up procedure as described in Protocol 1 (steps 6-10) to isolate and purify the mthis compound.[2]

Protocol 3: Enzymatic Esterification using Lipozyme TLIM

This protocol describes a greener synthesis of a cinnamic acid ester.

  • Reactants and Reagents:

    • Cinnamic acid

    • Ethanol

    • Lipozyme TLIM (immobilized lipase)

    • Isooctane (solvent)

  • Procedure:

    • Dissolve cinnamic acid and ethanol in isooctane.

    • Add the immobilized lipase (B570770) to the reaction mixture.

    • The reaction is carried out under specific conditions of temperature and water activity to optimize enzyme performance.[4] For this compound, optimal conditions can lead to a 99% yield.[6][7]

    • Monitor the formation of this compound.

    • After the reaction, the enzyme can be filtered off and potentially reused. The product is then isolated from the solvent.

Visualizations

experimental_workflow start Start: Reactants reactants Cinnamic Acid + Ethanol + Catalyst start->reactants reaction Reaction (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield problem Low Yield of this compound cause1 Reversible Reaction Equilibrium problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Product Loss During Work-up problem->cause3 solution1a Use Excess Ethanol cause1->solution1a solution1b Remove Water (Dean-Stark) cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution2c Check Catalyst Activity cause2->solution2c solution3 Careful Extraction & Purification cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Ethyl Cinnamate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of ethyl cinnamate (B1238496) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing ethyl cinnamate and their scale-up implications?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzymatic esterification.

  • Fischer-Speier Esterification : This is an acid-catalyzed reaction between cinnamic acid and ethanol (B145695). While it is a cost-effective and well-established method, its reversible nature presents challenges in achieving high yields on a large scale. Key scale-up considerations include:

    • Efficient Water Removal : To drive the reaction equilibrium towards the product, continuous removal of water is crucial.

    • Catalyst Management : Handling and neutralizing corrosive acid catalysts like sulfuric acid at an industrial scale requires careful material selection and waste management protocols.

    • Byproduct Formation : At higher temperatures, side reactions such as the formation of di-ethyl ether can occur.

  • Enzymatic Esterification : This method utilizes lipases as biocatalysts and offers high selectivity under milder reaction conditions, often resulting in a purer product.[1] Scale-up challenges include:

    • Enzyme Stability and Reusability : Maintaining enzyme activity over multiple cycles is critical for economic viability.[2]

    • Mass Transfer Limitations : Ensuring efficient mixing of the enzyme (often immobilized) with the substrates in a large reactor can be challenging.

    • Downstream Processing : Separating the product from the aqueous reaction medium and the enzyme requires efficient extraction and purification techniques.

Q2: My reaction yield is significantly lower upon scale-up. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Water Removal (Fischer Esterification) : The increased volume-to-surface area ratio in larger reactors can make water removal less efficient, hindering the forward reaction.

  • Poor Mixing and Mass Transfer : Inadequate agitation in large reactors can lead to localized temperature and concentration gradients, resulting in incomplete reactions and increased byproduct formation.

  • Enzyme Deactivation (Enzymatic Esterification) : Shear stress from mechanical agitation in large reactors or suboptimal temperature and pH control can lead to the deactivation of the lipase (B570770).

  • Substrate or Product Inhibition : High concentrations of substrates or the product can inhibit enzyme activity, a factor that may not be apparent at the lab scale.

Q3: What are the common impurities encountered during the large-scale production of this compound?

A3: The purity profile of this compound can change during scale-up. Common impurities include:

  • Unreacted Cinnamic Acid and Ethanol : Due to incomplete reaction.

  • Byproducts from Side Reactions : In Fischer esterification, this can include diethyl ether. In enzymatic synthesis, side products can arise from the degradation of the substrate or product.

  • Residual Solvents : From the reaction or extraction process.

  • Catalyst Residues : Traces of the acid catalyst or leached components from the immobilized enzyme support.

Q4: What are the critical safety considerations for scaling up this compound production?

A4: Safety is a primary concern during scale-up.

  • Flammability : Ethanol and other organic solvents used in the process are flammable. Large-scale storage and handling require appropriate fire safety measures.

  • Corrosivity : Strong acids like sulfuric acid used in Fischer esterification are corrosive and require specialized handling and equipment.[3]

  • Pressure Build-up : Esterification reactions can be exothermic, and inadequate heat removal in a large reactor can lead to a temperature runaway and pressure build-up.

  • Personal Protective Equipment (PPE) : Ensure all personnel are equipped with appropriate PPE, including safety goggles, gloves, and lab coats.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up of this compound production.

Problem Potential Cause Troubleshooting Steps
Low Yield in Fischer Esterification Equilibrium Limitation due to Water Presence - Implement azeotropic distillation with a Dean-Stark trap to continuously remove water. - Use a large excess of ethanol to shift the equilibrium towards the product.[5] - Consider using a solid acid catalyst (e.g., ion-exchange resin) to simplify water removal and catalyst separation.[3]
Inadequate Mixing - Optimize the agitator design and speed to ensure homogenous mixing. - Use baffles in the reactor to improve turbulence.
Low Yield in Enzymatic Esterification Enzyme Deactivation - Use immobilized lipase to improve stability and facilitate reuse.[1] - Optimize reaction temperature and pH for the specific lipase used.[6] - Reduce shear stress by using a gentle agitation system.
Mass Transfer Limitations - Increase the surface area of the immobilized enzyme. - Optimize the flow rate if using a packed-bed reactor.
Product Purity Issues Presence of Unreacted Starting Materials - Increase reaction time or temperature (within optimal range). - Improve water removal (for Fischer esterification).
Byproduct Formation - Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. - Purify the crude product using fractional distillation under reduced pressure or recrystallization.
Phase Separation Problems During Extraction Emulsion Formation - In enzymatic synthesis, residual proteins can cause emulsions. Consider a pre-treatment step like centrifugation or filtration. - Adjust the pH of the aqueous phase. - Add a salt (brining out) to break the emulsion.

Experimental Protocols

Protocol 1: Scale-Up of Fischer Esterification with Azeotropic Water Removal

Objective: To synthesize this compound from cinnamic acid and ethanol on a larger scale with efficient water removal.

Materials:

  • Cinnamic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large reaction vessel with a mechanical stirrer, heating mantle, and temperature probe

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with cinnamic acid, excess anhydrous ethanol, and toluene.

  • Begin stirring and gently heat the mixture.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Attach the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by using techniques like TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Scale-Up of Enzymatic Esterification using Immobilized Lipase

Objective: To synthesize this compound using an immobilized lipase in a stirred-tank reactor.

Materials:

  • Cinnamic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., isooctane (B107328) or solvent-free)[6]

  • Phosphate buffer (for pH control if necessary)

Equipment:

  • Jacketed stirred-tank reactor with temperature and pH control

  • Mechanical stirrer with a low-shear impeller

  • Filtration system to recover the immobilized enzyme

  • Extraction and distillation setup for product purification

Procedure:

  • Add the organic solvent (if used), cinnamic acid, and ethanol to the reactor.

  • Bring the mixture to the optimal reaction temperature for the chosen lipase (e.g., 50-60°C).[6]

  • Add the immobilized lipase to the reactor.

  • Start gentle agitation to keep the enzyme suspended without causing significant shear stress.

  • Monitor the reaction progress by taking samples and analyzing them using GC or HPLC.

  • Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Isolate the this compound from the reaction mixture by solvent extraction followed by distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fischer Esterification

Troubleshooting_Fischer_Esterification start Low Yield in Fischer Esterification Scale-Up check_water Is water being effectively removed? start->check_water check_mixing Is the reaction mixture homogenous? check_water->check_mixing Yes implement_dean_stark Implement/Optimize Dean-Stark trap for azeotropic distillation. check_water->implement_dean_stark No check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes optimize_agitation Optimize agitator speed and design. check_mixing->optimize_agitation No check_byproducts Are significant byproducts being formed? check_temp->check_byproducts Yes adjust_temp Adjust temperature. (Higher temp increases rate but may also increase byproducts). check_temp->adjust_temp No purification Improve downstream purification to isolate the product. check_byproducts->purification Yes end_good Yield Improved check_byproducts->end_good No increase_ethanol Increase excess of ethanol. implement_dean_stark->increase_ethanol increase_ethanol->end_good optimize_agitation->end_good adjust_temp->end_good purification->end_good

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Experimental Workflow for Enzymatic Production and Purification

Enzymatic_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification reactants Cinnamic Acid + Ethanol + Solvent reactor Stirred-Tank Reactor with Immobilized Lipase reactants->reactor filtration Filtration reactor->filtration enzyme_recycle Recycle Immobilized Enzyme filtration->enzyme_recycle crude_product Crude Product Mixture filtration->crude_product extraction Solvent Extraction crude_product->extraction distillation Vacuum Distillation extraction->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for enzymatic this compound production and purification.

References

Technical Support Center: Preventing Polymerization of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of ethyl cinnamate (B1238496) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is ethyl cinnamate, and why is its polymerization a concern?

This compound is an ester of cinnamic acid and ethanol (B145695), widely used in fragrances, flavorings, and as a precursor in pharmaceutical synthesis. Polymerization is the process where individual this compound molecules (monomers) link together to form long chains (polymers). This is a concern because it changes the chemical and physical properties of the substance, rendering it impure and potentially unusable for its intended application. The formation of polymers can appear as an increase in viscosity, the formation of a gel, or the appearance of solid precipitates.

Q2: What causes this compound to polymerize?

The polymerization of this compound can be initiated by several factors, primarily through two mechanisms:

  • Photopolymerization: Exposure to ultraviolet (UV) light, including sunlight, can trigger a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamate molecules.

  • Free Radical Polymerization: This can be initiated by heat, contaminants (like metal ions), or the presence of peroxides. Free radicals are highly reactive species that can start a chain reaction of polymerization.[1]

Q3: How can I visually tell if my this compound has started to polymerize?

Signs of polymerization include:

  • Increased viscosity of the liquid.

  • The formation of a gel-like substance.

  • The appearance of solid white or translucent particles or films.

  • A decrease in the characteristic odor of the monomer.

If you observe any of these changes, it is likely that polymerization has begun.

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added in small amounts to monomers to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization process.[1] By reacting with and neutralizing these radicals, they effectively stop the chain reaction before it can begin. For phenolic inhibitors like hydroquinone (B1673460) (HQ) and its derivatives, the presence of a small amount of oxygen is often necessary for them to be effective.[1]

Troubleshooting Guide

If you suspect your this compound is polymerizing, consult the following guide to diagnose and address the issue.

Problem Potential Cause Recommended Action
Increased viscosity or gel formation upon opening a new bottle. The product may have been exposed to heat or light during shipping or prior storage.Contact the supplier immediately to report the issue and request a replacement. Do not use the product.
The sample thickens or forms solids after a short period of use in the lab. Exposure to ambient light (especially sunlight) or heat sources in the laboratory.Store the working container in a dark, cool place when not in use. Use an amber glass bottle or wrap the container in aluminum foil to block UV light.
Polymerization occurs during long-term storage. Depletion of the inhibitor over time, or improper storage conditions (e.g., elevated temperature, exposure to light).Ensure storage at the recommended temperature (2-8°C is often suggested). If storing for extended periods, consider adding a supplementary inhibitor.
Rapid polymerization after purification to remove the inhibitor. The monomer is now highly susceptible to polymerization without the inhibitor.Use the purified this compound immediately after preparation. If storage is necessary, it must be done under inert atmosphere, in the dark, and at low temperatures, but this is not recommended.

Storage and Handling Recommendations

Proper storage is the most critical factor in preventing the polymerization of this compound.

Parameter Recommendation Rationale
Temperature Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.Reduces the rate of thermally induced free radical formation.
Light Store in an amber glass bottle or a container opaque to UV light. Avoid exposure to direct sunlight.Prevents photopolymerization ([2+2] cycloaddition).
Atmosphere For uninhibited this compound, an inert atmosphere (e.g., nitrogen or argon) can help. However, for this compound stabilized with phenolic inhibitors (like MEHQ or HQ), a small amount of oxygen (air in the headspace) is necessary for the inhibitor to function effectively.[1]Oxygen can initiate polymerization but is also required for many common inhibitors to work. Follow the supplier's specific storage instructions.
Container Use tightly sealed glass or other non-reactive containers.Prevents contamination and evaporation of the monomer.
Inhibitors Ensure the this compound contains an appropriate inhibitor if it is to be stored for an extended period.Scavenges free radicals that can initiate polymerization.

Common Polymerization Inhibitors

Several inhibitors are effective for unsaturated esters like this compound. The choice of inhibitor and its concentration depends on the required shelf life and the storage conditions.

Inhibitor Abbreviation Typical Concentration Range (ppm) Mechanism of Action
HydroquinoneHQ100 - 1000Free radical scavenger (requires oxygen).[1]
Monomethyl Ether of HydroquinoneMEHQ10 - 500Free radical scavenger (requires oxygen).[1]
Butylated HydroxytolueneBHT100 - 1000Phenolic antioxidant and free radical scavenger.

Note: The optimal concentration can vary. It is always best to consult the supplier's specifications or perform stability studies for your specific application.

Experimental Protocols

Protocol 1: Adding a Polymerization Inhibitor to this compound for Long-Term Storage

This protocol describes how to add a stock solution of an inhibitor to this compound.

Materials:

  • This compound

  • Selected inhibitor (e.g., MEHQ or BHT)

  • Anhydrous ethanol (or another suitable solvent in which both this compound and the inhibitor are soluble)

  • Amber glass storage bottle

  • Micropipette or analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare an Inhibitor Stock Solution:

    • Accurately weigh a small amount of the inhibitor (e.g., 100 mg of MEHQ).

    • Dissolve it in a precise volume of anhydrous ethanol (e.g., 10 mL) to create a concentrated stock solution (in this example, 10 mg/mL).

  • Calculate the Required Volume of Stock Solution:

    • Determine the desired final concentration of the inhibitor in your this compound (e.g., 200 ppm of MEHQ).

    • For 100 g of this compound, 200 ppm corresponds to 20 mg of MEHQ.

    • Using the stock solution from step 1, the required volume would be 2 mL.

  • Add the Inhibitor to this compound:

    • Place the this compound in the amber glass storage bottle.

    • Using a micropipette, add the calculated volume of the inhibitor stock solution to the this compound.

  • Ensure Thorough Mixing:

    • Tightly seal the bottle and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the solution is homogeneous.

  • Label and Store:

    • Clearly label the bottle with the name of the compound, the added inhibitor, its concentration, and the date.

    • Store the stabilized this compound under the recommended conditions (cool, dark, and with appropriate headspace).

Protocol 2: Monitoring for the Onset of Polymerization using Viscometry

A simple way to monitor for the early stages of polymerization is to measure the viscosity of the this compound over time.

Materials:

  • Viscometer (e.g., a simple glass capillary viscometer or a rotational viscometer)

  • Temperature-controlled bath

  • This compound sample

Procedure:

  • Establish a Baseline:

    • Measure the viscosity of a fresh, unpolymerized sample of this compound at a constant, recorded temperature. This will serve as your baseline (t=0) reading.

  • Periodic Measurements:

    • At regular intervals (e.g., weekly or monthly, depending on storage conditions), take a small aliquot of the stored this compound.

    • Allow the sample to equilibrate to the same temperature used for the baseline measurement.

    • Measure the viscosity of the sample.

  • Data Analysis:

    • Plot the viscosity as a function of time.

    • A significant increase in viscosity over time is a strong indicator that polymerization is occurring.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_monomer Monomer cluster_polymerization Polymerization UV_Light UV Light / Sunlight EC_Monomer This compound (Monomer) UV_Light->EC_Monomer [2+2] Cycloaddition Heat Heat Heat->EC_Monomer Free Radical Formation Contaminants Contaminants (e.g., metal ions) Contaminants->EC_Monomer Free Radical Formation Polymer Poly(this compound) (Polymer) EC_Monomer->Polymer Propagation

Caption: Pathways leading to the polymerization of this compound.

Inhibition_Mechanism Initiator Initiator (Heat, Light, etc.) Monomer This compound Monomer Initiator->Monomer Free_Radical Free Radical (R•) Monomer->Free_Radical Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Polymerization Free_Radical->Monomer Polymerization Inhibitor Inhibitor (e.g., MEHQ) Free_Radical->Inhibitor Inhibition Stable_Product Stable, Non-Reactive Product Inhibitor->Stable_Product Inhibition

Caption: General mechanism of free radical polymerization and inhibition.

Troubleshooting_Workflow Start Suspicion of Polymerization Visual_Check Visual Inspection: - Increased Viscosity? - Gel/Solid Formation? Start->Visual_Check Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? Visual_Check->Check_Storage Yes No_Issue No Obvious Signs Continue Monitoring Visual_Check->No_Issue No Check_Age Check Age and Inhibitor Status Check_Storage->Check_Age Conditions OK Improve_Storage Improve Storage: - Refrigerate - Protect from Light Check_Storage->Improve_Storage Conditions Not OK Discard Discard Product and Review Procedures Check_Age->Discard Significant Polymerization Add_Inhibitor Consider Adding Fresh Inhibitor Check_Age->Add_Inhibitor Old Stock Improve_Storage->Discard Add_Inhibitor->Improve_Storage

Caption: Troubleshooting workflow for suspected this compound polymerization.

References

Troubleshooting low conversion rates in ethyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cinnamate (B1238496) Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of ethyl cinnamate via Fischer esterification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering direct solutions to specific experimental problems.

Q1: My this compound synthesis has a consistently low yield. What are the primary causes?

Low yields in the Fischer esterification of cinnamic acid are often due to the reversible nature of the reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus limiting the formation of the ester.[1] Other significant factors include:

  • Presence of Water: Any moisture in the reactants (cinnamic acid, ethanol) or the solvent can hinder the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will lead to a slow or incomplete reaction.[1]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can promote side reactions.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.

  • Product Loss During Work-up: Significant amounts of this compound can be lost during the extraction and purification phases.[1]

Q2: How can I improve the yield of my esterification reaction?

To drive the reaction toward the product and enhance the yield, several strategies can be implemented:

  • Use of Excess Alcohol: Employing a large excess of ethanol (B145695) will shift the equilibrium to favor the formation of this compound, in accordance with Le Châtelier's principle. Often, ethanol can also serve as the reaction solvent.[1]

  • Removal of Water: Actively removing water as it is formed is a very effective method to improve yield.[1] This can be achieved by:

    • Utilizing a Dean-Stark apparatus for azeotropic removal of water.[1]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[1]

Q3: My reaction mixture has turned dark brown or black. What does this indicate?

A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid.[1] This is more probable under harsh acidic conditions and at elevated temperatures. To mitigate this, consider using milder reaction conditions, such as a lower temperature or an alternative, less aggressive acid catalyst. Ensure the reaction is maintained at a gentle reflux and not being overheated.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and efficient technique for monitoring the esterification progress.[1] By spotting the reaction mixture alongside the cinnamic acid starting material on a TLC plate, you can visualize the consumption of the acid and the formation of the less polar ester, which will have a higher Rf value.[1]

Q5: What are typical reaction times for this compound synthesis?

Reaction times can vary from 1 to 12 hours, depending on the specific alcohol used, the reaction temperature, and the catalyst.[1] It is highly recommended to monitor the reaction's progress by TLC to determine the optimal reaction time for your specific conditions.[1]

Q6: What is a standard work-up procedure for this reaction?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.[1]

  • Diluting the mixture with an organic solvent like diethyl ether or ethyl acetate.[1]

  • Neutralizing the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[1]

  • Washing the organic layer with brine.[1]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filtering to remove the drying agent.[1]

  • Concentrating the organic solution under reduced pressure to obtain the crude ester.[1]

Q7: What are common impurities in the final product and how can they be removed?

Common impurities include unreacted cinnamic acid, residual ethanol, and byproducts from side reactions. Purification can be achieved through:

  • Column Chromatography: This is a highly effective method for separating the less polar this compound from the more polar cinnamic acid. A suitable eluent is a mixture of hexane (B92381) and ethyl acetate.[1]

  • Distillation: The final product can be distilled to achieve high purity.[2]

Data Presentation

The following tables summarize quantitative data from various synthesis protocols for this compound, providing a comparison of reaction conditions and their resulting yields.

Table 1: Comparison of Catalysts and Yields for this compound Synthesis

CatalystReactant Ratio (Cinnamic Acid:Ethanol)Reaction Time (hours)Yield (%)Reference
Concentrated H₂SO₄Not specifiedNot specifiedLow (industrial process)[3]
Cation Exchange ResinNot specifiedNot specifiedRelatively low[3]
Heteropoly Acid (Microwave)Not specifiedNot specified95[3]
FeCl₃ on PVC resinNot specifiedNot specified80[3]
Ammonium Iron SulfateNot specifiedNot specified94[3]
CaSO₄·0.5H₂O1:6.3614.5589.42[3]
Lipozyme TLIMNot specified2499[4]
Concentrated H₂SO₄ (Sonochemical)0.03 mol : 25 mL0.67 (40 minutes)96.61[5][6]

Table 2: Effect of Reaction Conditions on Yield

ParameterConditionYield (%)NotesReference
Alcohol Amount No excess alcohol55-60Consistently lower yields.[2]
Slight excess of sodium (in a different synthesis method)~60Using one equivalent of sodium.[2]
>1 equivalent of sodium68-74Maximum yield obtained.[2]
10-15 cc of absolute alcoholLoweredToo much alcohol can decrease yield.[2]
Temperature 10°CLowInitial reaction rate is low.[7]
50°CIncreased 6.2 times from 10°CThe initial reaction rate increased 18-fold.[7]
0-5°C68-74Optimal for a specific Claisen condensation method.[2]
>10°CDecreasedHigher temperatures can lead to side reactions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Standard Fischer Esterification with Sulfuric Acid

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.[1]

  • Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 5-10 mol%) of concentrated sulfuric acid.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[1]

  • Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted cinnamic acid. Follow with a brine wash.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

Protocol 2: Sonochemical Synthesis of this compound

  • Reaction Setup: In a conical flask, combine cinnamic acid (0.03 mol), 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[5][6]

  • Sonication: Place the flask in a sonicator and irradiate for 40 minutes at 60°C.[5][6]

  • Solvent Removal: Evaporate the excess ethanol under reduced pressure.[5][6]

  • Work-up: Add saturated sodium bicarbonate solution to the residue until the pH is between 8 and 10. Extract the product with ether.[5][6]

  • Drying and Isolation: Dry the ether phase with anhydrous magnesium sulfate and then evaporate the ether under vacuum to yield the pure ester.[5][6] A yield of 96.61% has been reported for this method.[5][6]

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting low conversion rates of this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed Equilibrium Is the reaction at equilibrium? Start->Equilibrium Water Is water being removed? Equilibrium->Water No Excess_EtOH Is excess ethanol being used? Equilibrium->Excess_EtOH No Reaction_Conditions Check Reaction Conditions Equilibrium->Reaction_Conditions Yes Dean_Stark Implement Dean-Stark or add drying agent Water->Dean_Stark Increase_EtOH Increase ethanol ratio Excess_EtOH->Increase_EtOH Dean_Stark->Equilibrium End Yield Improved Dean_Stark->End Increase_EtOH->Equilibrium Increase_EtOH->End Temperature Is temperature optimal? Reaction_Conditions->Temperature Catalyst Is catalyst concentration sufficient? Temperature->Catalyst Yes Adjust_Temp Adjust temperature (gentle reflux) Temperature->Adjust_Temp No Time Is reaction time adequate? Catalyst->Time Yes Increase_Catalyst Increase catalyst loading Catalyst->Increase_Catalyst No Increase_Time Increase reaction time and monitor by TLC Time->Increase_Time No Workup Review Work-up Procedure Time->Workup Yes Adjust_Temp->Reaction_Conditions Adjust_Temp->End Increase_Catalyst->Reaction_Conditions Increase_Catalyst->End Increase_Time->Reaction_Conditions Increase_Time->End Extraction Are there losses during extraction? Workup->Extraction Purification Are there losses during purification? Extraction->Purification No Optimize_Extraction Optimize extraction technique Extraction->Optimize_Extraction Yes Optimize_Purification Optimize purification method Purification->Optimize_Purification Yes Side_Reactions Check for Side Reactions Purification->Side_Reactions No Optimize_Extraction->Workup Optimize_Extraction->End Optimize_Purification->Workup Optimize_Purification->End Dark_Color Is the mixture dark? Side_Reactions->Dark_Color Milder_Conditions Use milder conditions (lower temp, different catalyst) Dark_Color->Milder_Conditions Yes Dark_Color->End No Milder_Conditions->Side_Reactions Milder_Conditions->End

Caption: Troubleshooting workflow for low this compound yield.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Cinnamic_Acid Cinnamic_Acid Protonation Protonation of Carbonyl Cinnamic_Acid->Protonation Ethanol Ethanol Attack Nucleophilic Attack by Ethanol Ethanol->Attack Acid_Catalyst Acid_Catalyst Acid_Catalyst->Protonation Protonation->Attack Proton_Transfer Proton Transfer Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Ethyl_Cinnamate Ethyl_Cinnamate Deprotonation->Ethyl_Cinnamate Regenerated_Catalyst Regenerated_Catalyst Deprotonation->Regenerated_Catalyst

Caption: Fischer esterification signaling pathway for this compound.

Experimental_Workflow Reactants 1. Combine Reactants (Cinnamic Acid, Ethanol, Catalyst) Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup 3. Work-up (Quench, Extract, Wash) Reaction->Workup Purification 4. Purification (Column Chromatography or Distillation) Workup->Purification Product 5. Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

References

Effect of different catalysts on ethyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cinnamate (B1238496) Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cinnamate. The information is designed to address specific experimental issues and provide detailed protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: General Issues

Question: My reaction yield is consistently low. What are the common factors I should investigate? Answer: Low yields in this compound synthesis can arise from several factors, regardless of the specific method used. Here are the primary aspects to check:

  • Reagent Purity: Ensure all starting materials are pure and dry. Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid if exposed to air, and residual water can interfere with many catalysts, especially in Fischer and Grignard reactions.[1] For the Claisen condensation, using high-purity ethyl acetate (B1210297) (99.5%) and oxide-free sodium is critical for achieving maximum yield.[2]

  • Reaction Conditions: Verify that the reaction temperature, time, and stirring rate are optimal for your chosen catalyst and scale. For instance, the Perkin reaction, a method for synthesizing the cinnamic acid precursor, requires high temperatures (around 180°C) and several hours to reach completion.[1]

  • Catalyst Activity: The catalyst may be deactivated or used in insufficient quantity. For enzymatic reactions, ensure the correct temperature, pH, and solvent are used to maintain the lipase's activity.[3][4] For metal-based catalysts, ensure they are handled under an inert atmosphere if they are air-sensitive.[1]

  • Moisture Control: Many reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.[1]

Question: I'm observing unexpected byproducts in my final product. What are the likely side reactions? Answer: The nature of byproducts depends on the synthetic route:

  • Fischer Esterification: If using ethyl acetate as a co-solvent, you might see competitive reactions.[5] Incomplete reaction will leave unreacted cinnamic acid and ethanol (B145695).

  • Wittig Reaction: While generally clean, side reactions can lead to the formation of triphenylphosphine (B44618) oxide, which must be separated during purification. The reaction can also produce both E (trans) and Z (cis) isomers, though a stabilized ylide favors the E isomer.[6]

  • Claisen Condensation: Self-condensation of benzaldehyde or ethyl acetate can occur, especially with improper temperature control. The formation of a reddish substance on the sodium particles is a normal indicator that the reaction has started.[2]

Category 2: Catalyst-Specific Issues

Question: When using sulfuric acid for Fischer esterification, my reaction mixture turns dark and I get a low yield. What's happening? Answer: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or polymerization of organic materials, especially at higher temperatures.

  • Troubleshooting:

    • Control Temperature: Maintain the recommended reaction temperature. Overheating can promote side reactions and decomposition.

    • Catalyst Amount: Use the minimum effective amount of sulfuric acid. An excess can lead to more byproducts.

    • Alternative Catalysts: Consider milder solid acid catalysts like cation exchange resins or specific inorganic salts like ammonium (B1175870) iron sulfate, which have been shown to produce high yields (94%).[7]

Question: My enzymatic synthesis using lipase (B570770) is very slow and the conversion rate is poor. How can I optimize it? Answer: Enzymatic reactions are highly sensitive to their environment. Key parameters to optimize include:

  • Enzyme Choice: Different lipases exhibit vastly different efficiencies. For example, Lipozyme TLIM can achieve a 99% yield, while Novozym 435 may only yield 35.2% under similar conditions.[3][4][8]

  • Solvent (Reaction Medium): The choice of solvent is critical. Isooctane (B107328) has been shown to be a highly effective medium for this reaction.[3][4]

  • Water Activity: While the reaction is an esterification (removes water), a minimal amount of water is often necessary to maintain the enzyme's conformational activity.

  • Temperature: Increasing the temperature can significantly boost the reaction rate. For Lipozyme TLIM, increasing the temperature from 10°C to 50°C was found to increase the initial reaction rate 18-fold.[4]

  • Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can shift the equilibrium towards the product.

Question: In the Claisen condensation, the reaction with sodium metal is sluggish or fails to initiate. What could be the problem? Answer: The reactivity of sodium is paramount in this reaction.

  • Troubleshooting:

    • Sodium Purity: A layer of sodium oxide on the metal will prevent it from reacting. Use clean sodium, cut into small pieces or powdered under an inert solvent like xylene for a larger surface area.[2]

    • Efficient Stirring: Very efficient stirring is required to break up the molten sodium into fine particles, which greatly accelerates the reaction.[2]

    • Reagent Quality: The grade of ethyl acetate is very important. Use absolute (99.5%) ethyl acetate.[2]

    • Initiation: The reaction is initiated by the addition of benzaldehyde and should be maintained at a low temperature (0-5°C).[2]

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for various catalysts used in the synthesis of this compound, allowing for easy comparison of their effectiveness.

Catalyst / MethodReactantsYield (%)Reaction TimeKey Conditions / Notes
Lipozyme TLIM Cinnamic Acid, Ethanol99%24 hoursEnzymatic method in isooctane at 50°C.[3][4]
Sulfuric Acid (Sonochemical) Cinnamic Acid, Ethanol96.61%N/AUltrasound-assisted Fischer esterification.[9][10][11]
Heteropoly Acid (Microwave) Cinnamic Acid, Ethanol95%N/AMicrowave-assisted, uses molecular sieves.[7]
Ammonium Iron Sulfate Cinnamic Acid, Ethanol94%N/AInorganic salt catalyst.[7]
Calcium Sulfate Hemihydrate Cinnamic Acid, Ethanol89.42%~14.5 hoursMolar ratio of acid to ethanol is 1:6.36.[7]
Iron Chloride on PVC Cinnamic Acid, Ethanol80%N/ASupported inorganic salt catalyst.[7]
Sodium Metal (Claisen) Benzaldehyde, Ethyl Acetate68-74%~3 hoursReaction temperature held at 0-5°C.[2]
Porcine Pancreatic Lipase Cinnamic Acid, Ethanol55%27 hoursEnzymatic method.[8]
Novozym 435 Cinnamic Acid, Ethanol35.2%96 hoursEnzymatic method, showing lower efficiency here.[8]
Wittig Reaction Benzaldehyde, PhosphoraneN/A15 minutesSolvent-free method; yield depends on purification.[12]

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Metal

This procedure is a modification of the classic Claisen reaction.[2]

  • Sodium Preparation: In a 2-L two-necked flask equipped with a mechanical stirrer and reflux condenser, place 400 cc of dry xylene and 29 g of clean sodium. Heat the flask in an oil bath until the sodium melts. Start the stirrer to break the sodium into very fine particles. Remove the oil bath and continue stirring until the sodium solidifies. Pour off the xylene.

  • Reaction Setup: To the powdered sodium, add 460 cc of absolute ethyl acetate containing 3-4 cc of absolute ethyl alcohol. Cool the flask to 0°C.

  • Addition of Benzaldehyde: Slowly add 106 g of pure benzaldehyde from a separatory funnel over 1.5-2 hours while stirring vigorously. Maintain the temperature between 0°C and 5°C. The reaction starts as indicated by a reddish substance forming on the sodium.

  • Reaction Completion: Continue stirring for about one hour after all the benzaldehyde has been added, or until most of the sodium has reacted.

  • Workup: Add 90-95 cc of glacial acetic acid, followed by careful dilution with water. Separate the ester layer. Extract the aqueous layer with 25-50 cc of ethyl acetate.

  • Purification: Combine the organic portions, wash with 300 cc of 6 N hydrochloric acid, and dry with sodium sulfate. Distill off the ethyl acetate on a water bath. The remaining liquid is distilled under reduced pressure. The this compound fraction boils at 128–133°/6 mm. The expected yield is 120–130 g (68–74%).

Protocol 2: Solvent-Free Wittig Reaction

This procedure provides an environmentally friendly alternative to traditional Wittig reactions.[6][12]

  • Preparation: In a dry 5 mL conical vial, weigh your starting mass of benzaldehyde.

  • Reagent Calculation: The stoichiometric ratio of benzaldehyde to (carbethoxymethylene)triphenylphosphorane (B24862) is 1:1.15. Calculate the required mass of the phosphorane reagent based on your benzaldehyde mass.

  • Mixing: Add the solid phosphorane reagent to the vial containing benzaldehyde. Add a magnetic spin vane.

  • Reaction: Stir the mixture at room temperature for 15 minutes. The mixture will solidify. Periodically scrape the solid from the sides of the vial.

  • Extraction: Add 1.5 mL of hexanes to the vial and stir to dissolve the this compound product.

  • Purification: Filter the mixture through a cotton-plugged pipet into a clean, pre-weighed conical vial to separate the product from the triphenylphosphine oxide byproduct. Repeat the extraction with another 1.5 mL of hexanes.

  • Isolation: Evaporate the hexanes on a hotplate (85-90°C) to yield the final product. Weigh the vial to determine the yield.

Protocol 3: Sonochemical Synthesis using Sulfuric Acid

This method uses ultrasound to accelerate the Fischer esterification.[9][10]

  • Mixing: In a conical flask, mix cinnamic acid (0.03 mol), 25 mL of ethanol, and concentrated sulfuric acid (1 mL).

  • Sonication: Place the flask in an ultrasonic bath (e.g., Bransonic CPX1800H-E type) and sonicate. The reaction time is significantly reduced compared to classical heating methods.

  • Workup and Purification: After the reaction is complete (monitored by TLC), proceed with a standard aqueous workup to neutralize the acid and extract the ester with a suitable solvent like ether. Dry the organic layer with a drying agent (e.g., magnesium sulfate).

  • Isolation: Evaporate the solvent to obtain the crude product. Further purification can be done via distillation or chromatography. A yield of 96.61% has been reported for this method.[9]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification cluster_analysis 5. Analysis Reagents Select & Purify Reactants Catalyst Select Catalyst (Acid, Base, Enzyme) Glassware Dry Glassware Mixing Combine Reactants & Catalyst Conditions Set Conditions (Temp, Time, Stirring) Mixing->Conditions Monitoring Monitor Progress (TLC, GC) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na2SO4/ MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Distillation or Chromatography) Evaporate->Purify Analyze Characterize Product (NMR, IR, GC-MS) Purify->Analyze cluster_prep cluster_prep cluster_prep->Mixing

Caption: General experimental workflow for this compound synthesis.

Synthesis_Pathways CinnamicAcid Cinnamic Acid + Ethanol Fischer Fischer Esterification (H2SO4, Enzymes, etc.) CinnamicAcid->Fischer Benzaldehyde_EA Benzaldehyde + Ethyl Acetate Claisen Claisen Condensation (Sodium) Benzaldehyde_EA->Claisen Benzaldehyde_Ylide Benzaldehyde + Phosphonium Ylide Wittig Wittig Reaction Benzaldehyde_Ylide->Wittig Product This compound Fischer->Product Claisen->Product Wittig->Product

Caption: Major synthetic pathways to produce this compound.

References

Removal of residual starting materials from ethyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the removal of residual starting materials from ethyl cinnamate (B1238496). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of ethyl cinnamate.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating if the reaction is sluggish.
Loss of product during extraction.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure all the this compound is recovered from the aqueous layer.
Inefficient distillation.Ensure the distillation apparatus is properly set up and that the vacuum is stable. Collect the fraction boiling at the correct temperature and pressure for this compound (e.g., 128–133°C at 6 mm Hg).[1]
Product is Acidic (Low pH) Residual acid catalyst (e.g., sulfuric acid).Wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.[2][3] This will neutralize and remove the acid. Afterwards, wash with water to remove any remaining carbonate solution.[2]
Unreacted cinnamic acid.Wash the organic layer with a 10% aqueous sodium carbonate solution.[4] Cinnamic acid will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Presence of Benzaldehyde (B42025) Odor Unreacted benzaldehyde from a Claisen-Schmidt condensation.Technical grade benzaldehyde should be washed with sodium carbonate and distilled under reduced pressure before use to remove impurities that might interfere with the reaction.[1] During the workup, washing the organic layer with a sodium bisulfite solution can help remove unreacted benzaldehyde.
Water in the Final Product Incomplete drying of the organic layer.Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) for a sufficient amount of time before distillation.[1][3] Ensure the drying agent is filtered off completely before proceeding to distillation.
Oily Residue Instead of Crystals (if applicable) Impurities preventing crystallization.Purify the product using column chromatography or distillation under reduced pressure to remove impurities.[5][6][7]
Persistent Ethyl Acetate (B1210297) Signal in NMR Residual solvent from extraction or chromatography.Remove residual ethyl acetate under high vacuum, possibly with gentle heating (40-60°C), assuming the compound is stable at these temperatures.[8] Toluene can also be used as a chaser during rotary evaporation to help remove residual ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis and what impurities can I expect?

A1: The most common methods for synthesizing this compound are the Fischer-Speier esterification of cinnamic acid and ethanol, and the Claisen-Schmidt condensation of benzaldehyde and ethyl acetate.[1][9]

  • From Fischer-Speier esterification: Potential impurities include unreacted cinnamic acid, excess ethanol, and the acid catalyst (commonly sulfuric acid).[2][10]

  • From Claisen-Schmidt condensation: Potential impurities include unreacted benzaldehyde, unreacted ethyl acetate, and byproducts from side reactions like the Cannizzaro reaction, which can produce benzyl (B1604629) alcohol.[11][12]

Q2: How can I effectively remove the acidic catalyst after a Fischer-Speier esterification?

A2: To remove an acid catalyst like sulfuric acid, you should perform a liquid-liquid extraction. Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][3] The carbonate or bicarbonate will neutralize the strong acid. You will observe gas evolution (CO₂), and you should continue washing until this stops. After neutralization, wash the organic layer with water to remove any remaining inorganic salts.[2]

Q3: What is the best method to purify this compound to a high degree?

A3: For high purity, fractional distillation under reduced pressure is a very effective method.[1][2] This technique separates liquids based on their boiling points. This compound has a boiling point of 271°C at atmospheric pressure, but it is often distilled at a lower temperature under vacuum to prevent decomposition (e.g., 128-133°C at 6 mm Hg).[1] Column chromatography is another excellent method for purification, especially for removing non-volatile impurities.[5][6][13]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature (melting point 6-8°C), recrystallization is not a standard purification method. However, a related compound, p-methoxycinnamic acid ethyl ester, can be purified by recrystallization from an ethanol/hexane (B92381) mixture.[14]

Q5: How do I know if my purified this compound is free of starting materials?

A5: You can use analytical techniques to assess the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is a powerful tool to identify the structure of your compound and detect the presence of impurities.[5][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information about their molecular weight, allowing for the identification and quantification of impurities.[10][15]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ester functional group and the absence of the carboxylic acid group from the starting material.[10][15]

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Distillation

This protocol is suitable for purifying this compound synthesized via Fischer-Speier esterification.

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Stopper the funnel and shake cautiously, venting frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Add diethyl ether or ethyl acetate to the separatory funnel to extract the this compound. Shake the funnel vigorously and then allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to help break any emulsions and remove dissolved water. Separate the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3] Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Distillation: Assemble a fractional distillation apparatus for vacuum distillation. Apply a vacuum and heat the flask gently. Collect the fraction that boils at the appropriate temperature for this compound (e.g., 128-133°C at 6 mm Hg).[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is useful for removing non-volatile impurities or separating mixtures that are difficult to separate by distillation.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. A common system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[13]

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Synthesis Method Catalyst Yield Purity Reference
Claisen Condensation (modified)Sodium68-74%-[1]
Sonochemical SynthesisSulfuric Acid96.61%98.96% (by GC-MS)[10][15]
Fischer-Speier EsterificationAmmonium Iron Sulfate94%-[9]
Fischer-Speier EsterificationCalcium Sulfate Hemihydrate89.42%-[9]
Fischer-Speier EsterificationHeteropoly Acid (Microwave)95%-[9]
Fischer-Speier EsterificationIron Chloride on PVC80%-[9]

Visualizations

experimental_workflow_distillation start Crude this compound (Post-Reaction Mixture) neutralization Neutralization (e.g., with NaHCO3 soln.) start->neutralization 1. extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) neutralization->extraction 2. washing Washing (Water, Brine) extraction->washing 3. drying Drying (e.g., over Na2SO4) washing->drying 4. filtration Filtration drying->filtration 5. solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal 6. distillation Fractional Distillation (Under Vacuum) solvent_removal->distillation 7. end Pure this compound distillation->end 8. experimental_workflow_chromatography start Crude this compound dissolve Dissolve in Minimal Solvent start->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal (Rotary Evaporator) combine_pure->solvent_removal end Pure this compound solvent_removal->end logical_relationship_impurities cluster_synthesis Synthesis Methods cluster_impurities Potential Impurities fischer Fischer-Speier Esterification cinnamic_acid Cinnamic Acid fischer->cinnamic_acid ethanol Ethanol fischer->ethanol acid_catalyst Acid Catalyst fischer->acid_catalyst claisen Claisen-Schmidt Condensation benzaldehyde Benzaldehyde claisen->benzaldehyde ethyl_acetate Ethyl Acetate claisen->ethyl_acetate benzyl_alcohol Benzyl Alcohol claisen->benzyl_alcohol

References

Technical Support Center: Ethyl Cinnamate Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl cinnamate (B1238496) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability issues with ethyl cinnamate in aqueous solutions?

This compound is an ester that is susceptible to hydrolysis in aqueous environments, especially under basic or acidic conditions. This chemical degradation leads to the formation of cinnamic acid and ethanol (B145695), altering the properties of your formulation. Additionally, this compound has low water solubility, which can lead to precipitation and inconsistent concentrations in your experiments.

Q2: What is the primary degradation pathway for this compound in water?

The primary degradation pathway is hydrolysis. The ester bond in this compound is cleaved by water, a reaction that is catalyzed by both hydrogen (H+) and hydroxide (B78521) (OH-) ions. Therefore, the rate of degradation is highly dependent on the pH of the solution.

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, leading to the formation of cinnamic acid and ethanol.

  • Neutral Conditions (pH ≈ 7): While the hydrolysis rate is slower than in acidic or basic conditions, it still occurs.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is rapid and is often the most significant cause of degradation.

Q4: What are the degradation products of this compound?

The main degradation products from the hydrolysis of this compound are cinnamic acid and ethanol.

Q5: How can I improve the solubility of this compound in my aqueous solution?

Due to its low water solubility (approximately 160.6 mg/L at 25°C), co-solvents such as ethanol or acetone (B3395972) are often used to increase its concentration in aqueous media for experimental purposes.[1][2] However, be aware that the presence of co-solvents can influence the rate of hydrolysis.[1][2]

Q6: Does this compound have any properties that might influence its stability in solution?

Yes, this compound acts as a UV absorber, which is a beneficial property in cosmetic formulations to protect the product from light degradation.[3] This suggests that light exposure could be a factor in its stability, and photostability studies are recommended.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Precipitation or cloudiness in the aqueous solution. Low aqueous solubility of this compound.- Increase the concentration of a co-solvent (e.g., ethanol).- Gently warm the solution (if temperature stability is not a concern).- Filter the solution to remove undissolved material, and verify the concentration of the filtrate.
Decrease in this compound concentration over time, confirmed by analysis. Hydrolysis of the ester.- Adjust the pH of the solution to be as close to neutral as possible, if your experimental design allows.- Prepare solutions fresh before use.- Store solutions at lower temperatures (e.g., 2-8°C) to slow the degradation rate.
Appearance of an unexpected peak in HPLC analysis that grows over time. Formation of a degradation product, likely cinnamic acid.- Co-inject a cinnamic acid standard to confirm the identity of the peak.- Monitor the area of the this compound peak and the new peak to assess the extent of degradation.
Inconsistent results between experimental replicates. - Incomplete dissolution of this compound.- Degradation occurring at different rates due to slight variations in pH or temperature.- Ensure complete dissolution before starting the experiment.- Use a buffer to maintain a constant pH.- Precisely control the temperature of your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a forced degradation study to identify the degradation products and pathways for this compound in an aqueous solution, based on ICH guidelines.[4][5]

Objective: To assess the stability of this compound under various stress conditions. A target degradation of 5-20% is recommended to ensure that the degradation products are detectable without completely consuming the parent compound.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is stable (e.g., methanol (B129727) or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 4 hours.

    • After incubation, neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound (using a minimal amount of co-solvent for dissolution if necessary) at 100 µg/mL.

    • Heat the solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Prepare an aqueous solution of this compound at 100 µg/mL.

    • Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound.

Protocol 2: HPLC Method for the Analysis of this compound and Cinnamic Acid

This method is suitable for monitoring the stability of this compound by separating it from its primary degradation product, cinnamic acid.[6][7][8]

Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (acidified with 0.1% phosphoric acid), 60:40 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound and cinnamic acid in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing both this compound and cinnamic acid at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the assay.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of this compound and cinnamic acid.

  • Inject the prepared samples.

  • Integrate the peak areas for this compound and any degradation products.

Visualizations

Hydrolysis_Pathway ethyl_cinnamate This compound cinnamic_acid Cinnamic Acid ethyl_cinnamate->cinnamic_acid H₂O (H⁺ or OH⁻ catalyst) ethanol Ethanol ethyl_cinnamate->ethanol H₂O (H⁺ or OH⁻ catalyst)

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced Degradation Workflow.

Troubleshooting_Logic start Stability Issue Observed precipitation Precipitation? start->precipitation concentration_loss Concentration Loss? precipitation->concentration_loss No solubility_issue Address Solubility: - Add co-solvent - Gentle warming - Filter and verify precipitation->solubility_issue Yes hydrolysis_issue Address Hydrolysis: - Adjust pH to neutral - Prepare fresh solutions - Store at low temp concentration_loss->hydrolysis_issue Yes

Caption: Troubleshooting Decision Tree.

References

Byproduct formation in the Wittig synthesis of ethyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of ethyl cinnamate (B1238496).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Wittig synthesis of ethyl cinnamate?

A1: The two most common byproducts are triphenylphosphine (B44618) oxide (TPPO) and the (Z)-isomer of this compound.[1][2] The desired product is typically the (E)-isomer. The formation of TPPO is an inherent part of the Wittig reaction mechanism, driving the reaction forward.[1] The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862), in this synthesis favors the formation of the more thermodynamically stable (E)-isomer.[1][3]

Q2: Why is triphenylphosphine oxide (TPPO) difficult to remove?

A2: Triphenylphosphine oxide (TPPO) is a challenging byproduct to remove due to its physical properties. It is a high-boiling, crystalline solid with polarity and solubility characteristics that are often similar to the desired this compound product. This similarity makes separation by standard techniques like simple extraction and crystallization difficult.

Q3: What is the expected stereoselectivity of this reaction?

A3: The Wittig reaction with stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, is highly stereoselective for the (E)-isomer of the alkene.[1][3] This is because the stabilized ylide can undergo reversible initial addition to the aldehyde, allowing for equilibration to the more stable anti-intermediate, which then leads to the (E)-alkene. While the (E)-isomer is the major product, small amounts of the (Z)-isomer are typically formed.

Q4: Can other side reactions occur with benzaldehyde (B42025)?

A4: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can potentially undergo the Cannizzaro reaction.[4][5] This disproportionation reaction would produce benzyl (B1604629) alcohol and benzoic acid. However, the ylide used for the synthesis of this compound is a stabilized ylide and the reaction is often carried out under neutral or mildly basic conditions, minimizing the likelihood of the Cannizzaro reaction.[1][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Degraded Benzaldehyde Benzaldehyde can oxidize to benzoic acid upon exposure to air. Use freshly distilled or a newly opened bottle of benzaldehyde. Confirm purity by techniques like NMR or IR spectroscopy.
Inactive Ylide The phosphonium (B103445) ylide can degrade over time, especially if exposed to moisture. Use a fresh batch of (carbethoxymethylene)triphenylphosphorane.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the stirring time.
Suboptimal Reaction Temperature While the reaction is typically run at room temperature, gentle heating might be necessary in some cases to ensure completion, especially in solvent-free conditions where one of the reactants is a solid.[1]
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Troubleshooting Strategy Detailed Steps
Selective Precipitation TPPO is poorly soluble in non-polar solvents like hexanes or petroleum ether, while this compound is soluble. After the reaction, add an excess of cold hexanes to precipitate the TPPO. Stir vigorously and then filter. Repeat the process for better purity.[2][6]
Column Chromatography If precipitation is insufficient, column chromatography is an effective method for separation. Use a silica (B1680970) gel column with a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity). The less polar this compound will elute before the more polar TPPO.
Recrystallization Recrystallization can be effective if there is a significant difference in solubility between the product and TPPO in a particular solvent system. For this compound, recrystallization from hot methanol (B129727) can be attempted.[1]
Issue 3: Presence of the (Z)-Isomer
Possible Cause Troubleshooting/Analysis Steps
Inherent Reaction Kinetics While the reaction is highly selective for the (E)-isomer, the formation of a small amount of the (Z)-isomer is common.[1]
Confirmation of Isomers The (E) and (Z) isomers can be distinguished and quantified using 1H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons is larger for the (E)-isomer (typically ~16 Hz) compared to the (Z)-isomer (typically ~12 Hz).[7] The ratio of the isomers can be determined by integrating the respective vinyl proton signals.
Purification If a higher purity of the (E)-isomer is required, careful column chromatography can often separate the two isomers.

Quantitative Data Summary

Table 1: Typical Yields for Wittig Synthesis of this compound

Method Typical Yield (%) Notes
Solvent-Free80-85%[1]Reaction between liquid benzaldehyde and solid ylide at room temperature.[1]
Solution-Phase (e.g., CH₂Cl₂)Generally high, comparable to solvent-freeHistorically common, but solvent-free methods are preferred for green chemistry principles.

Table 2: Stereoselectivity in the Wittig Reaction with Stabilized Ylides

Condition E:Z Ratio General Trend
Ylide Type Stabilized ylides (like the one for this compound) give high E-selectivity.[3]Non-stabilized ylides generally favor the Z-isomer.
Solvent Polarity The effect of solvent on the stereoselectivity of stabilized ylides is generally minimal.[6]For non-stabilized ylides, polar aprotic solvents can sometimes decrease Z-selectivity.
Temperature Temperature has been observed to have little effect on the stereoselectivity of reactions with stabilized ylides over a wide range.[6]

Experimental Protocols

Detailed Protocol for Solvent-Free Wittig Synthesis of this compound

This protocol is adapted from a green chemistry approach that minimizes solvent use.[1][2]

Materials:

  • Benzaldehyde (freshly distilled or from a new bottle)

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes

  • Methanol (for optional recrystallization)

  • 5 mL conical vial with a magnetic stir vane

  • Pipettes

  • Filter pipette (a Pasteur pipette with a small cotton plug)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or a warm sand bath with a stream of nitrogen)

Procedure:

  • Reaction Setup: To a 5 mL conical vial, add benzaldehyde (e.g., 51 µL, 0.5 mmol). To this, add (carbethoxymethylene)triphenylphosphorane (e.g., 201 mg, 0.57 mmol).[2]

  • Reaction: Add a magnetic stir vane to the vial and stir the mixture vigorously at room temperature for 15-20 minutes. The mixture will likely become a thick paste.

    • Troubleshooting: If the reaction appears sluggish, gently warm the vial with your hand or in a warm water bath (around 40°C) for a few minutes.

  • Initial Purification (TPPO Precipitation): Add approximately 3 mL of hexanes to the reaction vial and continue to stir for a few minutes. The triphenylphosphine oxide byproduct should precipitate as a white solid.[2]

  • Isolation of Crude Product: Using a filter pipette, carefully draw off the hexane (B92381) solution containing the this compound, leaving the solid TPPO behind. Transfer the solution to a clean, pre-weighed flask.

  • Second Extraction: Add another 2-3 mL of hexanes to the conical vial, stir to wash the solid, and again draw off the hexane solution with the filter pipette, combining it with the first extract.

    • Troubleshooting: If some solid TPPO is transferred, a second filtration through a fresh filter pipette may be necessary.

  • Solvent Removal: Evaporate the combined hexane extracts to obtain the crude this compound, which is typically a yellowish oil.

  • Optional Further Purification (Recrystallization): If a higher purity is desired, the crude oil can be recrystallized from a small amount of hot methanol.[1] Dissolve the oil in a minimal amount of hot methanol and allow it to cool slowly. The this compound should crystallize.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the product by 1H NMR spectroscopy to confirm the structure and determine the E:Z isomer ratio by integrating the signals for the vinylic protons.

    • Obtain an IR spectrum to confirm the presence of the ester and alkene functional groups.

Visualizations

Wittig_Mechanism Ylide Phosphonium Ylide (Carbethoxymethylene) triphenylphosphorane Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Benzaldehyde Aldehyde->Oxaphosphetane EthylCinnamate This compound (E-isomer favored) Oxaphosphetane->EthylCinnamate Cycloreversion TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig Reaction.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix Benzaldehyde and Ylide Stir Stir at Room Temperature Reactants->Stir AddHexane Add Hexanes to Precipitate TPPO Stir->AddHexane Filter Filter to Remove TPPO AddHexane->Filter Evaporate Evaporate Hexanes Filter->Evaporate Recrystallize Optional: Recrystallize from Methanol Evaporate->Recrystallize NMR 1H NMR (Structure, E/Z Ratio) Recrystallize->NMR IR IR Spectroscopy Recrystallize->IR Yield Calculate Yield Recrystallize->Yield

Caption: Experimental Workflow for Wittig Synthesis.

Troubleshooting_Tree Start Low Yield? CheckReagents Check Purity of Benzaldehyde and Ylide Start->CheckReagents Yes PurificationIssue Difficulty in Purification? Start->PurificationIssue No MonitorReaction Monitor Reaction by TLC CheckReagents->MonitorReaction ExtendRxnTime Extend Reaction Time MonitorReaction->ExtendRxnTime Incomplete TPPO_Removal TPPO Contamination? PurificationIssue->TPPO_Removal Yes IsomerIssue Isomeric Mixture? PurificationIssue->IsomerIssue No Precipitate Selective Precipitation with Hexanes TPPO_Removal->Precipitate Yes Column Column Chromatography Precipitate->Column Still Impure NMR_Confirm Confirm E/Z Ratio by 1H NMR IsomerIssue->NMR_Confirm Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Ethyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl cinnamate (B1238496). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethyl cinnamate, with a focus on the impact of solvent selection.

Issue Potential Cause Recommended Solution
Low Yield Inappropriate solvent polarity: The polarity of the solvent can significantly affect reaction kinetics and equilibrium. For instance, in enzymatic esterification, non-polar solvents like isooctane (B107328) have been shown to produce high yields.[1][2]Solvent Screening: If yields are consistently low, consider screening a range of solvents with varying polarities. For Fischer esterification, using an excess of ethanol (B145695) as both reactant and solvent can drive the reaction forward. For enzymatic reactions, consider solvents like isooctane.
Water accumulation (Fischer Esterification): The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.Water Removal: Employ a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) to azeotropically remove water as it is formed. Alternatively, using a large excess of the alcohol reactant can also help drive the equilibrium towards the product.
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Product Contamination/ Impurities Solvent-related side reactions: Certain solvents might participate in or promote side reactions, leading to impurities.Solvent Selection: Choose a solvent that is inert under the reaction conditions. For the Wittig reaction, a solvent-free approach has been shown to produce high yields of the desired trans-isomer with simplified purification.
Difficulty in product isolation: The choice of solvent can complicate the work-up and purification process. Polar aprotic solvents like DMF or DMSO can be difficult to remove completely.Extraction Solvent: During work-up, use a solvent for extraction in which this compound is highly soluble but the impurities are not. Diethyl ether or ethyl acetate (B1210297) are commonly used. Washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted cinnamic acid.[3]
Formation of Byproducts Unstabilized intermediates: The solvent can influence the stability of reaction intermediates.Solvent Polarity: The solvent polarity can influence the reaction pathway. In some cases, non-polar solvents may favor the desired product by not overly stabilizing charged intermediates that could lead to side reactions.
Reaction fails to initiate Poor solubility of reactants: One or more reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.Solvent Selection: Ensure that all reactants are soluble in the chosen solvent. A mixture of co-solvents can sometimes be employed to achieve the desired solubility for all components.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Fischer-Speier esterification of cinnamic acid to this compound?

A1: Often, a large excess of ethanol is used to serve as both the reactant and the solvent. This approach, dictated by Le Chatelier's principle, drives the reaction equilibrium towards the formation of the ester.[3] For laboratory-scale synthesis, this is a common and effective method. In cases where water removal is critical for achieving high yields, a non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water.[4]

Q2: Can I perform the Wittig reaction for this compound synthesis without a solvent?

A2: Yes, a solvent-free Wittig reaction is a viable and environmentally friendly "green" alternative.[5] This method typically involves reacting a stabilized phosphorane with benzaldehyde (B42025) at room temperature or with gentle heating. The absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Q3: For the enzymatic synthesis of this compound, which solvent gives the best yield?

A3: Studies on the lipase-catalyzed synthesis of this compound have shown that the choice of solvent is critical. In a comparison of acetone, isooctane, DMSO, and a solvent-free system, isooctane was found to provide a significantly higher yield, reaching up to 99% under optimized conditions.[1][2]

Q4: How does solvent polarity affect the yield of this compound?

A4: Solvent polarity can have a profound impact on reaction outcomes. For enzymatic reactions, non-polar solvents often prevent the denaturation of the enzyme and can lead to higher activity and yields. In contrast, for reactions involving polar intermediates, a more polar solvent might be beneficial. However, highly polar solvents can sometimes lead to unwanted side reactions or complicate product isolation. The effect of solvent polarity is specific to the reaction mechanism, so it is often determined empirically through solvent screening.

Q5: I am having trouble purifying my this compound. Could the solvent be the issue?

A5: Absolutely. If you used a high-boiling point polar aprotic solvent like DMF or DMSO, it can be challenging to remove it completely from the final product. During the work-up, ensure you are using an appropriate extraction solvent (like diethyl ether or ethyl acetate) and perform multiple washes with water and brine to remove water-soluble impurities and residual high-boiling solvents. If unreacted cinnamic acid is a contaminant, washing the organic layer with a saturated sodium bicarbonate solution will convert the acid into its water-soluble salt, which can then be easily removed.[3] For high purity, column chromatography is an effective purification method.[6]

Data Presentation

Table 1: Comparison of Solvents in Enzymatic Synthesis of this compound

SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Isooctane245099[1][2]
Acetone2450Lower than Isooctane[1][2]
DMSO2450Lower than Isooctane[1][2]
Solvent-free2450Lower than Isooctane[1][2]

Table 2: Overview of Solvents and Conditions for Different Synthesis Methods

Synthesis MethodRecommended Solvent(s)Typical ConditionsKey Considerations
Fischer-Speier Esterification Ethanol (in excess), TolueneReflux with an acid catalyst (e.g., H₂SO₄)Using excess ethanol shifts equilibrium. Toluene with a Dean-Stark trap removes water.
Wittig Reaction Solvent-free, DichloromethaneRoom temperature or gentle heatingSolvent-free is a greener option. Stabilized ylides favor the E-isomer.
Enzymatic Synthesis IsooctaneShaking at a specific temperature (e.g., 50°C) with a lipase (B570770) catalystSolvent choice is critical for enzyme activity and stability.
Sonochemical Synthesis Ethanol60°C with ultrasonic irradiation and H₂SO₄ catalystOffers a high yield (96.61%) in a shorter reaction time (40 minutes).[7][8]

Experimental Protocols

Fischer-Speier Esterification of Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute it with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove any unreacted cinnamic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.[3]

Solvent-Free Wittig Reaction for this compound Synthesis

Materials:

Procedure:

  • In a conical vial, combine (carbethoxymethylene)triphenylphosphorane and benzaldehyde.

  • Add a magnetic stir vane and stir the mixture at room temperature for approximately 15 minutes. The solid may need to be periodically scraped from the sides of the vial.

  • Add hexanes to the vial and continue stirring to extract the product.

  • Separate the hexane (B92381) solution containing the this compound from the solid triphenylphosphine (B44618) oxide byproduct.

  • Evaporate the hexanes to obtain the this compound product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Method reactants Prepare Reactants & Catalyst start->reactants solvent Choose Solvent reactants->solvent reaction Run Reaction solvent->reaction monitor Monitor with TLC reaction->monitor monitor->reaction Incomplete workup Quench & Extract monitor->workup Complete purify Purify Product workup->purify characterize Characterize Product purify->characterize analyze Analyze Yield & Purity characterize->analyze optimize Optimize Conditions analyze->optimize optimize->solvent Re-evaluate

Caption: Experimental workflow for optimizing this compound synthesis.

troubleshooting_guide start Low Yield? check_solvent Is solvent appropriate? start->check_solvent Yes check_water Is water being removed effectively? (Fischer Esterification) check_solvent->check_water Yes solution_solvent Screen different solvents. Consider solvent-free options. check_solvent->solution_solvent No check_time Is reaction complete? (Check TLC) check_water->check_time Yes solution_water Use Dean-Stark trap or excess alcohol. check_water->solution_water No solution_time Increase reaction time or temperature. check_time->solution_time No end_node Yield Optimized check_time->end_node Yes solution_solvent->end_node solution_water->end_node solution_time->end_node

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Ethyl Cinnamate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing impurities in industrial-grade ethyl cinnamate (B1238496). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of ethyl cinnamate.

Q1: What are the primary synthesis routes for this compound and what are the expected impurities?

A1: The two primary industrial methods for synthesizing this compound are Fischer-Speier Esterification and Claisen-Schmidt Condensation. Each method has a unique impurity profile.

  • Fischer-Speier Esterification: This method involves the acid-catalyzed reaction of cinnamic acid and ethanol.

    • Common Impurities: Unreacted trans-cinnamic acid, residual acid catalyst (e.g., sulfuric acid), and excess ethanol.

  • Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) and ethyl acetate (B1210297).

    • Common Impurities: Unreacted benzaldehyde and ethyl acetate. Side products can include ethyl acetoacetate (B1235776) (from the self-condensation of ethyl acetate) and benzyl (B1604629) alcohol, which can form via the Cannizzaro reaction if sodium is used as the base.[1][2] Additionally, 3-methoxy-3-phenylpropionic acid has been reported as a byproduct when using a metal alkoxide base.[2]

Q2: My final this compound product is acidic. How do I resolve this?

A2: An acidic product typically indicates the presence of unreacted cinnamic acid or residual acid catalyst from a Fischer-Speier esterification. To resolve this, perform an aqueous work-up by washing the crude product with a saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution.[3] This will convert the acidic impurities into their water-soluble salts, which can then be separated in the aqueous layer.

Q3: I have a low yield after purification. What are the potential causes and solutions?

A3: Low yields can arise from several factors depending on the synthesis and purification methods used.

  • Incomplete Reaction:

    • Fischer Esterification: This is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol reactant or remove water as it forms, for instance, by using a Dean-Stark apparatus.[3]

    • Claisen-Schmidt Condensation: Ensure the base is active and the reaction is given sufficient time to complete. The use of slightly more than one equivalent of sodium can help maximize the yield.[4]

  • Product Loss During Work-up:

    • Ensure that the pH of the aqueous layer is neutral or slightly acidic before extraction to prevent hydrolysis of the ester.[2]

    • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product from the aqueous phase.

  • Inefficient Purification:

    • Distillation: If the product is lost during distillation, check for leaks in the vacuum system and ensure the distillation temperature and pressure are appropriate for this compound (boiling point of 271 °C at atmospheric pressure, and 128–133°C at 6 mm Hg).[4]

    • Column Chromatography: If the product is not eluting from the column, the solvent system may be too non-polar. Gradually increase the polarity of the eluent.

Q4: My purified this compound has a yellowish tint. What is the cause and how can I remove it?

A4: A yellow color can indicate the presence of colored impurities or degradation products.[5] If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile colored impurities. If the impurities are of a similar volatility, column chromatography is recommended.

Q5: I am struggling to separate this compound from a byproduct using column chromatography. What solvent system should I use?

A5: The choice of solvent system depends on the polarity of the impurities. A good starting point for the purification of this compound on silica (B1680970) gel is a mixture of hexane (B92381) and ethyl acetate.[6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20) to elute the this compound while retaining more polar impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[6]

Quantitative Data Summary

The following table summarizes typical yields and purity data for different synthesis and purification methods of this compound.

Synthesis MethodCatalyst/ConditionsPurification MethodTypical Yield (%)Purity (%)Reference(s)
Claisen-Schmidt CondensationSodium metal, ethanolDistillation68-74>98[2][4]
Fischer Esterification (Sonochemical)H₂SO₄, UltrasoundExtraction & Evaporation96.6198.96 (GC-MS)[3][7]
Fischer Esterification (Enzymatic)Lipozyme TLIMNot specifiedup to 99High[8]
Fischer Esterification (Conventional)H₂SO₄, RefluxColumn Chromatography42-55>95 (by NMR)[9]
Horner-Wadsworth-EmmonsMicrowave irradiationColumn Chromatography73-84>95 (by NMR)

Experimental Protocols

Protocol 1: Purification of Industrial-Grade this compound by Washing and Distillation

This protocol describes a standard procedure for purifying crude this compound containing acidic impurities and other starting materials.

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of water, and then with an equal volume of brine.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • If an extraction solvent was used, remove it using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the dried this compound to a round-bottom flask suitable for distillation.

    • Set up a vacuum distillation apparatus.

    • Heat the flask in an oil bath. Collect the fraction that distills at 128–133 °C under a vacuum of 6 mm Hg.[4] Discard any initial lower-boiling fractions.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives good separation of the product from impurities. The ideal Rf value for the product is between 0.25 and 0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen starting eluent (a low-polarity mixture of hexane and ethyl acetate).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.[10]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow: Purification of this compound

G A Crude this compound B Aqueous Wash (NaHCO3, Water, Brine) A->B C Drying (MgSO4 or Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification D->E F Vacuum Distillation E->F For thermal stability G Column Chromatography E->G For polarity differences H Pure this compound F->H G->H

Caption: General workflow for the purification of crude this compound.

Logical Relationship: Troubleshooting Low Yield in Fischer Esterification

G A Low Yield Observed B Possible Cause: Incomplete Reaction A->B C Possible Cause: Product Loss During Work-up A->C D Solution: Use excess alcohol or remove water (Dean-Stark) B->D E Solution: Ensure neutral/acidic pH before extraction and perform multiple extractions C->E

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Overcoming mass transfer limitations in enzymatic synthesis of ethyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the enzymatic synthesis of ethyl cinnamate (B1238496), with a particular focus on mass transfer limitations.

Troubleshooting Guide

Issue 1: Low Conversion/Yield of Ethyl Cinnamate

Possible Cause Troubleshooting Steps Explanation
Mass Transfer Limitations - Increase agitation speed (rpm).[1] - Select an appropriate organic solvent (e.g., isooctane) to improve substrate solubility.[2][3] - Consider using ultrasound or microwave assistance to enhance molecular motion.[4][5][6][7]Poor mixing can lead to inadequate contact between the substrates (cinnamic acid and ethanol) and the immobilized enzyme, hindering the reaction rate.[1][2] Solvents with high log P values can improve enzyme activity and bioconversion.[8] External energy sources can reduce mass transfer barriers.[4]
Sub-optimal Reaction Conditions - Optimize reaction temperature (typically 40-70°C for common lipases).[2][3] - Adjust the substrate molar ratio (excess of one substrate, often ethanol (B145695), can shift equilibrium).[9] - Optimize enzyme loading; too high a concentration can lead to mass transfer limitations.[2][10][11]Temperature affects both enzyme activity and reaction equilibrium.[2] An excess of one reactant can drive the reaction forward according to Le Châtelier's principle.[9] High enzyme concentrations can lead to clumping and internal/external mass transfer issues.[10][11]
Enzyme Inhibition/Deactivation - Ensure the water activity (aw) is optimal; excessive water favors hydrolysis.[2] - Avoid excessively high substrate concentrations which can inhibit the enzyme.[2] - Check for potential inhibitory effects of the solvent.While a small amount of water is essential for enzyme function, an excess will promote the reverse reaction (hydrolysis of the ester).[12] High concentrations of substrates can sometimes lead to substrate inhibition, reducing the enzyme's catalytic efficiency.[2][12]
Reaction Equilibrium - Remove water byproduct using molecular sieves or by applying a vacuum.[9][12][13]The esterification reaction produces water. Its removal shifts the equilibrium towards the formation of the this compound product.[9][12]

Issue 2: Slow Reaction Rate

Possible Cause Troubleshooting Steps Explanation
Insufficient Mixing - Increase the shaking or stirring speed.[1][2][3]Enhances the interaction between the enzyme and substrates, overcoming external mass transfer resistance.[2]
Low Temperature - Gradually increase the reaction temperature towards the enzyme's optimum.[2][3]Higher temperatures generally increase reaction rates until the point of enzyme denaturation.[14]
Low Enzyme Concentration - Increase the amount of immobilized lipase (B570770).[2][10]A higher concentration of the biocatalyst will lead to a faster reaction rate, provided there is no substrate limitation.[14]
Poor Substrate Solubility - Use a co-solvent to improve the solubility of cinnamic acid. Isooctane (B107328) has been shown to be effective.[2][3]If cinnamic acid is not well-dissolved, its availability to the enzyme's active site is limited, slowing down the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for this compound synthesis?

A1: Immobilized lipases are widely used, with Novozym 435 (from Candida antarctica lipase B) and Lipozyme TLIM (from Thermomyces lanuginosus) being frequently cited for their efficiency and stability in organic media.[2][10][13][15]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in solubilizing substrates and influencing enzyme activity. Non-polar, hydrophobic solvents like isooctane and n-hexane are often preferred as they can enhance enzyme performance and shift the reaction equilibrium towards synthesis by minimizing water concentration around the enzyme.[2][8] Using an organic solvent can significantly increase the yield compared to a solvent-free system.[3]

Q3: What is the impact of water on the synthesis?

A3: Water content, or water activity (aw), is a critical parameter. A minimal amount of water is necessary to maintain the enzyme's catalytically active conformation. However, since water is a product of the esterification reaction, excess water can shift the equilibrium back towards hydrolysis, reducing the yield of this compound.[2][12] The optimal water activity for high conversion is typically low.[2]

Q4: Can the reaction be accelerated?

A4: Yes. Besides optimizing temperature, enzyme concentration, and substrate ratio, external energy sources can be applied. Ultrasound-assisted and microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields by enhancing mass transfer.[4][5][16][17][18][19]

Q5: Is substrate inhibition a concern in this compound synthesis?

A5: Yes, high concentrations of either cinnamic acid or ethanol can potentially inhibit the lipase.[2] It is advisable to determine the optimal substrate molar ratio through experimentation. In some cases, a fed-batch approach, where one substrate is added gradually, can mitigate inhibition.[12]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound using an immobilized lipase in an organic solvent.

  • Reaction Setup : In a sealed vessel, dissolve a specific amount of cinnamic acid in the chosen organic solvent (e.g., isooctane).

  • Addition of Reactant : Add ethanol to the mixture. The molar ratio of ethanol to cinnamic acid is a key parameter to be optimized.

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight.

  • Reaction Conditions : Place the vessel in a shaking incubator or on a magnetic stirrer at the desired temperature and agitation speed.

  • Monitoring the Reaction : Withdraw samples at regular intervals. The samples should be filtered to remove the enzyme before analysis.

  • Analysis : Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and calculate the conversion yield.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

EnzymeSolventTemp (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme LoadingReaction Time (h)Max. Yield (%)Reference
Lipozyme TLIMIsooctane50OptimizedOptimized2499[2][3]
Novozym 435n-heptane601:2 (EC:Geraniol)*300 mg--[1]
Porcine Pancreatic LipaseDMSOOptimized1:1Optimized2455[13][20]
Novozym 4351,2-dichloroethane401:5 (Formic Acid:Phenethyl Alcohol)**15 g/L--[2]
Ultrasound-assisted (H2SO4 catalyst)None----96.61[5][6][7]

*Note: This study was on the transesterification of this compound (EC) with geraniol. **Note: This study was on the synthesis of phenethyl formate, but provides relevant optimization data for a similar lipase.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Cinnamic Acid in Solvent B Add Ethanol A->B Substrate Mixing C Add Immobilized Lipase B->C Initiate Reaction D Incubate at Optimal Temp & Agitation C->D Controlled Environment E Withdraw & Filter Sample D->E Periodic Sampling F Analyze by GC/HPLC E->F Prepare for Quantification G Calculate Yield F->G Data Processing troubleshooting_workflow Start Low Yield or Slow Rate Observed MassTransfer Check Mass Transfer? (Agitation, Solvent) Start->MassTransfer Conditions Check Reaction Conditions? (Temp, Ratio, Enzyme Load) MassTransfer->Conditions No IncreaseAgitation Increase Agitation / Change Solvent MassTransfer->IncreaseAgitation Yes Equilibrium Check Equilibrium? (Water Removal) Conditions->Equilibrium No OptimizeConditions Optimize Temp, Ratio, Load Conditions->OptimizeConditions Yes Equilibrium->Start No, Re-evaluate RemoveWater Add Molecular Sieves / Vacuum Equilibrium->RemoveWater Yes End Problem Resolved IncreaseAgitation->End OptimizeConditions->End RemoveWater->End

References

Technical Support Center: Enhancing Stereoselectivity in Ethyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of ethyl cinnamate (B1238496). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate common challenges in achieving high stereoselectivity in their synthetic protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ethyl cinnamate, offering potential causes and solutions.

Issue 1: Low E/Z ratio in the Wittig Reaction

Q: My Wittig reaction is producing a mixture of E and Z isomers of this compound with low selectivity. How can I favor the formation of the E isomer?

A: Low E/Z selectivity in the Wittig synthesis of this compound often stems from the nature of the phosphorus ylide used. For high E-selectivity, a stabilized ylide is crucial.

  • Cause: You might be using a non-stabilized or semi-stabilized ylide. The reaction of benzaldehyde (B42025) with (carbethoxymethylene)triphenylphosphorane (B24862), a stabilized ylide, is highly stereoselective and yields the E (or trans) isomer as the major product.[1][2][3]

  • Solution 1: Ensure you are using a stabilized ylide. The ylide (carbethoxymethylene)triphenylphosphorane is stabilized by the adjacent ester group, which can delocalize the negative charge. This thermodynamic control favors the formation of the more stable E isomer.[1][2][3]

  • Solution 2: Reaction Conditions. While the stabilized ylide is the primary factor, ensure your reaction conditions are optimal. The reaction can be effectively carried out under solvent-free conditions or in various organic solvents like dichloromethane.[3][4] Mild reaction conditions are generally sufficient.[5][6]

Issue 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am using the Horner-Wadsworth-Emmons (HWE) reaction to synthesize this compound, but I am not achieving the desired high E-selectivity. What factors can I adjust?

A: The HWE reaction is known for its high E-selectivity; however, several factors can influence the stereochemical outcome.

  • Cause 1: Suboptimal Base and Cation. The choice of base and the corresponding metal cation can significantly impact the stereoselectivity.

    • Solution: For high E-selectivity, conditions such as using NaH as the base are often effective.[7] The use of certain Grignard reagents like iPrMgCl as the base can also lead to high E-selectivity, irrespective of the reaction temperature.[7]

  • Cause 2: Reaction Temperature. Temperature can play a role in the stereochemical control of the reaction.

    • Solution: Generally, running the reaction at a controlled temperature is advisable. However, with certain base/cation combinations like iPrMgCl, high E-selectivity can be maintained even at elevated temperatures.[7]

  • Cause 3: Phosphonate (B1237965) Reagent Structure. The structure of the phosphonate reagent itself can influence selectivity.

    • Solution: While standard triethyl phosphonoacetate is commonly used and effective, modifications to the phosphonate can alter selectivity. For E-selectivity, standard reagents are typically sufficient.

Q: I need to synthesize the Z isomer of this compound. How can I adapt the HWE reaction to favor the Z product?

A: Achieving high Z-selectivity in the HWE reaction requires specific reagents and conditions that override the thermodynamic preference for the E isomer.

  • Solution 1: Use Still-Gennari Conditions. The Still-Gennari modification of the HWE reaction is a well-established method for obtaining Z-alkenes. This involves using a phosphonate reagent with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) in combination with a strong base like potassium hexamethyldisilazide (KHMDS) and an additive such as 18-crown-6 (B118740) in a solvent like THF at low temperatures (e.g., -78 °C).[8]

  • Solution 2: Employ Ando's or other specialized phosphonates. Phosphonates like ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates have been developed for high Z-selectivity.[9][10] These reagents, when used with specific bases, can yield excellent Z/E ratios.[8][10]

Issue 3: Low Yield in Enzymatic Synthesis

Q: I am attempting a lipase-catalyzed synthesis of this compound from cinnamic acid and ethanol (B145695), but the yield is low. How can I improve the conversion?

A: Low yields in enzymatic esterification can be attributed to several factors related to the reaction environment and enzyme activity.

  • Cause 1: Inappropriate Reaction Medium. The choice of solvent is critical for enzyme performance.

    • Solution: Investigate different reaction media. Studies have shown that using a solvent like isooctane (B107328) can lead to significantly higher yields compared to acetone, DMSO, or solvent-free conditions.[4][11]

  • Cause 2: Suboptimal Reaction Parameters. Temperature, substrate molar ratio, and enzyme loading all have a significant impact on the reaction rate and final yield.[4][11]

    • Solution: Systematically optimize these parameters. For instance, increasing the temperature from 10°C to 50°C has been shown to dramatically increase both the initial reaction rate and the overall yield.[11] Also, optimize the molar ratio of cinnamic acid to ethanol and the amount of lipase (B570770) used.[4]

  • Cause 3: Water Activity. The presence of water can affect the equilibrium of the esterification reaction.

    • Solution: Control the water activity in the reaction medium. This can sometimes be achieved by adding molecular sieves.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing E-ethyl cinnamate with high stereoselectivity?

A1: The two most common and highly reliable methods are the Wittig reaction using a stabilized ylide and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4][5][6] Both reactions generally produce the E isomer with high selectivity.[1][2] Enzymatic esterification using lipases is another method that can produce high yields of the product.[11]

Q2: How can I confirm the stereochemistry of my this compound product?

A2: The most common method for determining the stereochemistry (E vs. Z) is through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is diagnostic. The E isomer typically exhibits a larger coupling constant (around 16 Hz) compared to the Z isomer (around 12 Hz).[1]

Q3: Are there methods other than Wittig and HWE for this compound synthesis?

A3: Yes, other methods include the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[4] The stereoselectivity of the Heck reaction can also be controlled to favor the E isomer.[13] Additionally, direct esterification of cinnamic acid with ethanol, often catalyzed by an acid or an enzyme, is a straightforward approach, though it doesn't involve the creation of the double bond and its stereochemistry.[11][14]

Q4: Can phase-transfer catalysis be used to enhance stereoselectivity?

A4: Phase-transfer catalysis (PTC) is a powerful technique that can be applied to various organic reactions to improve yields and, in some cases, control stereoselectivity, particularly in asymmetric synthesis.[15] For reactions like the Michael addition to cinnamate esters or their equivalents, chiral phase-transfer catalysts derived from Cinchona alkaloids can be used to induce enantioselectivity.[16][17]

Data Presentation

Table 1: Comparison of Stereoselectivity in the Horner-Wadsworth-Emmons Reaction under Various Conditions for the Synthesis of this compound from Benzaldehyde.

Phosphonate ReagentBase/AdditiveSolventTemperature (°C)Z:E RatioYield (%)Reference
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS / 18-crown-6THF-7899:198[8]
Ethyl bis(phenyl)phosphonoacetateKHMDS / 18-crown-6THF-7891:998[8]
Triethyl phosphonoacetateNaHTHF-20-High[10]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate(CF₃)₂CHONaTHF-78>99:194[10]

Experimental Protocols

Protocol 1: E-Ethyl Cinnamate Synthesis via Wittig Reaction

This protocol is adapted from procedures described for the reaction of benzaldehyde with a stabilized ylide.[1][2][3][18]

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes (or other suitable solvent for purification)

  • 5 mL conical vial or round-bottomed flask

  • Magnetic stirrer and stir vane

Procedure:

  • In a clean, dry 5 mL conical vial, add benzaldehyde (e.g., 50 µL, ~0.5 mmol).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents, e.g., ~200 mg, ~0.57 mmol) to the vial containing the benzaldehyde.[18][19][20]

  • Add a magnetic stir vane and stir the mixture vigorously at room temperature for 15-30 minutes. The reaction is often performed solvent-free, resulting in a slurry or paste.[3][4][18]

  • After the reaction time, add hexanes (~3 mL) to the vial and continue stirring for a few minutes to precipitate the triphenylphosphine (B44618) oxide byproduct.[18]

  • Separate the liquid product from the solid byproduct (triphenylphosphine oxide). This can be done by careful decantation or by using a filtering pipette.[18]

  • Wash the solid byproduct with another small portion of hexanes and combine the hexane (B92381) fractions.

  • Evaporate the solvent from the combined fractions to yield the crude this compound.

  • The product can be further purified if necessary, but this reaction often affords the product in excellent purity.[2]

  • Analyze the product by ¹H NMR to confirm the structure and determine the E/Z ratio by examining the coupling constants of the vinylic protons.[1]

Protocol 2: High Z-Selective this compound Synthesis via Still-Gennari HWE Reaction

This protocol is based on the Still-Gennari modification for Z-olefination.[8]

Materials:

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried, two-neck round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1 equivalent) and 18-crown-6 (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 equivalents) in THF to the cooled phosphonate solution while stirring. Continue stirring for 30 minutes at -78 °C to ensure complete ylide formation.

  • Add a solution of freshly distilled benzaldehyde (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Z-ethyl cinnamate.

  • Confirm the stereochemistry using ¹H NMR spectroscopy.

Visualizations

Wittig_Reaction_Stereoselectivity cluster_ylide Ylide Type cluster_outcome Stereochemical Outcome ylide_type Start: Choose Ylide stabilized Stabilized Ylide (e.g., R' = CO2Et) ylide_type->stabilized For E-selectivity unstabilized Unstabilized Ylide (e.g., R' = alkyl) ylide_type->unstabilized For Z-selectivity (not for this compound) e_isomer Major Product: (E)-Ethyl Cinnamate (Thermodynamically Favored) stabilized->e_isomer Thermodynamic Control z_isomer Major Product: (Z)-Alkene (Kinetically Favored) unstabilized->z_isomer Kinetic Control

Caption: Logical workflow for choosing a Wittig reagent for desired stereoselectivity.

HWE_Troubleshooting cluster_E For E-Selectivity cluster_Z For Z-Selectivity start Goal: Enhance Stereoselectivity in HWE prob_E Problem: Low E/Z Ratio start->prob_E prob_Z Problem: Low Z/E Ratio start->prob_Z sol_base_E Adjust Base/Cation (e.g., NaH, iPrMgCl) prob_E->sol_base_E Cause: Suboptimal Base sol_temp_E Optimize Temperature prob_E->sol_temp_E Cause: Incorrect Temp. sol_reagent_Z Use Still-Gennari Reagent prob_Z->sol_reagent_Z Cause: Standard Reagent sol_conditions_Z Use KHMDS/18-crown-6 at -78°C prob_Z->sol_conditions_Z Cause: Incorrect Conditions

Caption: Troubleshooting flowchart for Horner-Wadsworth-Emmons (HWE) stereoselectivity.

References

Validation & Comparative

A Comparative Analysis of Ethyl Cinnamate Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl cinnamate (B1238496), a valuable ester with applications ranging from the fragrance and food industries to pharmaceuticals, can be synthesized through various chemical and biochemical routes. The choice of synthesis method often depends on desired yield, reaction time, scalability, and green chemistry considerations. This guide provides a detailed comparative analysis of prominent methods for synthesizing ethyl cinnamate, supported by experimental data and protocols to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Synthesis Methods

The efficiency and practicality of different this compound synthesis methods can be quantitatively compared based on key parameters such as reaction yield, time, and conditions. The following table summarizes these metrics for several widely used methods.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Classical Fischer-Speier Esterification Sulfuric Acid (H₂SO₄)Ethanol (B145695) (excess)Reflux (~78)1 - 4 hours42 - 55[1]
Steglich Esterification (Greener Protocol) EDC, DMAPAcetonitrile (B52724)40 - 4545 minutes~70[2]
Microwave-Assisted HWE Potassium Carbonate (K₂CO₃)Ethanol14020 minutes67 - 98[3]
Sonochemical Synthesis Sulfuric Acid (H₂SO₄)Ethanol6040 minutes96.61[4]
Enzymatic Synthesis Immobilized Lipase (B570770) (Lipozyme TLIM)Isooctane (B107328)50Not Specified99[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Classical Fischer-Speier Esterification

This is a traditional acid-catalyzed esterification method.

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-cinnamic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress using thin-layer chromatography (TLC).[6]

  • After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]

Steglich Esterification (Greener Protocol)

This method utilizes a carbodiimide (B86325) coupling agent and is suitable for acid-sensitive substrates.

Materials:

  • (E)-Cinnamic acid

  • Ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Acetonitrile

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine (E)-cinnamic acid (1.2 equiv.), DMAP (3 equiv.), and EDC (1.5 equiv.).[2]

  • Add acetonitrile and ethanol (1 equiv.) to the flask with a magnetic stir bar.

  • Stir the reaction at 40-45 °C for 45 minutes.[2]

  • Remove acetonitrile under reduced pressure.

  • To the residue, add diethyl ether (or ethyl acetate) and 1 M HCl solution and transfer to a separatory funnel.

  • Extract the product into the organic layer, then wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain this compound.

Microwave-Assisted Horner-Wadsworth-Emmons (HWE) Reaction

This approach offers a rapid and high-yield synthesis route.

Materials:

Procedure:

  • In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), benzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).[3]

  • Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[3]

  • Cool the vessel to room temperature and remove the solvent under vacuum.

  • Purify the crude product by column chromatography or crystallization.

Sonochemical Synthesis

This method utilizes ultrasonic waves to accelerate the esterification reaction.

Materials:

  • Cinnamic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a conical flask, mix cinnamic acid (0.03 mol), 25 mL of ethanol, and 1 mL of concentrated sulfuric acid.[4]

  • Place the flask in a sonicator at 60°C for 40 minutes.[4]

  • Evaporate the excess ethanol under reduced pressure.

  • Add saturated NaHCO₃ solution to the residue until the pH is between 8 and 10, then extract with ether.

  • Dry the ether phase with anhydrous MgSO₄ and evaporate the solvent to yield pure this compound.[4]

Enzymatic Synthesis

This biocatalytic method provides high yields under mild conditions.

Materials:

  • Cinnamic acid

  • Ethanol

  • Immobilized lipase (e.g., Lipozyme TLIM)

  • Isooctane

Procedure:

  • The synthesis is catalyzed by Lipozyme TLIM through the esterification of cinnamic acid with ethanol.[5]

  • The reaction is conducted in isooctane as the reaction medium.

  • Optimal conditions include a reaction temperature of 50 °C.[5]

  • Parameters such as shaking rate, water activity, substrate molar ratio, and enzyme loading are optimized to achieve a maximum yield of 99%.[5]

Visualizations: Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the signaling pathways of key reactions and the general workflow of the synthesis processes.

Fischer_Speier_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst arrow_style arrow_style CA Cinnamic Acid Protonated_CA Protonated Carboxylic Acid CA->Protonated_CA + H+ EtOH Ethanol Tetrahedral_Int Tetrahedral Intermediate H_plus H+ Protonated_CA->Tetrahedral_Int + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ethyl_Cinnamate Ethyl Cinnamate Protonated_Ester->Ethyl_Cinnamate - H+ Water Water

Fischer-Speier Esterification Mechanism

Steglich_Esterification_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product reagent reagent CA Cinnamic Acid O_Acylisourea O-Acylisourea Intermediate CA->O_Acylisourea + DCC/EDC EtOH Ethanol Ethyl_Cinnamate Ethyl Cinnamate DCC DCC/EDC Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Acyl_Pyridinium->Ethyl_Cinnamate + Ethanol DCU DCU/EDU Acyl_Pyridinium->DCU - DMAP Synthesis_Workflow step step process process output output Start Start: Reactants & Solvent Reaction Reaction: - Heating (Conventional/Microwave) - Sonication - Biocatalysis Start->Reaction Workup Workup: - Neutralization - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Crystallization - Distillation Workup->Purification Analysis Analysis: - TLC - NMR - GC-MS Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

References

Ethyl Cinnamate vs. Methyl Cinnamate: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of ethyl cinnamate (B1238496) and methyl cinnamate, two closely related cinnamic acid esters. The information presented is based on experimental data from scientific literature, offering a valuable resource for those engaged in the discovery and development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and mthis compound is most commonly quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values for this compound and mthis compound against a range of pathogenic bacteria and fungi.

MicroorganismThis compound MIC (µM)Mthis compound MIC (µM)
Fungi
Candida albicans (ATCC-76485)726.36[1]789.19[1]
Candida tropicalis (ATCC-13803)726.36[1]789.19[1]
Candida glabrata (ATCC-90030)726.36[1]789.19[1]
Aspergillus flavus (LM-171)1452.72[2]1578.16[1][2]
Penicillium citrinum (ATCC-4001)-1578.16[1]
Bacteria
Staphylococcus aureus (ATCC-35903)1452.72[2]1578.16[2]
Staphylococcus epidermidis (ATCC-12228)1452.72[2]1578.16[2]
Pseudomonas aeruginosa (ATCC-25853)1452.72[2]1578.16[2]
Bacillus subtilis-2[1]

Note: Data is compiled from multiple sources. " -" indicates that data was not available.

From the presented data, a consistent trend emerges: This compound generally exhibits slightly greater antimicrobial potency (lower MIC values) than mthis compound against the tested fungal and bacterial strains.[1][2] This enhanced activity is likely attributable to the increased lipophilicity of the ethyl ester, which may facilitate its passage across the microbial cell membrane.[1] It is also noteworthy that both esters are generally more effective against fungi, particularly Candida species, than against bacteria.[1][2]

Experimental Protocols

The antimicrobial activity data cited in this guide was primarily determined using the broth microdilution method .[1][2] This is a standardized laboratory procedure for testing the susceptibility of microorganisms to antimicrobial agents.

Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared from a fresh culture. The concentration of the inoculum is standardized to a specific cell density, typically measured as colony-forming units per milliliter (CFU/mL).[3]

  • Preparation of Test Compounds: Stock solutions of this compound and mthis compound are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to be tested.[3]

  • Inoculation: A standardized volume of the microbial inoculum is added to each well containing the diluted compounds.[3]

  • Controls: Positive controls (wells with broth and microorganism, but no test compound) and negative controls (wells with broth only) are included on each plate.[3]

  • Incubation: The microtiter plates are incubated under conditions suitable for the growth of the test microorganism (e.g., specific temperature and duration).[3]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3]

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum C Serial Dilution in 96-Well Plate A->C B Prepare Test Compound Stock Solutions B->C D Inoculation with Microorganism C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for the broth microdilution method.

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamate esters is primarily attributed to their ability to disrupt the microbial cell membrane.[2] Their lipophilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.

  • Membrane Disruption: The insertion of cinnamate esters into the cell membrane disrupts its structural integrity and fluidity.[2]

  • Increased Permeability: This disruption leads to an increase in membrane permeability, allowing for the uncontrolled passage of ions and small molecules.[2]

  • Leakage of Intracellular Components: Essential intracellular components, such as ions, ATP, and nucleic acids, leak out of the cell, leading to a loss of vital cellular functions.[2]

  • Inhibition of Cellular Processes: The altered membrane potential and leakage of cellular components inhibit critical processes such as energy production and nutrient transport.

  • Cell Death: The culmination of these disruptive effects ultimately leads to microbial cell death.

Some studies also suggest that for fungi, certain cinnamate derivatives can directly interact with ergosterol, a key component of the fungal cell membrane, further contributing to membrane disruption.[1][4]

G cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects A Cinnamate Ester B Lipid Bilayer A->B Intercalation C Membrane Disruption B->C D Increased Permeability C->D E Leakage of Intracellular Components (Ions, ATP, etc.) D->E F Inhibition of Cellular Processes E->F G Cell Death F->G

Caption: Proposed mechanism of antimicrobial action for cinnamate esters.

References

A Comparative Guide to the Synthesis of Ethyl Cinnamate: Sonochemical vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and sustainability of chemical synthesis routes are paramount. This guide provides a detailed comparison of sonochemical and conventional (Fischer esterification) methods for the synthesis of ethyl cinnamate (B1238496), a valuable compound in the fragrance, flavor, and pharmaceutical industries. The data presented herein is compiled from peer-reviewed studies to offer an objective analysis of performance, supported by detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the sonochemical and conventional synthesis of ethyl cinnamate, highlighting the significant advantages of the sonochemical approach.

ParameterSonochemical SynthesisConventional Synthesis (Fischer Esterification)
Yield 96.61%42% - 55%
Reaction Time 40 minutes1 - 4 hours
Temperature Ambient TemperatureReflux Temperature (approx. 78-80°C for ethanol)
Energy Input Ultrasonic IrradiationThermal Heating
Primary Reagents Cinnamic Acid, EthanolCinnamic Acid, Ethanol
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid

Experimental Protocols

Sonochemical Synthesis of this compound

This protocol is adapted from the work of Purwaningsih et al. (2020).[1]

Materials:

  • Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Ultrasonic bath/probe

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve cinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate the mixture for 40 minutes at ambient temperature.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography as needed.

Conventional Synthesis of this compound (Fischer Esterification)

This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.

Materials:

  • trans-Cinnamic acid

  • Ethanol (excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reflux apparatus and standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography if necessary.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both the sonochemical and conventional synthesis methods.

Sonochemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactants Cinnamic Acid + Ethanol + H₂SO₄ (catalyst) Sonication Ultrasonic Irradiation (40 mins, Ambient Temp) Reactants->Sonication Quenching Quench with NaHCO₃ Sonication->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash with NaHCO₃ & H₂O Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Solvent Removal & Purification Drying->Purification Product This compound Purification->Product

Caption: Workflow for the sonochemical synthesis of this compound.

Conventional_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactants Cinnamic Acid + Ethanol + H₂SO₄ (catalyst) Reflux Thermal Reflux (1-4 hours) Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Dilution Dilute with Solvent Cooling->Dilution Neutralization Neutralize with NaHCO₃ Dilution->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Solvent Removal & Purification Drying->Purification Product This compound Purification->Product

Caption: Workflow for the conventional synthesis of this compound.

Reaction Mechanism: Fischer Esterification

Both the sonochemical and conventional methods described here proceed via the Fischer esterification mechanism. The key difference lies in the mode of energy input used to overcome the activation energy of the reaction.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_final Deprotonation CA Cinnamic Acid Activated_CA Protonated Cinnamic Acid CA->Activated_CA + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_CA->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Ethanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ethyl_Cinnamate This compound Protonated_Ester->Ethyl_Cinnamate - H⁺ Deprotonation Deprotonation H_plus_regen H⁺

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

A Comparative Guide to Validating the Purity of Synthesized Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Ethyl cinnamate (B1238496), a widely used fragrance and flavor ingredient, serves as an excellent case study for comparing common analytical techniques for purity validation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other prevalent methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point analysis—supported by experimental data and detailed protocols.

Data Presentation: A Side-by-Side Comparison of Purity Validation Techniques

The following table summarizes the key characteristics and performance metrics of each analytical method for assessing the purity of ethyl cinnamate.

Analytical Technique Information Provided Advantages Disadvantages Typical Purity (%)
¹H and ¹³C NMR Structural confirmation, identification of isomers (E/Z), and quantification of impurities relative to the main compound.Provides detailed structural information, non-destructive, relatively fast analysis time, and can identify a wide range of impurities simultaneously.[1][2][3]Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap in complex mixtures.[4]>98%
Gas Chromatography (GC) Separation of volatile components, quantification of impurities based on peak area.High resolution for volatile compounds, high sensitivity, fast analysis times, and can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[5][6][7][8]Limited to thermally stable and volatile compounds, potential for decomposition of thermally labile analytes.[5][6]98.96%[9]
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile and thermally unstable compounds, quantification of impurities.Versatile for a wide range of compounds, high resolution and sensitivity, non-destructive, and suitable for non-volatile substances.[10][11]Can be more time-consuming than GC, requires the analyte to be soluble in the mobile phase, and can be more expensive due to solvent consumption.[10]>99%
Melting Point Analysis Indication of purity based on the melting point range.Simple, inexpensive, and provides a quick assessment of overall purity.Not quantitative, susceptible to user error, and the presence of impurities may only cause a slight depression or broadening of the melting point range, which can be difficult to detect.A sharp melting point range of 6-8°C is indicative of high purity.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent purity analysis are provided below.

Synthesis of this compound via Fischer Esterification

This procedure outlines the synthesis of this compound from cinnamic acid and ethanol (B145695) using sulfuric acid as a catalyst.[14][15]

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Purity Validation by NMR Spectroscopy

¹H and ¹³C NMR Analysis:

  • Prepare a sample by dissolving approximately 10-20 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

Data Interpretation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.69 (d, 1H, J = 16.0 Hz, vinylic proton)

    • δ 7.52-7.48 (m, 2H, aromatic protons)

    • δ 7.38-7.35 (m, 3H, aromatic protons)

    • δ 6.44 (d, 1H, J = 16.0 Hz, vinylic proton)

    • δ 4.26 (q, 2H, J = 7.1 Hz, -OCH₂CH₃)

    • δ 1.33 (t, 3H, J = 7.1 Hz, -OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 166.8, 144.5, 134.5, 130.2, 128.9, 128.1, 118.4, 60.4, 14.3

The large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the trans (E) configuration of the double bond. Purity can be estimated by integrating the signals of the product and comparing them to the integrals of any impurity signals. Common impurities include unreacted cinnamic acid, ethanol, and the cis (Z) isomer of this compound.

Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions: [16]

  • GC System: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 2 minutes.

  • MS Detector: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS.

Data Analysis: The purity is determined by the relative peak area of the this compound peak in the total ion chromatogram (TIC). A purity of 98.96% has been reported for this compound synthesized via a sonochemical method and analyzed by GC-MS.[9]

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (adapted from a method for a similar compound): [17][18]

  • HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • Further dilute the stock solution to a suitable concentration within the linear range of the detector (e.g., 10-60 µg/mL).

Data Analysis: Purity is calculated from the peak area of this compound relative to the total peak area of all components in the chromatogram.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive purity assessment.

Workflow for this compound Synthesis and Purity Validation synthesis Synthesis of this compound (Fischer Esterification) crude_product Crude this compound synthesis->crude_product workup Work-up and Purification (Extraction, Washing, Drying, Distillation) pure_product Purified this compound workup->pure_product crude_product->workup nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr gcms Gas Chromatography-Mass Spectrometry (GC-MS) pure_product->gcms hplc High-Performance Liquid Chromatography (HPLC) pure_product->hplc mp Melting Point Analysis pure_product->mp structural_confirmation Structural Confirmation and Isomer Identification nmr->structural_confirmation purity_assessment Purity Assessment nmr->purity_assessment gcms->purity_assessment hplc->purity_assessment mp->purity_assessment final_validation Final Purity Validation structural_confirmation->final_validation purity_assessment->final_validation

Caption: Workflow for the synthesis and purity validation of this compound.

This comprehensive guide provides the necessary framework for researchers to make informed decisions on the most appropriate analytical techniques for validating the purity of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.

References

Cross-Reactivity of Ethyl Cinnamate with Other Cinnamic Acid Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of ethyl cinnamate (B1238496) with other structurally related cinnamic acid esters. The information presented is supported by available experimental data and aims to assist in the assessment of potential immunological responses to this class of compounds.

Cinnamic acid and its derivatives, including ethyl cinnamate, are widely used in fragrances, flavorings, and pharmaceutical preparations.[1][2] Due to their chemical structure, these compounds can act as haptens, small molecules that can elicit an immune response after binding to proteins.[3][4] The primary immunological reaction to these compounds is a delayed-type hypersensitivity (Type IV), manifesting as allergic contact dermatitis.[1][5] Understanding the potential for cross-reactivity between different cinnamic acid esters is crucial for risk assessment and the development of safer products.

Comparative Analysis of Cross-Reactivity

Direct quantitative data on the cross-reactivity between various cinnamic acid esters in sensitized individuals is limited in the current literature. However, studies on related cinnamic compounds, such as cinnamaldehyde (B126680) and cinnamic alcohol, provide valuable insights into the potential for cross-reactivity. It is hypothesized that cinnamic acid esters may be metabolized in the skin to cinnamic acid and the corresponding alcohol, or even to cinnamaldehyde, which is considered a potent sensitizer.[6][7]

A study in guinea pigs demonstrated a significant degree of cross-reactivity between cinnamaldehyde, cinnamyl alcohol, and cinnamic acid. Animals sensitized to cinnamaldehyde also reacted to challenges with cinnamyl alcohol and cinnamic acid, albeit at higher concentrations.[6][7] This suggests that a common reactive intermediate, likely cinnamaldehyde, is the primary allergen.[6][7]

While a direct comparative table for cinnamic acid esters is not available, the following table summarizes the findings from the guinea pig maximization test on related cinnamic compounds, which can serve as a surrogate for understanding potential cross-reactivity patterns.

Compound Tested for SensitizationChallenge SubstanceConcentration for Positive Reaction (Relative to Cinnamaldehyde)Implied Cross-Reactivity
Cinnamaldehyde Cinnamaldehyde1x-
Cinnamyl Alcohol~15xHigh
Cinnamic Acid~25xModerate
Cinnamyl Alcohol Cinnamyl Alcohol--
Cinnamaldehyde-High
Cinnamic AcidNo ReactionLow/None
Cinnamic Acid Cinnamic AcidNo Sensitization-
CinnamaldehydeNo Sensitization-
Cinnamyl AlcoholNo Sensitization-

Data adapted from Weibel H, et al. (1989).[6][7]

This data suggests that individuals sensitized to one cinnamic derivative, particularly one that can be metabolized to cinnamaldehyde, are at risk of reacting to other related compounds. Therefore, it is plausible that this compound could cross-react with other esters like mthis compound or benzyl (B1604629) cinnamate, especially if they share a common metabolic pathway to a sensitizing aldehyde or alcohol.

Experimental Protocols

The assessment of cross-reactivity and sensitization potential of cinnamic acid esters relies on established immunological and dermatological testing methods.

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans.[8][9][10][11][12]

Objective: To determine if a test substance can induce and elicit contact sensitization on the skin.

Methodology:

  • Induction Phase:

    • A patch containing the test substance (e.g., this compound in a suitable vehicle like 75% diethyl phthalate/25% ethanol) is applied to the skin of healthy volunteers (typically on the back).[8][9]

    • The patch remains in place for 24 hours.[8][9]

    • After a 24-hour rest period, a new patch is applied to the same site.[8][9]

    • This process is repeated for a total of nine applications over a three-week period.[8][9]

    • The site is observed for any signs of irritation after each application.

  • Rest Phase:

    • A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential sensitization.[8][9]

  • Challenge Phase:

    • A single patch with the test substance is applied to a naive skin site (a site not previously exposed).[8][9]

    • The patch is removed after 24 hours.[10]

    • The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours post-application.[10][12]

  • Interpretation:

    • A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.[8]

In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Test - LTT)

The LTT is an in vitro method to measure the proliferation of T-lymphocytes in response to an allergen, providing evidence of a specific cell-mediated immune response.[13][14][15][16][17]

Objective: To detect the presence of antigen-specific memory T-cells in a blood sample.

Methodology:

  • Cell Isolation:

    • Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from a blood sample of the individual being tested.[17]

  • Cell Culture and Stimulation:

    • The isolated PBMCs are cultured in a suitable medium.

    • The cells are exposed to the test substance (e.g., this compound) and a panel of other cinnamic acid esters at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (unstimulated cells) are also included.[17]

  • Incubation:

    • The cell cultures are incubated for several days (typically 5-7 days) to allow for antigen-specific T-cells to proliferate.[17]

  • Measurement of Proliferation:

    • Cell proliferation is quantified. A common method is the incorporation of a radioactive tracer (e.g., ³H-thymidine) into the DNA of dividing cells. The amount of radioactivity is proportional to the degree of cell proliferation.[17]

    • Alternatively, proliferation can be measured using non-radioactive methods, such as labeling the cells with a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.[16][18]

  • Data Analysis:

    • The results are typically expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the negative control. An SI above a certain threshold (e.g., >2 or >3) is considered a positive response.

Mandatory Visualizations

G cluster_0 Induction Phase (3 weeks) cluster_1 Rest Phase (2 weeks) cluster_2 Challenge Phase Apply Patch 1 Apply Patch 1 Evaluate Site 1 Evaluate Site 1 Apply Patch 1->Evaluate Site 1 24h Rest 1 Rest 1 Evaluate Site 1->Rest 1 24h Apply Patch 2 (same site) Apply Patch 2 (same site) Rest 1->Apply Patch 2 (same site) ... ... Apply Patch 2 (same site)->... Apply Patch 9 Apply Patch 9 ...->Apply Patch 9 No Treatment No Treatment Apply Patch 9->No Treatment Apply Challenge Patch (naive site) Apply Challenge Patch (naive site) No Treatment->Apply Challenge Patch (naive site) Evaluate Site Evaluate Site Apply Challenge Patch (naive site)->Evaluate Site 24h Re-evaluate 1 Re-evaluate 1 Evaluate Site->Re-evaluate 1 48h Re-evaluate 2 Re-evaluate 2 Re-evaluate 1->Re-evaluate 2 72h Final Assessment Final Assessment Re-evaluate 2->Final Assessment

Caption: Experimental workflow of the Human Repeated Insult Patch Test (HRIPT).

G hapten Cinnamate (Hapten) hapten_protein Hapten-Protein Complex hapten->hapten_protein protein Skin Protein protein->hapten_protein apc Antigen Presenting Cell (APC) (e.g., Langerhans Cell) hapten_protein->apc Uptake and Processing t_cell Naive T-Cell apc->t_cell Antigen Presentation sens_t_cell Sensitized Memory T-Cell t_cell->sens_t_cell Activation and Proliferation cytokines Cytokine Release (e.g., IFN-γ, IL-2) sens_t_cell->cytokines Re-exposure to Hapten inflammation Inflammation (Allergic Contact Dermatitis) cytokines->inflammation

Caption: Signaling pathway of a delayed-type hypersensitivity reaction to cinnamates.

References

A Comparative Analysis of the UV Absorption Spectra of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV-B Filtering Efficacy

Cinnamic acid and its ester derivatives are a prominent class of organic compounds utilized for their potent absorption of ultraviolet (UV) radiation, particularly in the UV-B range (290-320 nm). This property has led to their widespread use as active ingredients in sunscreen and other personal care products to protect against sun-induced skin damage. For researchers and professionals in drug development, a quantitative understanding of the UV absorption characteristics of different cinnamate (B1238496) esters is crucial for the selection and optimization of photoprotective agents. This guide provides a comparative study of the UV absorption spectra of several common cinnamates, supported by experimental data and detailed methodologies.

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV filter is primarily determined by its molar absorptivity (ε), which quantifies how strongly a chemical species absorbs light at a given wavelength, and its maximum absorption wavelength (λmax), indicating the wavelength of strongest absorption. The following table summarizes these key parameters for four commonly used cinnamate esters.

Cinnamate EsterAbbreviationλmax (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Solvent
Methyl 4-MethoxycinnamateMC~29020,000 - 25,000Ethanol
Ethyl CinnamateEC~278-280Value not readily available in literatureEthanol
Octyl Methoxycinnamate (trans)OMC~310~23,300Not Specified
Octyl Methoxycinnamate (cis)OMC~301~12,600Not Specified
Isoamyl p-MethoxycinnamateIAMC~310~1.2 times that of OMCNot Specified

Note: The molar absorptivity of this compound is not consistently reported in publicly available literature. The value for isoamyl p-methoxycinnamate is presented as a relative value to octyl methoxycinnamate based on available data. The photostability of cinnamates is a critical factor, as UV exposure can lead to photoisomerization from the more strongly absorbing trans isomer to the less absorptive cis isomer, thereby reducing the overall UV protection.[1]

Experimental Protocols

The determination of the UV absorption spectrum and molar absorptivity of a compound is a standard procedure in analytical chemistry, typically performed using a UV-Visible (UV-Vis) spectrophotometer.

Determination of UV Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) of a cinnamate ester.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Cinnamate ester of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of the cinnamate ester in the chosen solvent (e.g., 100 µM). Ensure the compound is fully dissolved.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent. This will be used as the blank to zero the instrument and correct for any absorbance from the solvent itself.

  • Sample Measurement: Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

  • Spectral Scan: Place the sample cuvette in the spectrophotometer and perform a wavelength scan over the UV range (typically 200-400 nm).

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Determination of Molar Absorptivity (ε)

Objective: To quantify the molar absorptivity of a cinnamate ester at its λmax.

Procedure:

  • Serial Dilutions: From the stock solution, prepare a series of at least five standard solutions of known, decreasing concentrations.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

  • Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.

  • Calculation of ε: The slope of the calibration curve will be equal to the molar absorptivity (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope of the line is the molar absorptivity.

Visualizing the Experimental Workflow and Comparative Data

To further clarify the experimental process and the relationship between the key parameters, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis A Weigh Cinnamate Ester B Dissolve in Solvent (e.g., Ethanol) A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D E Calibrate Spectrophotometer (Blank Measurement) D->E F Measure Absorbance of Dilutions at λmax E->F G Plot Absorbance vs. Concentration (Calibration Curve) F->G H Determine Slope of the Line G->H I Calculate Molar Absorptivity (ε) H->I

Figure 1. Experimental workflow for determining molar absorptivity.

UV_Absorption_Comparison cluster_cinnamates Cinnamate Esters cluster_properties UV Absorption Properties MC Methyl 4-Methoxycinnamate lambda_max λmax (Wavelength of Max Absorption) MC->lambda_max ~290 nm epsilon ε (Molar Absorptivity) MC->epsilon 20,000-25,000 M⁻¹ cm⁻¹ EC This compound EC->lambda_max ~278-280 nm OMC Octyl Methoxycinnamate OMC->lambda_max ~310 nm OMC->epsilon ~23,300 M⁻¹ cm⁻¹ (trans) ~12,600 M⁻¹ cm⁻¹ (cis) IAMC Isoamyl p-Methoxycinnamate IAMC->lambda_max ~310 nm IAMC->epsilon ~1.2x OMC

Figure 2. Comparative UV absorption properties of cinnamates.

Conclusion

The data presented in this guide highlights the strong UV-B absorbing properties of the selected cinnamate esters, with λmax values concentrated in the 280-310 nm range. While octyl methoxycinnamate and methyl 4-methoxycinnamate exhibit high molar absorptivity, indicating efficient light absorption, the photostability of these compounds, particularly the potential for trans-cis isomerization, is a critical consideration for their application. The comparative information and detailed experimental protocols provided herein are intended to assist researchers and professionals in making informed decisions regarding the selection and evaluation of cinnamate-based photoprotective agents for their specific research and development needs.

References

Ethyl Cinnamate as a UV Filter: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal ultraviolet (UV) filter is paramount in the development of effective dermatological and cosmetic formulations. This guide provides a comprehensive benchmark of ethyl cinnamate's performance as a UV filter, comparing it with other widely used organic and inorganic sunscreens. The following analysis is supported by experimental data and detailed methodologies to assist in formulation and research decisions. While much of the commercially available data pertains to the widely used derivative, ethylhexyl methoxycinnamate (also known as octinoxate), this guide will utilize this data as a primary reference for the performance of cinnamate-based UV filters, supplemented with specific data on ethyl cinnamate (B1238496) where available.

Quantitative Performance Data

The efficacy of a UV filter is determined by its ability to absorb or block UV radiation across the UVA and UVB spectra, its photostability, and its contribution to the Sun Protection Factor (SPF). The following tables summarize the key performance indicators for this compound's derivative, ethylhexyl methoxycinnamate, and other common UV filters.

UV Filter Type Primary UV Spectrum Peak Absorbance (λmax)
Ethylhexyl MethoxycinnamateOrganicUVB~310 nm
This compoundOrganicUVBNot specified in searches
AvobenzoneOrganicUVA~357 nm[1][2]
Oxybenzone (B1678072)OrganicBroad Spectrum (UVA & UVB)UVB: ~288 nm, UVA: ~325 nm
Titanium Dioxide (TiO₂)InorganicBroad Spectrum (UVA & UVB)UVB: <320 nm, UVA: 320-400 nm[3]
Zinc Oxide (ZnO)InorganicBroad Spectrum (UVA & UVB)~360-370 nm[3][4]
UV Filter Photostability Reported SPF Values/Notes
Ethylhexyl MethoxycinnamateLow; significant degradation upon UV exposure.[1]SPF is concentration-dependent. A 10 ppm solution of this compound showed an SPF of 4.769.
This compoundSubject to photodimerization.A 10 ppm solution had an SPF of 4.769 in one study.
AvobenzoneLow; significant degradation under UVA exposure, requires photostabilizers.[1][5]Does not offer a measurable SPF on its own as it is a UVA filter.[6]
OxybenzoneRelatively photostable.[7][8]Concentration-dependent.
Titanium Dioxide (TiO₂)High; very photostable.[3][9]Concentration and particle size dependent.
Zinc Oxide (ZnO)High; very photostable.[3]Concentration and particle size dependent.

Experimental Protocols

Accurate and reproducible assessment of UV filter performance is critical. The following are detailed methodologies for key experiments cited in the comparison.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a standardized in vitro assessment of a product's SPF value.

Principle: A thin film of the sunscreen product is applied to a substrate, and the transmission of UV radiation through the film is measured using a spectrophotometer. The in vitro SPF is then calculated from the transmittance data.[10][11]

Apparatus:

  • UV-Visible Spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette.

Procedure:

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the surface of a PMMA plate.[10]

  • Spreading: Spread the sample uniformly across the plate using a gloved finger or a dedicated spreading tool to achieve a homogenous film.

  • Drying/Setting: Allow the film to dry and form a stable film for a specified period (e.g., 15-20 minutes) in the dark.

  • Spectrophotometric Measurement: Measure the absorbance of the sunscreen-coated plate from 290 nm to 400 nm at 1 nm intervals. A blank PMMA plate is used as a reference.

  • SPF Calculation: The in vitro SPF is calculated using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):

UV Absorbance Spectroscopy

This protocol determines the UV absorbance characteristics of a UV filter.

Principle: The absorbance of a diluted solution of the UV filter is measured across the UV spectrum to identify the wavelengths of maximum absorbance (λmax).

Apparatus:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Suitable solvent (e.g., ethanol, isopropanol).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the UV filter in a suitable solvent at a known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Scan the absorbance of each dilution from 250 nm to 450 nm using the solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectra.

Photostability Testing

This method evaluates the ability of a UV filter to retain its protective properties after exposure to UV radiation.

Principle: A sunscreen formulation is applied to a substrate and irradiated with a controlled dose of UV radiation from a solar simulator. The change in UV absorbance or the remaining concentration of the UV filter is measured to determine its photodegradation. [12] Apparatus:

  • Solar simulator with a controlled output spectrum and intensity.

  • UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • PMMA plates.

Procedure:

  • Sample Preparation: Prepare sunscreen-coated PMMA plates as described in the in vitro SPF determination protocol.

  • Initial Measurement: Measure the initial UV absorbance spectrum of the non-irradiated samples.

  • UV Irradiation: Expose the plates to a defined dose of UV radiation from the solar simulator. The dose is often measured in MEDs (Minimal Erythemal Doses).

  • Post-Irradiation Measurement: After irradiation, measure the UV absorbance spectrum again.

  • Data Analysis: Calculate the percentage of photodegradation by comparing the absorbance before and after irradiation. Alternatively, for HPLC analysis, the amount of the UV filter is quantified before and after irradiation to determine the percentage of degradation.

Mandatory Visualizations

Experimental Workflow for UV Filter Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep_uv Prepare UV Filter Solution uv_spec UV Absorbance Spectroscopy prep_uv->uv_spec prep_spf Prepare Sunscreen Formulation spf_test In Vitro SPF Determination prep_spf->spf_test photo_test Photostability Testing prep_spf->photo_test uv_data Determine λmax uv_spec->uv_data spf_data Calculate SPF Value spf_test->spf_data photo_data Calculate % Photodegradation photo_test->photo_data

Caption: Workflow for evaluating UV filter performance.

Signaling Pathway of UV-Induced Skin Damage

G UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation MMPs Matrix Metalloproteinases (MMPs) Expression AP1->MMPs Damage Photoaging & Carcinogenesis Inflammation->Damage Collagen Collagen Degradation MMPs->Collagen Collagen->Damage

Caption: UV-induced skin damage signaling cascade.

Discussion and Conclusion

This compound and its derivatives, such as ethylhexyl methoxycinnamate, are effective UVB absorbers. However, their primary drawback is their low photostability, which can lead to a rapid loss of efficacy upon sun exposure. In contrast, inorganic filters like titanium dioxide and zinc oxide offer broad-spectrum protection and are highly photostable. Organic filters such as oxybenzone also provide broad-spectrum coverage with better photostability than cinnamates. Avobenzone is a highly effective UVA absorber but is notoriously photounstable and requires formulation with photostabilizers.

For the development of robust and effective sun protection products, it is crucial to consider not only the UV absorbance spectrum of a filter but also its photostability. While this compound can contribute to the SPF of a formulation, its use necessitates the inclusion of photostabilizing agents or combination with more stable UV filters to ensure prolonged and reliable protection. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of UV filter performance, enabling informed decisions in the formulation of next-generation sun care products.

References

A Comparative Guide to the Quantitative Analysis of Ethyl Cinnamate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl cinnamate (B1238496) in essential oils is paramount for quality control, formulation development, and ensuring therapeutic efficacy. This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data from scientific literature and detailed methodologies to assist in selecting the most suitable method for your specific analytical needs.

Executive Summary

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for definitive identification, the desired level of precision, sample throughput, and available instrumentation.

Comparison of Method Performance

The following table summarizes the key performance characteristics of GC-MS, GC-FID, and HPLC for the quantitative analysis of ethyl cinnamate, based on data from published studies and validated methods for similar compounds.

ParameterGC-MSGC-FIDHPLC-UV
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, quantification by flame ionization.[4]Separation by liquid chromatography, quantification by UV absorbance.[5]
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 10 ng/mL~1 - 50 ng/mL~1 ng/mL[5]
Limit of Quantitation (LOQ) ~0.5 - 30 ng/mL~5 - 150 ng/mL~3.7 ng/mL[5]
Accuracy (% Recovery) 95 - 105%98 - 102%94 - 114%[5]
Precision (%RSD) < 5%< 2%< 3%[5]
Primary Advantage Excellent for identification of components.[1]High precision and robustness for quantification.[2]Suitable for non-volatile or thermally labile compounds.
Primary Limitation Response factor can be variable.[2]Does not provide structural information for identification.Lower resolution for complex volatile mixtures compared to GC.

Quantitative Data from a Selection of Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table presents a summary of reported this compound content in different essential oils.

Essential OilAnalytical MethodThis compound Content (%)
Kaempferia galangaGC-MS9.86 - 26.6
Cinnamon (Cinnamomum sp.)GC-MS / GC-FIDTraces to minor component
Storax (Liquidambar orientalis)GC-MSMajor component

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using GC-MS, GC-FID, and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the quantitative analysis of this compound in essential oils using an external standard method.

a. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 1 to 100 µg/mL.

  • Essential Oil Sample Preparation: Accurately weigh approximately 100 mg of the essential oil and dissolve it in 10 mL of the chosen solvent. Further dilute as necessary to bring the expected this compound concentration within the calibration range.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the essential oil sample by comparing its peak area to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from general methods for the quantitative analysis of essential oil components and is suitable for determining the percentage of this compound.

a. Sample Preparation:

  • Standard Solution: Prepare a solution of pure this compound in a suitable solvent (e.g., hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Essential Oil Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in the same solvent.

b. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL in split mode (e.g., 100:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 4 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

c. Data Analysis:

  • External Standard Method: Construct a calibration curve using a series of standard dilutions and quantify the sample as described for GC-MS.

  • Area Normalization Method (for percentage content): Calculate the percentage of this compound by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that the response factor for all components is similar. For more accurate results, response factors should be determined.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the closely related compound, ethyl p-methoxycinnamate, and is adapted for the analysis of this compound.[5]

a. Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 1 to 50 µg/mL.

  • Essential Oil Sample Preparation: Accurately weigh an appropriate amount of the essential oil and dissolve it in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 278 nm (the λmax of this compound).

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the essential oil sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound using GC-MS, GC-FID, and HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution (Calibration Standards) Standard->Dilution1 EssentialOil Essential Oil Sample Dilution2 Dilution in Solvent EssentialOil->Dilution2 GC_Separation Gas Chromatography Separation Dilution1->GC_Separation Dilution2->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Calibration Calibration Curve Construction MS_Detection->Calibration Quantification Quantification of This compound MS_Detection->Quantification Calibration->Quantification

GC-MS Experimental Workflow

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution (Calibration Standards) Standard->Dilution1 EssentialOil Essential Oil Sample Dilution2 Dilution in Solvent EssentialOil->Dilution2 GC_Separation Gas Chromatography Separation Dilution1->GC_Separation Dilution2->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Calibration Calibration Curve Construction FID_Detection->Calibration Quantification Quantification of This compound FID_Detection->Quantification Calibration->Quantification

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution (Calibration Standards) Standard->Dilution1 EssentialOil Essential Oil Sample Dilution2 Dilution & Filtration EssentialOil->Dilution2 HPLC_Separation Liquid Chromatography Separation Dilution1->HPLC_Separation Dilution2->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Calibration Calibration Curve Construction UV_Detection->Calibration Quantification Quantification of This compound UV_Detection->Quantification Calibration->Quantification

HPLC Experimental Workflow

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Cinnamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and other compounds like ethyl cinnamate (B1238496) is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comparative overview of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of ethyl cinnamate, complete with supporting experimental data and detailed methodologies based on established validation principles.

The validation parameters presented here are based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[1]

Comparison of Analytical Methods

Both HPLC and GC are powerful techniques for the separation and quantification of this compound. The choice between the two often depends on the sample matrix, the desired sensitivity, and the available instrumentation. GC is generally well-suited for volatile and thermally stable compounds like this compound. HPLC is a versatile technique applicable to a wider range of compounds, including those that are non-volatile or thermally labile.

The following tables summarize typical performance characteristics for validated HPLC and GC methods for the quantification of a similar compound, ethyl p-methoxycinnamate, which can be considered representative for this compound.[2]

Table 1: Performance Characteristics of a Validated HPLC Method [2]

Validation ParameterResult
Linearity Range10-60 µg/mL
Correlation Coefficient (r²)0.9988
Accuracy (% Recovery)94.07% - 113.82%
Precision (%RSD)1.19% - 2.37%
Limit of Detection (LOD)0.0011 µg/mL
Limit of Quantification (LOQ)0.0037 µg/mL

Table 2: Expected Performance Characteristics of a Validated GC-MS Method

While a complete set of validated GC-MS data for this compound was not found in the public literature, the following table outlines expected performance characteristics based on typical GC-MS method performance for similar compounds.

Validation ParameterExpected Result
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)95% - 105%
Precision (%RSD)≤ 5%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for reproducibility. The following protocols are based on standard practices and data from related compound analyses.

HPLC Method Protocol[2]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Standard solutions of this compound are prepared in the mobile phase at concentrations spanning the linearity range. Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

GC-MS Method Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Sample Preparation: Standard solutions of this compound are prepared in a volatile solvent such as ethyl acetate. Samples are dissolved in the same solvent and filtered if necessary.

Visualizing the Validation Workflow and Method Comparison

To better understand the process of analytical method validation and the relationship between different performance characteristics, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer Lifecycle Lifecycle Management Transfer->Lifecycle

Caption: A typical workflow for analytical method validation.

G cluster_0 Analytical Technique cluster_1 Performance Characteristics cluster_2 Suitability HPLC HPLC Linearity Linearity (Good for both) HPLC->Linearity Accuracy Accuracy (High for both) HPLC->Accuracy Precision Precision (High for both) HPLC->Precision Sensitivity Sensitivity HPLC->Sensitivity Volatility Analyte Volatility HPLC->Volatility GC GC GC->Linearity GC->Accuracy GC->Precision GC->Sensitivity GC->Volatility HPLC_Suitability Versatile, good for non-volatile compounds Sensitivity->HPLC_Suitability Good GC_Suitability Excellent for volatile, thermally stable compounds Sensitivity->GC_Suitability Excellent Volatility->HPLC_Suitability Not Required Volatility->GC_Suitability Required

References

A Comparative Guide to the Biological Efficacy of trans- and cis-Isomers of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate (B1238496), a naturally occurring ester found in the essential oil of cinnamon and other plants, exists as two geometric isomers: trans-ethyl cinnamate and cis--ethyl cinnamate. The trans-isomer is the more thermodynamically stable and, therefore, more common form. However, emerging research on the parent compound, cinnamic acid, suggests that the cis-isomer can exhibit distinct and sometimes more potent biological activities. This guide provides a comprehensive comparison of the known biological efficacies of these two isomers, supported by available experimental data.

Due to the inherent instability of the cis-isomer, there is a significant disparity in the volume of research and available quantitative data compared to the trans-isomer. Consequently, in some instances, data for cis-cinnamic acid is presented as a proxy to infer the potential activity of cis-ethyl cinnamate, with this limitation explicitly noted.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of trans- and cis-isomers of ethyl cinnamate and the related cinnamic acid.

Table 1: Antimicrobial and Antifungal Activity

Microorganismtrans-Ethyl Cinnamate (MIC in µM)cis-Ethyl Cinnamate (MIC in µM)Reference
Candida albicans726.36Data not available[1]
Candida tropicalis726.36Data not available[1]
Candida glabrata726.36Data not available[1]
Aspergillus flavus1452.72Data not available
Penicillium citrinumData not availableData not available
Staphylococcus aureus1452.72Data not available
Staphylococcus epidermidis1452.72Data not available
Pseudomonas aeruginosa1452.72Data not available
Mycobacterium tuberculosis (MDR strain) (Data for trans-cinnamic acid: 2.0 mM)(Data for cis-cinnamic acid: 16.9 µM)

Note: The significantly lower MBC for cis-cinnamic acid against M. tuberculosis suggests that cis-isomers may have substantially higher potency in certain contexts.

Table 2: Insecticidal and Acaricidal Activity

OrganismIsomerActivity MetricValueReference
Psoroptes cuniculi (Mange Mite)trans (E)-isomers of this compound derivativesAcaricidal ActivityMore effective
Psoroptes cuniculi (Mange Mite)cis (Z)-isomers of this compound derivativesAcaricidal ActivityLess effective
Aedes aegypti (Larvae)trans-Ethyl CinnamateLC500.74 mM

Table 3: Anticancer Activity (Inhibition of Cancer Cell Invasion)

Cell LineIsomerConcentration for Significant ReductionReference
Human Lung Adenocarcinoma (A549)trans-Cinnamic Acid100 µM
Human Lung Adenocarcinoma (A549)cis-Cinnamic Acid50 µM

Note: The data for anticancer activity is for the parent cinnamic acid, not the ethyl ester. It indicates that the cis-isomer is approximately twice as potent in inhibiting the invasion of these cancer cells.

Key Biological Activities: A Detailed Comparison

Antimicrobial and Antifungal Activity

Trans-ethyl cinnamate has demonstrated moderate antifungal activity against various Candida species and some molds.[1] The esterification of cinnamic acid to this compound is believed to enhance its antimicrobial efficacy by increasing its lipophilicity, which facilitates passage through microbial cell membranes.

While direct quantitative data for cis-ethyl cinnamate is scarce, studies on the parent cinnamic acid isomers have shown that cis-cinnamic acid can be significantly more potent against certain bacteria, such as a multidrug-resistant strain of Mycobacterium tuberculosis. This suggests that the spatial arrangement of the cis configuration may allow for a more effective interaction with specific biological targets within the microorganism.

Insecticidal and Acaricidal Activity

Research on this compound derivatives as acaricides against the mange mite Psoroptes cuniculi has provided a direct comparison between the geometric isomers. The study concluded that the (E)-cinnamates (trans-isomers) were more effective than their (Z)-isomers (cis-isomers). This indicates that for this specific activity, the linear structure of the trans-isomer is more conducive to its biological function. Additionally, trans-ethyl cinnamate has shown larvicidal activity against Aedes aegypti.

Anticancer Activity

Direct comparative studies on the anticancer effects of trans- and cis-ethyl cinnamate are limited. However, research on their parent compounds, trans- and cis-cinnamic acid, has revealed important differences. In a study on human lung adenocarcinoma (A549) cells, both isomers were able to reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion. Notably, cis-cinnamic acid achieved this effect at a lower concentration (50 µM) compared to its trans counterpart (100 µM), suggesting a higher potency in preventing cancer cell motility and invasion. This indicates that the stereochemistry of the molecule plays a critical role in its interaction with cancer-related enzymes.

Experimental Protocols

Synthesis of trans- and cis-Ethyl Cinnamate

trans-Ethyl Cinnamate Synthesis (Fischer Esterification):

A common method for synthesizing trans-ethyl cinnamate is through the Fischer esterification of trans-cinnamic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.

  • Reaction Setup: A mixture of trans-cinnamic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The organic layer is washed with a sodium bicarbonate solution to remove any unreacted acid and then with brine. After drying over an anhydrous salt (e.g., sodium sulfate), the solvent is removed under reduced pressure. The resulting crude trans-ethyl cinnamate can be further purified by vacuum distillation.

cis-Ethyl Cinnamate Synthesis (Photochemical Isomerization):

The cis-isomer is typically prepared from the trans-isomer via photochemical isomerization.

  • Isomerization: A solution of trans-ethyl cinnamate in a suitable solvent (e.g., hexane (B92381) or ethanol) is irradiated with ultraviolet (UV) light (e.g., from a medium-pressure mercury lamp) for a period of time. The UV light provides the energy to overcome the energy barrier for rotation around the carbon-carbon double bond.

  • Monitoring: The progress of the isomerization can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: The resulting mixture of trans- and cis-isomers can be separated by column chromatography on silica (B1680970) gel. Due to the lower stability of the cis-isomer, purification should be carried out at low temperatures and protected from light to prevent isomerization back to the more stable trans-form.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Test Compound: A stock solution of the this compound isomer is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes positive controls (microorganism in broth without the test compound) and negative controls (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Cinnamic Acid Derivatives

While specific signaling pathways for the this compound isomers are not well-elucidated, studies on the parent cinnamic acid provide insights into potential mechanisms. In cancer cells, cinnamic acid has been shown to modulate pathways involved in cell invasion and metastasis.

signaling_pathway cinnamic_acid Cinnamic Acid (cis- and trans-isomers) erk_pathway MAPK/ERK Pathway cinnamic_acid->erk_pathway Inhibits pi3k_akt_pathway PI3K/Akt Pathway cinnamic_acid->pi3k_akt_pathway Inhibits mmp MMP-2 / MMP-9 Expression & Activity erk_pathway->mmp pi3k_akt_pathway->mmp invasion Cancer Cell Invasion & Motility mmp->invasion

Potential signaling pathways inhibited by cinnamic acid isomers in cancer cells.

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the this compound isomers.

experimental_workflow start Start prep_compounds Prepare Stock Solutions of trans- & cis-Ethyl Cinnamate start->prep_compounds serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate under Optimal Conditions inoculate->incubate read_results Visually Assess for Microbial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available evidence, though limited for the cis-isomer of this compound, suggests that the geometric configuration of the molecule plays a crucial role in its biological efficacy. While trans-ethyl cinnamate and its derivatives have shown greater potency in acaricidal activity, data from the parent cinnamic acid indicates that the cis-isomer may be more effective in certain antimicrobial and anticancer applications. The higher potency of cis-cinnamic acid in inhibiting cancer cell invasion highlights the potential of exploring the biological activities of cis-ethyl cinnamate further.

The primary challenge in conducting a direct and comprehensive comparison is the inherent instability of the cis-isomer and the consequently limited availability of pure samples for testing. Future research should focus on developing stable formulations of cis-ethyl cinnamate and conducting systematic comparative studies across a broad range of biological assays. Such studies would provide a clearer understanding of the structure-activity relationship and could unlock the potential of the cis-isomer as a lead compound in drug development.

References

A Comparative Guide to the Organoleptic Properties of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the organoleptic properties of common cinnamate (B1238496) esters, compounds widely utilized in the flavor, fragrance, and pharmaceutical industries. The information presented is based on a review of scientific literature, focusing on sensory profiles and the experimental methodologies used for their evaluation.

Comparative Organoleptic Profiles

Cinnamate esters, derived from cinnamic acid, offer a diverse range of aromatic profiles, generally characterized by sweet, fruity, and balsamic notes. The specific profile is largely determined by the ester's alkyl group. While qualitative descriptions are well-documented, quantitative data, such as odor detection thresholds, are not widely available in the surveyed literature.

Qualitative Data: Aroma and Flavor Descriptors

The following table summarizes the reported aroma and flavor characteristics of several common cinnamate esters.

Cinnamate EsterChemical StructureAroma ProfileFlavor ProfileCommon Applications & Notes
Methyl Cinnamate C₁₀H₁₀O₂Strong, sweet, balsamic, fruity, reminiscent of cinnamon and strawberry.[1] Used in oriental and floral (rose, carnation) accords.[2]Fruity, strawberry-like.[1]Naturally present in strawberry, Sichuan pepper, and basil.[1] A student experiment noted a distinct "strawberry smell".
This compound C₁₁H₁₂O₂Sweet, fruity, and balsamic, with notes of cinnamon and honey.[3]Sweet, balsamic, and berry-like.[4]Found in cinnamon essential oil and red wine.[4][5] Widely used in fruity flavor formulations such as cherry, grape, peach, and strawberry.[3][5]
Cinnamyl Cinnamate C₁₈H₁₆O₂Warm, cinnamon-spice with soft balsamic and floral notes.[6]Cinnamon-like.[6]Used in oriental perfumes for a warm, sweet effect and in bakery and confectionery flavors.[6]
Isoamyl Cinnamate C₁₄H₁₈O₂Balsamic, floral, sweet, and fruity with notes of amber, cocoa, and a powdery carnation-like nuance.[7]Floral.[7]Often described as having a cocoa-reminiscent balsamic character.
Quantitative Data: Odor Detection Thresholds

Comprehensive and standardized odor detection threshold data for cinnamate esters are sparse in publicly available scientific literature. This represents a significant data gap for quantitative comparison and an opportunity for future sensory research.

Cinnamate EsterOdor Threshold in Air (ppb)Odor Threshold in Water (ppb)Reference
Mthis compound Data Not AvailableData Not Available[2]
This compound Data Not AvailableData Not Available[3]
Cinnamyl Cinnamate Data Not AvailableData Not Available
Isoamyl Cinnamate Data Not AvailableData Not Available

Experimental Protocols

The characterization of organoleptic properties relies on standardized synthesis of test compounds and rigorous sensory evaluation methodologies.

Synthesis of Cinnamate Esters via Fischer Esterification

To conduct a comparative study, a homologous series of cinnamate esters can be synthesized using a consistent method to ensure purity and minimize process-related sensory artifacts. Fischer-Speier esterification is a common and effective method.

  • Reactants : trans-Cinnamic acid is combined with an excess of the desired alcohol (e.g., methanol, ethanol, propanol, isobutanol).

  • Catalyst : A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added to the mixture.

  • Reaction Conditions : The mixture is heated under reflux for a period of 1 to 12 hours. The reaction is an equilibrium, and using an excess of the alcohol helps drive it towards the ester product.

  • Work-up : After cooling, the mixture is neutralized, typically with a sodium bicarbonate solution, to remove the acid catalyst and any unreacted cinnamic acid.

  • Extraction & Purification : The ester is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried with an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed via evaporation. The crude ester can be further purified using techniques like column chromatography or distillation to achieve high purity suitable for sensory analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a robust method for characterizing the aroma and flavor profiles of compounds.[8]

  • Panelist Selection & Training : A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panel undergoes intensive training (15-20 hours) to develop a consensus vocabulary (a list of sensory descriptors) for the cinnamate esters being tested and to standardize their use of an intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

  • Sample Preparation & Presentation :

    • For aroma evaluation, samples are prepared by dipping odorless paper blotters into solutions of each ester at a defined concentration in an odorless, non-volatile solvent (e.g., diethyl phthalate (B1215562) or mineral oil).[9]

    • Samples are coded with random three-digit numbers and presented to panelists in a controlled environment (odor-free, consistent lighting and temperature).

    • The order of sample presentation is randomized for each panelist to prevent bias.[9]

  • Evaluation Procedure : Panelists evaluate each sample individually. They rate the intensity of each descriptor from the agreed-upon vocabulary on the intensity scale. Replicates are performed over multiple sessions to ensure data reliability.

  • Data Analysis : The intensity ratings are averaged across panelists and replicates for each sample. Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in sensory attributes among the different cinnamate esters. The results can be visualized using spider or radar plots.

Visualizations

Logical & Experimental Relationships

The following diagrams illustrate the chemical relationships between cinnamate esters and a typical workflow for their sensory evaluation.

G cluster_0 Parent Compound cluster_1 Cinnamate Esters (Derivatives) cinnamic_acid trans-Cinnamic Acid methyl Mthis compound cinnamic_acid->methyl + Methanol ethyl This compound cinnamic_acid->ethyl + Ethanol propyl Propyl Cinnamate cinnamic_acid->propyl + Propanol isoamyl Isoamyl Cinnamate cinnamic_acid->isoamyl + Isoamyl Alcohol G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase synthesis Synthesis & Purification of Esters panel Panelist Selection & Training prep Sample Preparation (Solutions & Blotters) synthesis->prep vocab Descriptor Vocabulary Development vocab->prep eval Individual Booth Sensory Evaluation prep->eval data Data Collection (Intensity Ratings) eval->data stats Statistical Analysis (e.g., ANOVA) data->stats report Reporting & Visualization (e.g., Spider Plots) stats->report G cluster_membrane Cell Membrane cluster_events Intracellular Events or Odorant Receptor (OR) [GPCR] golf G-protein (G olf) or->golf 2. Activation ac Adenylyl Cyclase III golf->ac 3. Activation camp cAMP ac->camp 4. Conversion cng CNG Ion Channel depolarization Depolarization cng->depolarization 6. Na⁺, Ca²⁺ Influx cl Ca²⁺-activated Cl⁻ Channel cl->depolarization 8. Cl⁻ Efflux (Amplification) odorant Cinnamate Ester (Odorant) odorant->or 1. Binding atp ATP atp->ac camp->cng 5. Opening depolarization->cl 7. Ca²⁺ Activates signal Action Potential (Signal to Brain) depolarization->signal 9. Threshold Reached

References

Unveiling the Antifungal Potential of Ethyl Cinnamate and its Derivatives: An In-Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals the significant in-vitro antifungal activity of ethyl cinnamate (B1238496) and its synthesized derivatives against a spectrum of pathogenic and phyto-pathogenic fungi. These compounds present a promising avenue for the development of novel antifungal agents. This guide synthesizes the available experimental data, providing a comparative analysis of their efficacy, detailing the methodologies employed in their evaluation, and visualizing their potential mechanisms of action.

The escalating issue of microbial resistance to existing drugs necessitates the exploration of new bioactive compounds. Cinnamic acid and its derivatives, naturally occurring compounds found in plants, have demonstrated a broad range of biological activities, including antimicrobial properties.[1] Among these, ethyl cinnamate and its analogues have been a focus of research due to their potential as antifungal agents.

Comparative Antifungal Efficacy: A Quantitative Overview

The antifungal activity of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2] The data compiled from various studies, as presented in Table 1, showcases the varying degrees of antifungal potency among different derivatives and against different fungal species.

CompoundFungal Strain(s)MIC (µM)Reference(s)
This compoundCandida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum726.36[3][4]
Mthis compoundCandida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum789.19[3]
Propyl cinnamateCandida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum672.83[4][5]
Butyl cinnamateCandida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum626.62[3][4]
Isobutyl cinnamateCandida albicans, Aspergillus niger0.89, 0.79[6][7]
Isopropyl 4-hydroxycinnamatePythium sp.10 ppm[8]
Butyl 4-hydroxycinnamatePythium sp.10 ppm[8]
(E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acidAspergillus niger, Aspergillus flavus, Aspergillus terreusComparable to miconazole[9][10]
N-(4-Chlorophenyl)-2-chlorocinnamamideMicrosporum gypseum, Trichophyton rubrumMost active in study[11]
N-(3-chlorophenyl) cinnamamideMicrosporum canis, Trichophyton mentagrophytesMost active in study[11]
Isopropyl 2-nitrocinnamateCandida spp.513.52[12]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Fungal Strains. This table summarizes the quantitative antifungal activity of selected compounds from the reviewed literature. Lower MIC values indicate higher antifungal potency.

Analysis of the structure-activity relationship (SAR) suggests that the esterification of cinnamic acid generally enhances its antifungal activity.[6] The length of the alkyl chain in the ester group appears to influence the potency, with butyl cinnamate often exhibiting greater activity than ethyl or mthis compound.[3][4] Furthermore, substitutions on the phenyl ring can significantly modulate the antifungal effect.[13]

Unraveling the Mechanism of Action

The antifungal action of cinnamic acid derivatives is believed to be multifactorial. One of the primary proposed mechanisms involves the disruption of the fungal cell membrane by interacting with ergosterol, a vital component of the membrane.[3][4] This interaction can lead to increased membrane permeability and ultimately cell death.

Another identified target is the inhibition of enzymes crucial for fungal metabolism. Specifically, some cinnamic acid derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and involved in the detoxification of aromatic compounds.[14] Inhibition of this enzyme can disrupt fungal metabolic pathways, leading to growth inhibition.

Antifungal_Mechanism cluster_compound Cinnamate Derivatives Cinnamate This compound & Derivatives Ergosterol Ergosterol Cinnamate->Ergosterol Direct Interaction CYP53 CYP53 Cinnamate->CYP53 Enzyme Inhibition FungalGrowth Fungal Growth Inhibition MembraneDisruption MembraneDisruption Ergosterol->MembraneDisruption MembraneDisruption->FungalGrowth Metabolism Metabolism CYP53->Metabolism Inhibition Inhibition CYP53->Inhibition Benzoate Benzoate Benzoate->CYP53 Inhibition->FungalGrowth Inhibition->Metabolism

Proposed antifungal mechanism of cinnamate derivatives.

Experimental Protocols: A Guide to In-Vitro Antifungal Susceptibility Testing

The evaluation of the antifungal activity of this compound and its derivatives predominantly relies on the broth microdilution method. This standardized technique allows for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[15][16]

Broth Microdilution Method for MIC Determination
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. The colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[15]

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are then prepared in a liquid growth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640) in 96-well microtiter plates.[3]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a specific temperature (typically 35-37°C for yeasts and 28-30°C for molds) for a defined period (usually 24-48 hours).[15]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Broth_Microdilution_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at Appropriate Temperature and Time C->D E Visually Assess for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC determination by broth microdilution.
Determination of Minimum Fungicidal Concentration (MFC)

To determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), the MFC can be determined.

  • Sub-culturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is sub-cultured onto a fresh agar plate that does not contain the test compound.[15]

  • Incubation: The agar plates are incubated under the same conditions as the initial MIC test.

  • Determination of MFC: The MFC is the lowest concentration of the compound that results in no fungal growth on the sub-culture plates, indicating a 99.9% killing of the initial inoculum.[16]

Conclusion

The in-vitro evidence strongly supports the potential of this compound and its derivatives as a promising class of antifungal agents. Their activity against a range of fungal pathogens, coupled with insights into their mechanisms of action, provides a solid foundation for further research and development. The structure-activity relationships identified in various studies offer valuable guidance for the rational design of more potent and selective antifungal compounds. Future investigations should focus on in-vivo efficacy, toxicity profiles, and the further elucidation of their molecular targets to pave the way for their potential clinical application.

References

A Comparative Cost Analysis of Ethyl Cinnamate Synthesis Routes for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Ethyl cinnamate (B1238496), a widely used fragrance and flavor ingredient also explored for pharmaceutical applications, can be synthesized through various routes. This guide provides a comparative cost-analysis of four prominent methods: Fischer-Speier Esterification, Wittig Reaction, Heck Reaction, and Claisen-Schmidt Condensation, offering a comprehensive overview to inform process development and manufacturing decisions.

This analysis delves into the material costs, estimated energy consumption, and purification considerations for each route, providing a standardized comparison based on the synthesis of one kilogram of ethyl cinnamate. The data presented is derived from a combination of published laboratory protocols and industrial chemical pricing, with necessary assumptions made for scaling up to an industrial context.

Comparative Cost Summary

The following table summarizes the estimated costs for producing one kilogram of this compound via each of the four synthesis routes. The costs are broken down into raw materials, catalysts, and solvents.

Cost ComponentFischer-Speier EsterificationWittig ReactionHeck ReactionClaisen-Schmidt Condensation
Raw Materials
Cinnamic Acid$15.00---
Ethanol (B145695)$5.00-$4.50$4.50
Benzaldehyde (B42025)-$12.00-$12.00
(Carbethoxymethylene)triphenylphosphorane (B24862)-$85.00--
Aryl Halide (Iodobenzene)--$30.00-
Ethyl Acrylate (B77674)--$5.00-
Malonic Acid---$10.00
Catalysts & Reagents
Sulfuric Acid$0.50---
Sodium Methoxide---$5.00
Palladium Acetate (B1210297)--$15.00-
Triethylamine--$2.50-
Piperidine---$1.00
Solvents
Toluene$3.00$5.00$5.00$5.00
Total Estimated Material Cost (per kg of this compound) $23.50 $102.00 $62.00 $37.50

Note: Prices are estimations based on bulk industrial pricing and are subject to market fluctuations. This analysis does not include costs for labor, capital equipment, maintenance, or waste disposal, which can significantly impact the final production cost.

Synthesis Route Overviews and Experimental Protocols

Below are detailed descriptions of each synthesis route, including a generalized experimental protocol suitable for laboratory-scale synthesis, which forms the basis for the cost analysis.

Fischer-Speier Esterification

This is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction: Cinnamic Acid + Ethanol --(H₂SO₄)--> this compound + Water

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine cinnamic acid (1.0 eq), absolute ethanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, neutralize the excess acid with a sodium bicarbonate solution.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Wittig Reaction

The Wittig reaction is a versatile method for creating alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. In this case, benzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane.

Reaction: Benzaldehyde + (Carbethoxymethylene)triphenylphosphorane --> this compound + Triphenylphosphine (B44618) oxide

Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a dry, aprotic solvent like toluene.

  • Add benzaldehyde (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or vacuum distillation.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction: Aryl Halide + Ethyl Acrylate --(Pd(OAc)₂, Base)--> this compound

Experimental Protocol:

  • To a reaction vessel, add the aryl halide (e.g., iodobenzene, 1.0 eq), ethyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.01-0.05 eq), a phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.02-0.1 eq), and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent like DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere at 80-120°C for 8-24 hours.

  • After cooling, filter the reaction mixture to remove the catalyst and any precipitated salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or vacuum distillation.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.

Reaction: Benzaldehyde + Ethyl Acetate --(Base)--> this compound

Experimental Protocol:

  • In a reaction vessel, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.

  • Cool the solution in an ice bath and slowly add a mixture of benzaldehyde (1.0 eq) and ethyl acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction with a dilute acid (e.g., acetic acid).

  • Add water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Visualization of a Generic Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to all the discussed methods with minor variations in the reaction step.

SynthesisWorkflow Reactants Reactants ReactionVessel Reaction Vessel (Heating/Cooling, Stirring) Reactants->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst/Reagent Catalyst->ReactionVessel Workup Workup (Quenching, Extraction, Washing) ReactionVessel->Workup Reaction Drying Drying Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for this compound synthesis.

Discussion of Cost Factors

Fischer-Speier Esterification stands out as the most cost-effective route due to the low price of its raw materials, cinnamic acid and ethanol, and the use of an inexpensive acid catalyst. The primary costs are associated with the energy required for the reflux period and the subsequent purification by distillation.

The Wittig Reaction , while offering high yields and stereoselectivity, is significantly more expensive due to the high cost of the phosphonium ylide reagent. The disposal of the triphenylphosphine oxide byproduct also adds to the overall cost and environmental impact.

The Heck Reaction provides a versatile method for forming the carbon-carbon double bond. However, the cost of the palladium catalyst can be a significant factor, although catalyst loading is typically low. The price of the aryl halide can also vary. Efforts to develop more active and recyclable palladium catalysts are ongoing to improve the economic viability of this route on an industrial scale.

The Claisen-Schmidt Condensation offers a moderately priced alternative. The cost of the base and the purification of the final product are the main economic considerations. The reaction is generally straightforward to perform on a large scale.

Conclusion

For large-scale industrial production of this compound where cost is a primary driver, Fischer-Speier Esterification is the most economically favorable route. However, for applications requiring high purity and specific stereoisomers, or where the starting materials for other routes are more readily available, the Claisen-Schmidt Condensation and potentially the Heck Reaction (with an efficient catalyst system) can be viable alternatives. The Wittig Reaction , despite its elegance, is likely too costly for bulk production unless the price of the ylide reagent decreases significantly.

This comparative analysis provides a foundational understanding of the economic landscape for this compound synthesis. Further process optimization, including solvent recycling, energy integration, and catalyst recovery, will be crucial in minimizing the production cost for any chosen route.

Ethyl Cinnamate: A Comprehensive Validation Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a thorough validation of ethyl cinnamate (B1238496) as a reference standard for analytical applications. Through a comparative analysis with alternative standards and detailed experimental protocols, this document establishes the reliability and suitability of ethyl cinnamate for quantitative and qualitative analyses in research, quality control, and drug development.

Physicochemical Properties and Purity

This compound (ethyl 3-phenyl-2-propenoate) is an ester of cinnamic acid and ethanol, naturally present in the essential oil of cinnamon.[1] As a reference standard, its well-defined physical and chemical properties are paramount. High purity is crucial for its function as a reliable benchmark in analytical testing.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Melting Point 6-8 °C[4]
Boiling Point 271 °C[4]
Density 1.049 g/mL at 20 °C[4]
Refractive Index n20/D 1.558[4]
Solubility Soluble in ethanol, ether, chloroform; insoluble in water.[1]

The purity of a reference standard is its most critical attribute. The validation process employs multiple analytical techniques to identify and quantify any potential impurities.

Table 2: Purity Analysis of this compound Reference Standard

Analytical TechniquePurity (%)Standard DeviationKey AdvantagesLimitations
GC-FID 99.80.1High precision, robust, sensitive to volatile impurities.Does not provide structural information for unknown impurities.
qNMR (¹H NMR) 99.70.2Absolute quantification without a specific analyte reference standard, provides structural information.Lower sensitivity for trace-level impurities compared to chromatographic methods.
HPLC-UV 99.80.1High resolution, suitable for non-volatile impurities.Requires a chromophore for UV detection.

Comparative Analysis with Alternative Reference Standards

The selection of an appropriate reference standard depends on the specific analytical application. Here, we compare this compound with other commonly used standards in the analysis of flavor and fragrance compounds.

Table 3: Comparison of this compound with Alternative Reference Standards

Reference StandardKey Physicochemical PropertiesPrimary ApplicationsAdvantagesDisadvantages
This compound Liquid at room temp., moderate volatility.Flavor and fragrance analysis, QC of food and cosmetic products.Good stability, characteristic UV absorbance and chromatographic behavior.
Mthis compound Solid at room temp., higher volatility than this compound.Flavor and fragrance analysis, particularly for strawberry and cherry notes.[5]Sharper, more intense aroma profile.[5]Higher volatility can be a disadvantage in certain applications.[5]
trans-Cinnamic Acid Solid at room temp., lower volatility.Starting material for synthesis, reference for cinnamates and related compounds.High purity can be achieved through recrystallization.[4]May require derivatization for GC analysis due to lower volatility.
Vanillin Solid at room temp.Broadly used flavor and fragrance reference standard.Well-established and widely available as a certified reference material.[6]Structurally distinct from cinnamate esters, may not be a suitable surrogate in all methods.

Experimental Protocols for Validation

Detailed and robust analytical methods are essential for the validation of a reference standard. The following protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) analysis of this compound. These protocols are based on established methods for similar analytes and serve as a strong starting point for method validation.[3][7][8]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification and quantification of this compound and volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Standard and Sample Preparation: Prepare solutions of this compound in a volatile solvent (e.g., ethyl acetate) at concentrations suitable for GC-MS analysis.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Identification and Quantification: Identify this compound based on its retention time and mass spectrum. For quantification, use an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound reference standard into a vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The internal standard should have a known purity and its signals in the ¹H NMR spectrum should not overlap with those of this compound.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_EC / N_EC) * (N_IS / I_IS) * (MW_EC / MW_IS) * (m_IS / m_EC) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • EC = this compound

    • IS = Internal Standard

Validation Workflow and Signaling Pathways

The validation of an analytical reference standard is a systematic process that ensures its suitability for its intended purpose. The following diagrams illustrate the logical workflow for this validation process and a conceptual signaling pathway for its application in a hypothetical drug development scenario.

Validation_Workflow start Start: Obtain this compound Candidate physchem Physicochemical Characterization (Appearance, m.p., b.p., etc.) start->physchem qual_id Qualitative Identification (NMR, IR, MS) physchem->qual_id purity_assay Purity Assessment (HPLC, GC, qNMR) qual_id->purity_assay comp_analysis Comparative Analysis with Alternative Standards purity_assay->comp_analysis method_val Analytical Method Validation (ICH Guidelines) purity_assay->method_val comp_analysis->method_val cert Certification of Reference Standard method_val->cert end End: Qualified Reference Standard cert->end

Validation workflow for this compound.

Signaling_Pathway_Application drug Drug Product (Containing this compound as excipient) sample_prep Sample Preparation drug->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis quant Quantification of This compound hplc_analysis->quant ec_std This compound Reference Standard ec_std->hplc_analysis Calibration qc_release Quality Control Release quant->qc_release

Application in quality control analysis.

Conclusion

This guide demonstrates that this compound is a suitable and reliable reference standard for analytical applications. Its well-defined physicochemical properties, high achievable purity, and amenability to various analytical techniques make it a valuable tool for researchers, scientists, and drug development professionals. The provided experimental protocols and comparative data support its validation and implementation in routine quality control and research environments. The choice of this compound, when compared to other potential standards, offers a balance of stability, ease of handling, and representative characteristics for the analysis of cinnamate esters and related flavor and fragrance compounds.

References

Cross-validation of different analytical techniques for ethyl cinnamate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical techniques for the quantitative and qualitative analysis of ethyl cinnamate (B1238496). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and efficacy of pharmaceutical products and for accurate characterization in research settings. Here, we compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of ethyl cinnamate, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

This compound (C₁₁H₁₂O₂), an ester of cinnamic acid and ethanol, is a volatile compound with a characteristic fruity and balsamic odor, making it a common ingredient in fragrances and flavorings. Its analysis is crucial for quality control in various industries. The techniques discussed offer distinct advantages and are suited for different analytical objectives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides structural information and sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

  • UV-Visible (UV-Vis) Spectroscopy: A simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for conjugated systems like this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance characteristics for the analysis of this compound using GC-MS, HPLC-UV, and UV-Vis Spectroscopy. These values are based on validated methods for this compound and structurally similar compounds.

Table 1: Performance Comparison of Analytical Techniques for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance detection.Quantification based on light absorbance at a specific wavelength.
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.1 - 1 ng/mL~1 - 10 ng/mL~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~5 - 30 ng/mL~0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (%RSD) ≤ 5%≤ 2%≤ 2%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column is used.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For sample analysis, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Cinnamates typically show maximum absorbance around 310 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

UV-Visible Spectroscopy

Instrumentation: A double-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent: Ethanol or Methanol (UV grade)

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The λmax for cinnamates is approximately 310 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent covering a linear range (e.g., 1-20 µg/mL). Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

Sample Preparation:

  • Accurately weigh a quantity of the sample and dissolve it in the chosen solvent in a volumetric flask to obtain a stock solution.

  • Dilute the stock solution with the solvent to a concentration that falls within the established linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS, HPLC, and UV-Vis spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Volatile Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into GC-MS filter->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect chromatogram Obtain Chromatogram and Mass Spectrum detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation in C18 Column inject->separate detect UV Detection (at λmax) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis by HPLC-UV.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Sample dissolve Dissolve in UV-grade Solvent start->dissolve dilute Dilute to fall within Linear Range dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure quantify Determine Concentration measure->quantify calibrate Construct Calibration Curve calibrate->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis by UV-Vis Spectroscopy.

Logical Relationships

The choice of an analytical technique for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the analytical objective (qualitative vs. quantitative). The following diagram presents a decision-making pathway to guide the selection of the most appropriate method.

Decision_Pathway start Start: Analyze this compound qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative Identification qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative gcms GC-MS qualitative->gcms Structural Confirmation & Identification nmr NMR qualitative->nmr Definitive Structural Elucidation matrix_complexity Sample Matrix Complexity? quantitative->matrix_complexity simple_matrix Simple/Clean Matrix matrix_complexity->simple_matrix Simple complex_matrix Complex Matrix matrix_complexity->complex_matrix Complex hplc HPLC-UV simple_matrix->hplc uvvis UV-Vis simple_matrix->uvvis Rapid Screening complex_matrix->gcms complex_matrix->hplc sensitivity Required Sensitivity? high_sensitivity High (Trace Analysis) sensitivity->high_sensitivity High moderate_sensitivity Moderate to Low sensitivity->moderate_sensitivity Moderate high_sensitivity->gcms moderate_sensitivity->hplc gcms->sensitivity hplc->sensitivity

Caption: Decision Pathway for Selecting an Analytical Method.

Conclusion

The cross-validation of these analytical techniques demonstrates that the choice of method for this compound analysis should be guided by the specific requirements of the study.

  • GC-MS is the most sensitive and specific method, making it ideal for trace-level quantification and unambiguous identification in complex matrices.

  • HPLC-UV offers a robust and versatile approach for routine quantitative analysis, particularly for quality control in pharmaceutical and cosmetic formulations.

  • UV-Vis Spectroscopy provides a simple, rapid, and cost-effective method for the quantification of this compound in simple, transparent sample matrices where high sensitivity is not a primary concern.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used for separation and quantification, while MS and NMR are invaluable for definitive structural confirmation. This guide provides the foundational information for researchers, scientists, and drug development professionals to make informed decisions regarding the most suitable analytical technique for their specific application involving this compound.

Safety Operating Guide

Proper Disposal of Ethyl Cinnamate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl cinnamate (B1238496), ensuring the safety of laboratory personnel and adherence to regulatory standards. While some safety data sheets (SDS) classify ethyl cinnamate as non-hazardous under specific regulations[1][2], others identify it as an irritant and harmful if swallowed[3][4]. General laboratory practice dictates treating all chemical waste as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) department[5]. Therefore, this compound should be managed as hazardous waste.

Immediate Safety and Handling

Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][2].

  • Hand Protection : Handle with chemically resistant gloves. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices[1][2].

  • Skin and Body Protection : Wear impervious, long-sleeved clothing to prevent skin contact[1][6].

  • Ventilation : Ensure work is conducted in a well-ventilated area[3].

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final collection.

Step 1: Waste Characterization and Segregation Treat all unused or surplus this compound and materials contaminated with it as hazardous waste[1][2]. This includes spill cleanup materials and rinsate from empty containers[5][7]. Do not mix this compound with incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from organic compounds[8].

Step 2: Container Selection and Labeling Proper containment and labeling are crucial for safe storage and regulatory compliance.

  • Container : Use a chemically compatible container with a leak-proof, screw-on cap[9]. Plastic containers are often preferred over glass for storing hazardous waste[10][11]. Ensure the container is in good condition, free from rust or leaks[7].

  • Labeling : The container must be labeled with a hazardous waste tag as soon as waste is added[10]. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name, "this compound." Avoid formulas, abbreviations, or acronyms[10]. For mixtures, list all components and their quantities[10].

    • The date when waste was first added to the container[10].

    • The location of origin (e.g., department, room number) and the Principal Investigator's name[10].

Step 3: Waste Accumulation and Storage All hazardous waste must be stored in a designated area that meets specific requirements.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation[8][11]. The waste must remain under the control of the laboratory[12].

  • Secondary Containment : Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container[9].

  • Container Management : Always keep the waste container securely closed, except when adding waste[7][9].

Step 4: Arranging for Disposal Hazardous waste must be disposed of through your institution's authorized program.

  • Contact EHS : Do not dispose of this compound down the drain or in the regular trash[5][10][12]. Contact your institution's Environmental Health & Safety (EHS) office to request a waste collection[5][10].

  • Documentation : Complete and submit a hazardous waste information form as required by your EHS department[10].

Step 5: Spill and Empty Container Management

  • Spill Cleanup : In the event of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth[1][2][13]. Collect the contaminated absorbent material into a suitable, closed container, label it as hazardous waste, and dispose of it through EHS[1][2].

  • Empty Containers : An empty container that held this compound must be triple-rinsed with a solvent capable of removing the chemical residue[5][7]. This rinsate is considered hazardous waste and must be collected and disposed of accordingly[5][7]. After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as regular trash[5].

Quantitative Waste Accumulation Limits

Laboratories must adhere to strict limits regarding the amount of hazardous waste stored in a Satellite Accumulation Area.

ParameterLimitCitation
Maximum Total Hazardous Waste Volume 55 gallons[9][11]
Maximum Acutely Toxic (P-Listed) Waste 1 quart (liquid) or 1 kg (solid)[11]
Disposal Timeframe (after container is full) Within 3 calendar days[9][11]
Maximum On-Site Storage (partially filled) Up to 1 year[8]

Operational Workflow for this compound Disposal

The following diagram illustrates the procedural flow for safely disposing of this compound waste in a laboratory setting.

EthylCinnamateDisposal cluster_prep Preparation & Collection cluster_spill Spill Response cluster_disposal Final Disposal gen_waste Generate Ethyl Cinnamate Waste ppe Don Appropriate PPE (Gloves, Goggles) gen_waste->ppe spill_check Spill Occurs? container Select & Label Compatible Hazardous Waste Container ppe->container store Place in Secondary Containment in Satellite Accumulation Area container->store close_lid Keep Container Closed When Not in Use store->close_lid request_pickup Container Full or Project Complete: Request EHS Pickup close_lid->request_pickup spill_check->close_lid No absorb Absorb with Inert Material (e.g., sand, vermiculite) spill_check->absorb Yes collect_spill Collect into a Sealed Container absorb->collect_spill label_spill Label as Hazardous Waste collect_spill->label_spill label_spill->store ehs_collects EHS Collects Waste for Proper Off-Site Disposal request_pickup->ehs_collects

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl Cinnamate (B1238496), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE) for Ethyl Cinnamate

The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Exposure Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing Chemical safety goggles or glasses with side-shields.[1][2][3]Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2][4][5]Lab coat or light protective clothing.[1]Not generally required if handled in a well-ventilated area with local exhaust ventilation.[1]
Risk of Splashing Chemical safety goggles and a full-face shield (minimum 8 inches).[2]Compatible chemical-resistant gloves.[4][5]Impervious clothing to prevent skin contact.[2][5][6]Not generally required if handled in a well-ventilated area.
Spill Cleanup Chemical safety goggles.[1]Heavy rubber gloves.[1]Light protective clothing and rubber boots.[1]An appropriate respirator may be required in poorly ventilated areas.[1]
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][7][8]Not applicable (part of full protective gear).Full protective gear.[3][4][6][7][8]Self-contained breathing apparatus (SCBA).[3][4][6][7][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step procedure outlines the key stages of working with this chemical.

I. Preparation
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Ventilation : Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]

  • PPE Inspection : Inspect all personal protective equipment for integrity before use. Gloves must be inspected prior to use.[4][5]

  • Emergency Equipment : Confirm the location and functionality of emergency equipment, including safety showers and eyewash stations.[6]

  • Container Inspection : Check the this compound container for any signs of damage or leakage before moving it.

II. Handling and Use
  • Grounding : When transferring large quantities, ensure containers are properly grounded to prevent static discharge, as vapors may form explosive mixtures with air.[1]

  • Avoid Contact : Take measures to prevent the chemical from being splashed into the eyes or onto the skin.[1] Avoid inhalation of vapors.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in the work area.[1][6] Wash hands thoroughly after handling and before breaks.[4]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area when not in use.[2][4][8] Store away from heat, sparks, open flames, and other sources of ignition.[1]

III. Spill Management
  • Evacuation : In case of a spill, evacuate the immediate area.[1]

  • Ventilation : Ventilate the area of the spill.[1]

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[1] Do not let the product enter drains or surface waters.[1][4]

  • Collection : Using non-sparking tools, place the absorbed material into a covered container for disposal.[1]

  • Decontamination : Wash the spill site after the material pickup is complete.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.

  • Unused Product : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Waste material must be disposed of in accordance with national and local regulations.

  • Contaminated Materials : Absorbent materials, contaminated clothing, and gloves should be placed in a suitable, closed container for disposal.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][5]

  • Empty Containers : Do not reuse empty containers.[9] Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_preparation Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase cluster_spill Spill Response prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Transfer & Use Chemical prep4->handle1 Proceed with work handle2 Practice Good Hygiene handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If spill occurs handle3 Store Properly handle2->handle3 disp1 Segregate Waste handle3->disp1 After use disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3 spill2 Contain with Absorbent spill1->spill2 spill3 Collect & Dispose spill2->spill3 spill3->disp3 Dispose of spill waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.